Chloro(1,5-cyclooctadiene)iridium(I) dimer
Description
The exact mass of the compound Chloro(1,5-cyclooctadiene)iridium(I) dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloro(1,5-cyclooctadiene)iridium(I) dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(1,5-cyclooctadiene)iridium(I) dimer including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZHQWGWORCBJK-MIXQCLKLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2Ir2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923689 | |
| Record name | Cyclooctadiene iridium chloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12112-67-3 | |
| Record name | Cyclooctadiene iridium chloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-μ-chlorobis[(1,2,5,6-η)cycloocta-1,5-diene]diiridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chloro(1,5-cyclooctadiene)iridium(I) dimer crystal structure
An In-depth Technical Guide to the Crystal Structure of Chloro(1,5-Cyclooctadiene)iridium(I) Dimer
Authored by a Senior Application Scientist
Introduction: The Central Role of [Ir(COD)Cl]₂ in Homogeneous Catalysis
Chloro(1,5-cyclooctadiene)iridium(I) dimer, with the chemical formula [Ir(COD)Cl]₂, is a cornerstone organometallic complex that serves as a vital precursor in the field of homogeneous catalysis.[1][2] This air-stable, orange-red crystalline solid is prized for its reliability and versatility in synthesizing a vast array of more complex iridium catalysts.[2][3] Its significance lies in the unique combination of a stable dimeric structure in the solid state and its facile reactivity in solution. The bridging chloride ligands are readily cleaved by donor ligands, providing a clean and efficient entry point to monomeric iridium(I) complexes.
These derivative catalysts are instrumental in critical organic transformations, including hydrogenations, hydrosilylations, C-H bond activation, and asymmetric allylic substitutions.[3][4][5] Notably, it is the direct precursor to the renowned Crabtree's catalyst, a highly effective catalyst for hydrogenation reactions.[1][4][5] Understanding the precise three-dimensional arrangement of atoms within the [Ir(COD)Cl]₂ crystal is therefore not merely an academic exercise; it is fundamental to appreciating its stability, reactivity, and ultimate utility in catalyst design and drug development. This guide provides an in-depth examination of its synthesis, crystal structure, and the experimental methodologies used for its characterization.
Synthesis and Crystallization: From Precursor to Precision Structure
The formation of high-quality crystals suitable for X-ray diffraction is inextricably linked to the synthesis protocol. The most common and effective method involves the reduction of an iridium(III) salt in the presence of the 1,5-cyclooctadiene (COD) ligand.
Causality in Synthesis: The 'Why' Behind the Method
The standard synthesis involves refluxing hydrated iridium trichloride (IrCl₃·3H₂O) with an excess of 1,5-cyclooctadiene in an alcohol-water solvent mixture, typically ethanol or isopropanol.[2][3][6] The choice of an alcohol solvent is critical and twofold: it serves as a solvent for the reactants and, more importantly, as the reducing agent. During the reflux, the alcohol is oxidized, which facilitates the reduction of the iridium center from the +3 to the +1 oxidation state.[2][7] The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the potential oxidation of the final air-sensitive Ir(I) product in solution.[8] As the reaction progresses and the solution cools, the product, [Ir(COD)Cl]₂, which is sparingly soluble in the alcohol mixture, precipitates as a vibrant orange-red microcrystalline solid.[3][8] This precipitation process is itself a form of crystallization, yielding the material used for further analysis.
Workflow for Synthesis of [Ir(COD)Cl]₂
Caption: Workflow for the synthesis and purification of [Ir(COD)Cl]₂.
The Crystal Structure of [Ir(COD)Cl]₂: A Detailed Analysis
The solid-state structure of chloro(1,5-cyclooctadiene)iridium(I) dimer has been extensively studied by single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms in a crystalline solid.[9][10] These studies reveal a dimeric molecule where two Ir(COD)Cl units are linked together by bridging chloride ligands.
Molecular Geometry and Coordination
The core of the molecule consists of a four-membered Ir₂Cl₂ ring.[2] This ring is not planar but is folded along the vector connecting the two chloride atoms, with a reported dihedral angle of 86°.[2] Each iridium atom is a d⁸ metal center and adopts a square planar coordination geometry, which is characteristic of such complexes.[2] The four coordination sites around each iridium atom are occupied by:
-
The two double bonds of one 1,5-cyclooctadiene (COD) ligand.
-
Two bridging chloride atoms.
The COD ligand coordinates to the iridium center in a bidentate fashion through its two C=C double bonds. The molecule exists as two primary polymorphs, a more common red-orange form and a yellow-orange form, which have slightly different crystal packing arrangements but retain the same fundamental molecular structure.[2]
Tabulated Crystallographic Data
While specific crystallographic parameters can vary slightly between studies and polymorphs, the following table summarizes representative data for the common red-orange form.
| Parameter | Value | Significance |
| Chemical Formula | C₁₆H₂₄Cl₂Ir₂ | Confirms the dimeric nature of the complex.[2] |
| Molar Mass | 671.70 g/mol | Essential for quantitative experimental work.[2] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| Coordination Geometry | Square Planar (for each Ir center) | Typical for a d⁸ metal complex, influencing its reactivity.[2] |
| Ir₂Cl₂ Core | Folded (Dihedral angle ≈ 86°) | This deviation from planarity is a key structural feature.[2] |
| Appearance | Red-orange solid | A physical characteristic used for identification.[2] |
Reactivity: The Bridge-Cleavage Mechanism
The structural arrangement is directly responsible for the compound's utility as a catalyst precursor. The iridium-chloride bridging bonds are the most labile points in the structure. When [Ir(COD)Cl]₂ is dissolved in a solvent containing a coordinating ligand (L), such as a phosphine or an amine, the chloride bridges are readily cleaved. This reaction breaks the dimer apart to form two equivalents of a monomeric square planar complex, Ir(COD)Cl(L). This process provides a clean and quantitative route to catalytically active species.
Caption: Cleavage of the dimer with ligand 'L' to form monomeric species.
Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following sections detail the protocols for the synthesis and structural characterization of [Ir(COD)Cl]₂.
Protocol 1: Synthesis of [Ir(COD)Cl]₂
This protocol is adapted from established literature procedures.[3][6]
Safety: Handle all reagents in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Iridium compounds are precious and should be handled with care to minimize waste.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·3H₂O)
-
1,5-Cyclooctadiene (COD)
-
Ethanol (or Isopropanol), 200 proof
-
Deionized water
-
Methanol, anhydrous
-
Round-bottomed flask equipped with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Setup: To a 100 mL round-bottomed flask, add IrCl₃·3H₂O (1.0 g).
-
Reagent Addition: Add 20 mL of ethanol (or isopropanol) and 10 mL of deionized water. Add 1,5-cyclooctadiene (3 mL) to the mixture.
-
Inert Atmosphere: Flush the flask with nitrogen gas for 5 minutes to create an inert atmosphere.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The solution will gradually change color as the orange-red product begins to precipitate. Continue refluxing for 18-24 hours.
-
Cooling & Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. A significant amount of orange-red precipitate should be visible.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several small portions of cold methanol to remove any unreacted COD and other soluble impurities.
-
Drying: Dry the final product under vacuum at room temperature for at least 8 hours. The expected yield is typically high, often exceeding 90%.[6][11]
Protocol 2: Single-Crystal X-ray Diffraction Workflow
Obtaining the crystal structure is a multi-step process that requires specialized equipment and expertise.[12]
Causality in Crystallography: The goal is to obtain a single, high-quality crystal that will diffract X-rays in a predictable pattern.[13] This pattern contains the information about the electron density, and therefore the atomic positions, within the crystal lattice. Slow, careful crystallization is paramount. For [Ir(COD)Cl]₂, suitable crystals can often be grown by slow evaporation of a dichloromethane solution or by vapor diffusion of a non-solvent (like hexane) into a concentrated solution of the complex.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of [Ir(COD)Cl]₂.
-
Storage: The solid is relatively stable in air, but for long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C) to prevent slow degradation.[3][14] It should also be protected from light.[5][14]
-
Handling: While the solid is air-stable, solutions of the complex can be sensitive to air and should be handled using standard Schlenk line or glovebox techniques.[2]
-
Safety: The compound is classified as an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[14][15][16] Always handle with appropriate PPE, including gloves and safety glasses, in a well-ventilated area or fume hood.[16][17] Avoid creating dust.[16][17]
References
-
American Elements. (n.d.). Chloro(1,5-cyclooctadiene)iridium(I) Dimer. Retrieved from [Link]
- Google Patents. (2017). CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer.
-
Wikipedia. (n.d.). Cyclooctadiene iridium chloride dimer. Retrieved from [Link]
- Google Patents. (2002). US6399804B2 - Method for producing [Ir(cod)Cl]2.
-
PubChem. (n.d.). Chloro(1,5-cyclooctadiene)iridium(I) dimer. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Ghattas, W., & Hosseini, M. W. (2006). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology, vol 345. Humana Press. Retrieved from [Link]
-
Crabtree, R. H., Quirk, J. M., Fillebeen-Khan, T., & Morris, G. E. (1982). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Retrieved from [Link]
-
Gelest, Inc. (2017). SAFETY DATA SHEET - IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
University of the Witwatersrand. (2020). X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). Retrieved from [Link]
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- 6. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]
- 7. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]
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An In-depth Technical Guide to the Physical Properties of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂
Foreword
For researchers, scientists, and professionals in drug development and catalysis, a comprehensive understanding of the physical and chemical properties of precursor materials is paramount. Chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly abbreviated as [Ir(cod)Cl]₂, stands as a cornerstone organometallic complex, serving as a versatile and indispensable starting material for the synthesis of a myriad of iridium-based catalysts and therapeutic agents. Its efficacy in critical applications such as homogeneous catalysis, including hydrogenation and C-H activation, hinges on a precise knowledge of its intrinsic characteristics.
This technical guide provides an in-depth exploration of the core physical properties of [Ir(cod)Cl]₂. Moving beyond a simple compilation of data, this document elucidates the causality behind its observed characteristics and provides field-proven insights into its handling and characterization. The protocols detailed herein are designed to be self-validating, ensuring that researchers can confidently verify the quality and integrity of this pivotal precursor.
General and Structural Properties
[Ir(cod)Cl]₂ is a dimeric iridium(I) complex. The two iridium centers are bridged by two chloride ligands, and each iridium atom is coordinated to a 1,5-cyclooctadiene (cod) ligand. This coordination environment results in a square planar geometry around each iridium atom, a typical configuration for a d⁸ transition metal complex.[1] The solid is air-stable, but its solutions are susceptible to degradation in the presence of air and should be handled under an inert atmosphere.[1]
The molecule crystallizes in two primary polymorphs: a more common red-orange form and a yellow-orange form.[1] The core of the dimer, the Ir₂Cl₂ unit, is folded, exhibiting a dihedral angle of approximately 86°.[1]
Core Physical Characteristics
A summary of the fundamental physical properties of [Ir(cod)Cl]₂ is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄Cl₂Ir₂ | [1][2] |
| Molecular Weight | 671.70 g/mol | [1][2] |
| Appearance | Orange to dark red powder or crystals | [3] |
| Melting Point | 190-205 °C (decomposes) | [3] |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, methanol); Insoluble in water. | [1] |
| Density | 2.65 g/cm³ (red polymorph) | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of [Ir(cod)Cl]₂. The following sections detail the expected spectral data from various techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of [Ir(cod)Cl]₂ in solution. Due to the dimeric nature and the symmetry of the complex, the ¹H and ¹³C NMR spectra exhibit characteristic signals for the 1,5-cyclooctadiene ligand.
¹H NMR (in CDCl₃):
-
Olefinic Protons (=CH): These protons typically appear as a multiplet in the downfield region of the spectrum.
-
Aliphatic Protons (-CH₂-): The methylene protons of the cyclooctadiene ligand will also present as multiplets in the upfield region.
¹³C NMR (in CDCl₃):
-
Olefinic Carbons (=CH): The carbons of the double bonds will have a characteristic chemical shift in the downfield region.
-
Aliphatic Carbons (-CH₂-): The saturated carbons of the cyclooctadiene ring will appear in the upfield region.
Note: Precise chemical shifts can vary slightly depending on the solvent and the concentration of the sample. It is crucial to use a high-purity, deuterated solvent for analysis.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For [Ir(cod)Cl]₂, the IR spectrum is characterized by the vibrational modes of the 1,5-cyclooctadiene ligand.
Key IR Absorption Bands:
-
C-H stretching (sp² carbons): Vibrations associated with the olefinic C-H bonds.
-
C-H stretching (sp³ carbons): Vibrations from the methylene C-H bonds.
-
C=C stretching: A characteristic absorption for the double bonds within the cyclooctadiene ring.
-
CH₂ bending (scissoring and rocking): Vibrational modes of the methylene groups.
The absence of strong absorptions in the regions characteristic of other functional groups (e.g., O-H or N-H) is a key indicator of the purity of the complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the [Ir(cod)Cl]₂ molecule. The spectrum, typically recorded in a solvent like dichloromethane (CH₂Cl₂), will show absorption bands corresponding to metal-to-ligand charge transfer (MLCT) and d-d transitions. The exact position and intensity of these bands are sensitive to the solvent and the coordination environment of the iridium center.
Experimental Protocols for Characterization
To ensure the integrity of experimental results, rigorous characterization of [Ir(cod)Cl]₂ is essential. The following are step-by-step methodologies for key analytical techniques.
Synthesis of [Ir(cod)Cl]₂
A common and efficient method for the synthesis of [Ir(cod)Cl]₂ involves the reaction of a hydrated iridium halide salt with 1,5-cyclooctadiene in an alcohol-water mixture.[4] This process involves the reduction of Ir(III) or Ir(IV) to Ir(I).
Step-by-Step Synthesis Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve hydrated iridium trichloride (IrCl₃·nH₂O) in a mixture of a suitable alcohol (e.g., isopropanol or ethanol) and water.[4]
-
Add an excess of 1,5-cyclooctadiene (cod) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The color of the solution will typically change from dark brown to a vibrant orange or red.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, [Ir(cod)Cl]₂, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and byproducts.[4]
-
Dry the final product under vacuum to yield orange to red crystals.
Caption: Workflow for the synthesis of [Ir(cod)Cl]₂.
NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the [Ir(cod)Cl]₂ sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle agitation or sonication may be used if necessary.
Instrumental Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Instrumental Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
FTIR Spectroscopic Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean before analysis.
-
Place a small amount of the solid [Ir(cod)Cl]₂ sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Data Acquisition: Collect the spectrum and perform a background subtraction using a spectrum of the empty ATR crystal.
Single-Crystal X-ray Diffraction
For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard.
Crystal Growth:
-
Dissolve a small amount of [Ir(cod)Cl]₂ in a suitable solvent system (e.g., dichloromethane/ethanol).[4]
-
Slowly evaporate the solvent at room temperature or use a vapor diffusion technique to grow single crystals suitable for diffraction.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain precise bond lengths, bond angles, and other crystallographic parameters. A Crystallographic Information File (CIF) can be generated from these data.[5]
Caption: A comprehensive workflow for the characterization of [Ir(cod)Cl]₂.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of [Ir(cod)Cl]₂, a critical precursor in modern chemistry. By understanding its structural features, spectroscopic signatures, and the appropriate methods for its synthesis and characterization, researchers can ensure the quality and reliability of their work. The protocols and data presented herein serve as a valuable resource for scientists and professionals who rely on this versatile organometallic complex for their research and development endeavors. Adherence to these guidelines will facilitate reproducible and high-impact scientific outcomes.
References
- Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctene and 1,5-Cyclooctadiene Complexes of Iridium(I). Inorganic Syntheses, 15, 18-20.
- Crabtree, R. H., & Morris, G. E. (1977). A new, convenient synthesis of [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene). Journal of Organometallic Chemistry, 135(3), 395-396.
-
Wikipedia contributors. (2023, November 27). Cyclooctadiene iridium chloride dimer. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
- Kennard, C. H. L., Smith, G., & White, A. H. (2021). Structural and Electronic Effects of X-ray Irradiation on Prototypical [M(COD)Cl]2 Catalysts. The Journal of Physical Chemistry A, 125(34), 7436–7445. (Note: While this paper discusses the effects of X-rays, it provides a CIF file for [Ir(cod)Cl]2.)
-
Johnson Matthey. Ir 93: [IrCl(cod)]2. Retrieved January 25, 2026, from [Link]
-
PubChem. Chloro(1,5-cyclooctadiene)iridium(I) dimer. Retrieved January 25, 2026, from [Link]
Sources
[Ir(cod)Cl]2 molecular weight and formula
An In-Depth Technical Guide to Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly abbreviated as [Ir(cod)Cl]₂. This organometallic compound is a cornerstone precursor in modern synthetic and catalytic chemistry, valued for its reliability and versatility in generating highly active iridium catalysts. We will delve into its fundamental properties, molecular architecture, synthesis, handling, and pivotal applications, providing field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.
Core Compound Identity and Properties
[Ir(cod)Cl]₂ is an air-stable, orange-red crystalline solid that has become indispensable in organometallic chemistry and homogeneous catalysis.[1] Its primary utility lies in its role as a stable and convenient starting material for a vast array of iridium(I) and iridium(III) complexes.[2][3] The dimeric structure, featuring two bridging chloride ligands, can be easily cleaved by coordinating solvents or ligands, providing access to monomeric iridium species that are often the catalytically active agents.
While the solid is robust, solutions of the complex can degrade in the presence of air and should be handled under an inert atmosphere.[1]
Quantitative Data Summary
For ease of reference, the key chemical and physical properties of [Ir(cod)Cl]₂ are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₂₄Cl₂Ir₂ | [1][2][4] |
| Molecular Weight | 671.70 g/mol | [1][2][4][5] |
| CAS Number | 12112-67-3 | [2][4][5] |
| Appearance | Orange to red crystalline solid/powder | [1][2][6] |
| Density | 2.65 g/cm³ (red polymorph) | [1] |
| Melting Point | 205 °C (decomposes) | [3][6] |
| Solubility | Soluble in many organic solvents (e.g., chloroform, dichloromethane); Insoluble in water. | [1][3][6] |
Molecular Structure and Chemical Causality
The structure of [Ir(cod)Cl]₂ is central to its reactivity. It consists of two iridium(I) centers, each adopting a square planar geometry, which is characteristic for a d⁸ transition metal complex.[1] The two iridium atoms are bridged by two chloride ligands. Each iridium center is also coordinated to one molecule of 1,5-cyclooctadiene (COD), a bidentate olefin ligand.
The Ir₂Cl₂ core is not planar but is folded, with a reported dihedral angle of 86°.[1] This folding relieves steric strain between the bulky COD ligands. The relative stability of the dimer and the lability of the bridging chloride ligands are the key reasons for its widespread use as a catalyst precursor. The addition of a coordinating ligand (L), such as a phosphine, readily cleaves the dimer to form monomeric complexes of the type Ir(cod)(L)Cl.
Caption: Workflow for the synthesis of [Ir(cod)Cl]₂.
Step-by-Step Methodology
This protocol is designed to be self-validating, with a distinct color change indicating the progress of the reaction.
-
Reagent Preparation : In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve the iridium precursor (e.g., IrCl₃·nH₂O, IrCl₄·nH₂O, or H₂IrCl₆) in a 2:1 to 1:1 volumetric mixture of isopropanol and deionized water. [7]2. Inert Atmosphere : Purge the flask with an inert gas, such as argon or nitrogen. This is critical as the desired Ir(I) product can be sensitive to oxidation in solution.
-
Ligand Addition : Add 1,5-cyclooctadiene (COD) to the stirring solution. A typical molar ratio of iridium to COD is approximately 1:8.6. [7]4. Reflux : Heat the reaction mixture to reflux (boiling temperature) and maintain it for 18-24 hours. [7]During this time, the solution will change color from dark brown or black to a clear, intense red, indicating the formation of the Ir(I) complex.
-
Crystallization : After the reflux period, allow the flask to cool slowly to room temperature. Shiny, red-orange crystals of [Ir(cod)Cl]₂ will precipitate from the solution. [7]6. Isolation : Collect the crystals by filtration. To maximize yield, the filtrate can be concentrated to about 30-50% of its original volume to precipitate more product. [7]7. Purification : Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials or byproducts. [7]8. Drying : Dry the final product under vacuum. Yields for this method are typically around 90-95%. [7]
Handling, Storage, and Safety
Proper handling and storage are paramount for maintaining the integrity of [Ir(cod)Cl]₂ and ensuring laboratory safety.
-
Handling : Always handle the compound in a well-ventilated area or a fume hood. [8]Avoid breathing dust. [8][9]Personal protective equipment (PPE), including gloves (neoprene or nitrile), safety goggles, and a lab coat, should be worn. [9]* Storage : Store the solid in a tightly sealed container under an inert atmosphere (nitrogen or argon). [4]It should be kept in a cool, dry, and dark place, with recommended temperatures between 2-8°C. [3]For long-term storage of solutions, temperatures of -20°C are advised. [2]* Safety : [Ir(cod)Cl]₂ is known to cause skin and serious eye irritation and may cause respiratory irritation. [5][8]It is incompatible with strong oxidizing agents. [9]Always consult the Safety Data Sheet (SDS) before use.
Key Applications in Catalysis
[Ir(cod)Cl]₂ is rarely used as a catalyst itself but serves as a premier precursor for generating active catalytic species. [1][2]Its primary role is to provide a reliable source of Ir(I).
Caption: General pathway from [Ir(cod)Cl]₂ to an active catalyst.
Notable applications include:
-
Hydrogenation : It is famously used to prepare Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]PF₆, a highly effective catalyst for the hydrogenation of sterically hindered olefins. [2][3]* C-H Activation/Borylation : It is a precursor for catalysts used in the ortho-borylation of arenes, a powerful method for functionalizing aromatic rings. [3]* Asymmetric Catalysis : In combination with chiral ligands, it forms catalysts for various enantioselective transformations, including hydrogenations, allylic substitutions, and reductions of imines. [3]* Hydroamination : The complex itself can serve as a precatalyst for the intramolecular hydroamination of unactivated alkenes, forming nitrogen-containing heterocyclic compounds. [3][10]
References
- Google Patents. (2002). Method for producing [Ir(cod)Cl]2. US6399804B2.
-
Wikipedia. (2023). Cyclooctadiene iridium chloride dimer. [Link]
-
PubChem. Chloro(1,5-cyclooctadiene)iridium(I) dimer. National Center for Biotechnology Information. [Link]
-
Fougeroux, P., et al. (1980). An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Inorganica Chimica Acta, 39, 131-132. [Link]
-
Hesp, K. D., et al. (2010). [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. Journal of the American Chemical Society, 132(1), 413-426. [Link]
-
Gelest, Inc. (2017). SAFETY DATA SHEET - IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer. [Link]
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- 1. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]
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- 4. chemscene.com [chemscene.com]
- 5. Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloro(1,5-cyclooctadiene)iridium(I) Dimer | 12112-67-3 | TCI AMERICA [tcichemicals.com]
- 7. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. gelest.com [gelest.com]
- 10. [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
chloro(1,5-cyclooctadiene)iridium(I) dimer CAS number
An In-Depth Technical Guide to Chloro(1,5-cyclooctadiene)iridium(I) Dimer
CAS Number: 12112-67-3
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It details the essential properties, synthesis, handling, and catalytic applications of chloro(1,5-cyclooctadiene)iridium(I) dimer, a pivotal precursor in modern organometallic chemistry and homogeneous catalysis.
Introduction: A Gateway to Iridium Catalysis
Chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly abbreviated as [Ir(COD)Cl]₂, is an orange-red, air-stable solid that has become an indispensable tool in synthetic chemistry.[1] Its significance lies not in its direct catalytic activity but in its role as a versatile and reliable precursor to a vast array of catalytically active iridium(I) and iridium(III) complexes.[2][3] The 1,5-cyclooctadiene (COD) ligand, a chelating diene, is sufficiently labile to be readily displaced by other ligands, such as phosphines, carbenes, or chiral diamines. This allows for the systematic and modular synthesis of tailored catalysts for specific transformations.
The iridium centers in the dimeric structure are square planar, a typical geometry for d⁸ metal complexes. The molecule features two iridium atoms bridged by two chloride ligands, with each iridium atom also coordinated to one COD ligand.[1] While the solid is stable in air, its solutions are susceptible to degradation and should be handled under an inert atmosphere.[1]
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 12112-67-3 | [1] |
| Molecular Formula | C₁₆H₂₄Cl₂Ir₂ | [1] |
| Molecular Weight | 671.70 g/mol | [1] |
| Appearance | Orange to dark red powder or crystals | |
| Structure | Dimeric, chloro-bridged square planar Ir(I) centers | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Stability | Solid is air-stable; solutions are air-sensitive | [1] |
Safety and Handling
[Ir(COD)Cl]₂ is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
GHS Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
May be harmful if swallowed or in contact with skin.[4]
Precautionary Measures: [5]
-
Engineering Controls: Use only in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
Storage: Keep in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[5] Refrigerated storage (0-10°C) is recommended.
Synthesis of [Ir(COD)Cl]₂
The standard and most common synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer involves the reduction of an iridium(III) salt in the presence of the COD ligand. The causality behind this choice is the favorable reduction of Ir(III) to the catalytically relevant Ir(I) oxidation state, stabilized by the π-acceptor character of the diene ligand.
Standard Synthetic Protocol
The preparation involves heating hydrated iridium trichloride (IrCl₃·xH₂O) with an excess of 1,5-cyclooctadiene in an alcohol solvent, such as ethanol or isopropanol.[1] The alcohol serves as both the solvent and the reducing agent.
Experimental Protocol: Synthesis of [Ir(COD)Cl]₂ [1][6]
-
Inert Atmosphere: To a three-necked flask equipped with a reflux condenser and a magnetic stir bar, add hydrated iridium trichloride. Purge the flask with an inert gas (nitrogen or argon).
-
Reagent Addition: Add degassed absolute ethanol, followed by 1,5-cyclooctadiene. The molar ratio of IrCl₃ to COD is typically in the range of 1:1 to 1:1.5.[6]
-
Reaction: Heat the mixture to reflux (e.g., 110-130°C with an oil bath) with stirring.[6] As the reaction progresses, the Ir(III) is reduced to Ir(I), and the orange-red product, [Ir(COD)Cl]₂, precipitates from the solution.
-
Isolation: After the reaction is complete (indicated by the cessation of further crystal formation), cool the mixture to room temperature.[6]
-
Washing: Remove the supernatant liquid via cannula transfer under inert atmosphere. Wash the crystalline product several times with cold, degassed ethanol to remove any unreacted starting materials.[6]
-
Drying: Dry the resulting orange-red crystals under vacuum to yield the final product.
This self-validating system relies on the low solubility of the dimeric product in the alcohol solvent at room temperature, which drives the reaction to completion and simplifies purification.
Core Application: A Precursor for Homogeneous Catalysis
The primary utility of [Ir(COD)Cl]₂ is its function as a starting material for a multitude of iridium catalysts. The general workflow involves the reaction of the dimer with ligands (L), which cleave the chloride bridges to form monomeric iridium complexes of the type [Ir(COD)(L)Cl] or, with bidentate ligands (L-L), [Ir(COD)(L-L)]⁺X⁻.
Preparation of Crabtree's Catalyst
One of the most notable derivatives of [Ir(COD)Cl]₂ is Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]⁺PF₆⁻, renowned for its high activity in hydrogenation reactions.[2]
Asymmetric Hydrogenation
In drug development and fine chemical synthesis, enantioselective reactions are paramount. [Ir(COD)Cl]₂ is a common precursor for preparing chiral catalysts for asymmetric hydrogenation. This is achieved by reacting it with chiral diphosphine ligands (e.g., BINAP, SEGPHOS). These catalysts are crucial for producing enantiomerically pure pharmaceuticals.
C-H Activation and Functionalization
Iridium catalysts derived from [Ir(COD)Cl]₂ are highly effective in directing C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. This has profound implications for streamlining synthetic routes. A key example is the iridium-catalyzed borylation of arenes.
Experimental Protocol: Iridium-Catalyzed Aromatic Borylation
-
Setup: In a nitrogen-filled glovebox, charge a screw-capped vial with [Ir(COD)Cl]₂ (0.015 mmol), a bipyridyl ligand (e.g., 2,2'-bipyridyl, 0.03 mmol), and bis(pinacolato)diboron (1.0 mmol).
-
Reagent Addition: Add the aromatic substrate (60 mmol) to the vial.
-
Reaction: Seal the vial and stir the mixture at 80°C for 16 hours. The causality for heating is to provide the necessary activation energy for the C-H bond cleavage step.
-
Workup: After cooling, the reaction mixture can be analyzed by GC-MS. For purification, extract the product with a suitable solvent (e.g., benzene), wash with brine, and dry over magnesium sulfate. Further purification can be achieved by distillation or chromatography.
Other Key Transformations
The versatility of [Ir(COD)Cl]₂ as a precursor extends to a wide range of other important chemical transformations, including:
-
Hydrosilylation: The addition of Si-H bonds across double or triple bonds.[2][3]
-
Allylic Substitution: The substitution of a leaving group at an allylic position, often with high stereocontrol.[2][3]
-
Intramolecular Hydroamination: The addition of an N-H bond across an alkene, which is a powerful method for synthesizing nitrogen-containing heterocycles.[7]
Mechanistic studies, often supported by computational chemistry, have been crucial in understanding these complex transformations. For instance, in hydroamination, an olefin activation mechanism is favored over the oxidative addition of the N-H bond.[7] This insight is vital for ligand design and reaction optimization.
Conclusion
Chloro(1,5-cyclooctadiene)iridium(I) dimer is more than just a chemical compound; it is a foundational pillar of modern homogeneous catalysis. Its straightforward synthesis, reliable reactivity, and the vast catalytic potential of its derivatives make it an essential reagent for researchers in academia and industry. For professionals in drug development, the ability to generate highly selective and active catalysts from this single precursor provides a powerful platform for the efficient and stereocontrolled synthesis of complex molecular targets. A comprehensive understanding of its properties, handling, and reaction scope is crucial for leveraging its full potential in innovation and discovery.
References
-
Chloro(1,5-cyclooctadiene)iridium(I) Dimer | AMERICAN ELEMENTS ®. Available at: [Link]
-
Cyclooctadiene iridium chloride dimer - Wikipedia. Available at: [Link]
- CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents.
-
Chloro(1,5‐Cyclooctadiene)Rhodium(I) Dimer | Request PDF - ResearchGate. Available at: [Link]
-
Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381 - PubChem. Available at: [Link]
-
[Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed. Available at: [Link]
-
Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - RSC Publishing. Available at: [Link]
-
Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2 | Organometallics - ACS Publications. Available at: [Link]
-
A Novel Catalysis of [{IrCl(cod)}2] Complex in Organic Syntheses - ResearchGate. Available at: [Link]
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer. Available at: [Link]
-
Reactions of the (cyclooctadiene)iridium complex CpIr(cod) with halogens - ResearchGate. Available at: [Link]
Sources
- 1. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chloro(1,5-cyclooctadiene)iridium(I) dimer, Ir 57.2% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]
- 7. [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Reagent: Physicochemical Properties and Applications
An In-depth Technical Guide to the Safe Handling of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(cod)Cl]₂
For researchers, scientists, and drug development professionals, the proper handling of organometallic reagents is paramount to both experimental success and personal safety. Chloro(1,5-cyclooctadiene)iridium(I) dimer, with the formula [Ir(cod)Cl]₂, is a cornerstone precursor in homogeneous catalysis, pivotal in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] Its utility, however, is matched by a reactive nature that demands a comprehensive understanding of its properties and associated hazards. This guide provides a field-proven framework for the safe and effective use of this valuable reagent, moving beyond mere procedural steps to elucidate the causality behind each recommendation.
[Ir(cod)Cl]₂ is an orange-red, crystalline solid that is generally stable in air in its solid form.[2] However, its solutions are susceptible to degradation in the presence of air and should be handled under an inert atmosphere.[2] It is a dimeric complex where two iridium(I) centers are bridged by two chloride ligands, with each iridium atom also coordinated to a 1,5-cyclooctadiene (cod) ligand.
This compound is not merely a laboratory curiosity; it is a critical starting material for a vast array of iridium(I) and iridium(III) catalysts. Its applications are extensive and include:
-
Asymmetric Hydrogenation: As a precursor to highly efficient chiral catalysts for the enantioselective reduction of olefins and ketones.
-
C-H Activation: Enabling the direct functionalization of carbon-hydrogen bonds, a transformative strategy in organic synthesis.
-
Hydrosilylation and Hydroformylation: Catalyzing the addition of Si-H and H-CHO bonds across unsaturated functionalities.
-
Allylic Substitution: Forming stereodefined carbon-carbon and carbon-heteroatom bonds.
The lability of the cyclooctadiene ligand allows for its facile replacement by other ligands, such as phosphines, carbenes, and chiral diamines, to generate a diverse library of catalytically active species.[1]
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₄Cl₂Ir₂ | [2] |
| Molecular Weight | 671.70 g/mol | [2] |
| Appearance | Orange to dark red crystalline powder | [2][3] |
| Melting Point | 205 °C (decomposes) | [4] |
| Solubility | Soluble in chloroform and toluene; slightly soluble in acetone, methanol, and dichloromethane; insoluble in water. | [4][5][6] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water. | [4] |
Hazard Identification and Toxicological Profile
While metallic iridium is of low toxicity, iridium compounds should be regarded as potentially toxic. The primary hazards associated with [Ir(cod)Cl]₂ are skin and eye irritation. Inhalation of the dust can cause respiratory tract irritation.
Toxicological Insights
Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safety when handling [Ir(cod)Cl]₂ lies in a multi-layered approach that combines robust engineering controls with appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of [Ir(cod)Cl]₂ should be performed in a well-ventilated chemical fume hood to minimize the risk of inhalation. Given its sensitivity to air and moisture in solution, the use of a glovebox or Schlenk line techniques is highly recommended for preparing solutions and running reactions. These controlled atmospheres not only preserve the integrity of the compound but also provide an essential barrier against exposure.
Personal Protective Equipment: A Non-Negotiable Barrier
The selection of PPE should be based on a thorough risk assessment of the intended procedure.
| PPE Category | Specification and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use. For extended operations or when handling solutions, consider double-gloving. |
| Body Protection | A flame-resistant lab coat is essential. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Typically not required when handling small quantities in a properly functioning fume hood. If weighing out large amounts of powder outside of a contained system, a respirator with a particulate filter may be necessary. |
Safe Handling and Storage Protocols
The following protocols are designed to be self-validating systems, ensuring that safety is an integral part of the scientific workflow.
Storage
-
Atmosphere: Store [Ir(cod)Cl]₂ under an inert atmosphere (argon or nitrogen) to prevent degradation.[10]
-
Temperature: Keep the container tightly sealed and store in a refrigerator at 2-8°C.[4]
-
Light: Protect from light.[10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Caption: Workflow for the safe storage of [Ir(cod)Cl]₂.
Weighing and Transfer
-
Solid: Weighing of the solid should ideally be done in a glovebox. If a glovebox is unavailable, weigh the compound in a fume hood, minimizing air currents to prevent dispersal of the powder.
-
Solution: Solutions should be prepared and transferred using Schlenk line techniques or in a glovebox. Use syringes or cannulas that have been purged with an inert gas to transfer solutions.
Experimental Protocol: Asymmetric Hydrogenation of an Olefin
This protocol illustrates the integration of safe handling practices into a common catalytic application of [Ir(cod)Cl]₂.
Objective: To perform an asymmetric hydrogenation of a model olefin using a chiral catalyst prepared in situ from [Ir(cod)Cl]₂.
Materials:
-
[Ir(cod)Cl]₂
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Degassed methanol
-
Hydrogen gas (high purity)
-
Schlenk flask and other appropriate glassware
-
Autoclave or hydrogenation reactor
Procedure:
-
Catalyst Preparation (under inert atmosphere):
-
In a glovebox or on a Schlenk line, add [Ir(cod)Cl]₂ (1 mol%) and the chiral phosphine ligand (2.2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Safety Rationale: This step is performed under an inert atmosphere to prevent oxidation of the iridium(I) center and the phosphine ligand, which would deactivate the catalyst.
-
Add degassed methanol via a purged syringe to dissolve the catalyst precursor and ligand.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst. The solution will typically change color.
-
-
Reaction Setup:
-
In a separate flask, dissolve the olefin substrate in degassed methanol.
-
Transfer the substrate solution to the autoclave or hydrogenation reactor.
-
Safety Rationale: Using degassed solvents minimizes the introduction of oxygen, which can interfere with the catalytic cycle and potentially pose a safety hazard with hydrogen.
-
Using a cannula or purged syringe, transfer the prepared catalyst solution to the reactor containing the substrate.
-
-
Hydrogenation:
-
Seal the reactor and purge several times with low-pressure hydrogen gas to remove any residual air.
-
Safety Rationale: Thoroughly purging the reactor is critical to prevent the formation of an explosive mixture of hydrogen and oxygen.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).
-
Stir the reaction mixture at the desired temperature until the reaction is complete (monitor by TLC, GC, or HPLC).
-
-
Workup:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood.
-
Safety Rationale: Venting must be done in a well-ventilated area away from ignition sources.
-
Purge the reactor with an inert gas (nitrogen or argon).
-
Open the reactor and remove the reaction mixture.
-
The solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Emergency Procedures: Spill and Exposure Management
Spill Cleanup Protocol
In the event of a spill, prompt and correct action is crucial.
Caption: Step-by-step procedure for cleaning up a spill of [Ir(cod)Cl]₂.
Detailed Spill Cleanup Steps:
-
Alert and Assess: Immediately alert others in the vicinity. Assess the extent of the spill. If it is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response team.
-
Protect Yourself: Don the appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.
-
Containment: For a solid spill, carefully cover it with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent for reactive chemicals. Do not use combustible materials like paper towels.
-
Collection: Once the spill is absorbed, carefully sweep the material into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a solvent like isopropanol to remove any remaining residue, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Seal the container with the spill debris and label it clearly. Dispose of it according to your institution's hazardous waste procedures.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal and Decontamination
The disposal of iridium-containing waste should not be taken lightly due to the high cost and environmental concerns associated with precious metals. Whenever possible, recovery and recycling are the preferred options.
A Field-Proven Recycling Protocol for Organoiridium Waste
A recently developed method allows for the quantitative, pyrolysis-free recovery of iridium from organoiridium waste, regenerating it into a useful precursor.[11] This process is ideal for academic and small-scale industrial labs.
Principle: The organometallic waste is oxidatively degraded using common bleach (NaClO) in a basic solution to form an insoluble iridium(IV) hydroxide. This crude material is then converted back to a synthetically useful iridium salt.
Step-by-Step Neutralization and Recovery Workflow:
-
Oxidative Degradation:
-
Collect all iridium-containing waste (e.g., residues from reactions, chromatography fractions) in a designated flask.
-
In a fume hood, add a solution of sodium hypochlorite (bleach) and sodium hydroxide to the waste. The reaction can be performed at room temperature over 24 hours, followed by gentle heating to ensure completion.
-
Causality: The strongly oxidizing and basic conditions break down the organic ligands and oxidize the iridium to insoluble and stable iridium(IV) hydroxide (IrO₂·nH₂O).[11]
-
-
Isolation of Iridium Hydroxide:
-
Once the reaction is complete (indicated by the formation of a black precipitate), the solid iridium(IV) hydroxide can be isolated by filtration or centrifugation.
-
-
Conversion to Hexachloroiridate:
-
The isolated iridium(IV) hydroxide is then re-dissolved in hydrochloric acid. Treatment with a reducing agent like hydrazine, followed by re-oxidation with hydrogen peroxide, converts the iridium into hexachloroiridic acid (H₂IrCl₆).[11]
-
-
Resynthesis of [Ir(cod)Cl]₂:
-
The resulting solution of hexachloroiridic acid can then be used to resynthesize [Ir(cod)Cl]₂ by reacting it with 1,5-cyclooctadiene in an alcohol solvent, effectively closing the loop on the iridium lifecycle in the lab.[11]
-
Caption: A sustainable workflow for the recycling of organoiridium waste.
A Sobering Reminder: Lessons from a Laboratory Accident
While no specific major incident reports involving [Ir(cod)Cl]₂ are prominent in public records, the history of organometallic chemistry contains cautionary tales. The tragic death of Professor Karen Wetterhahn in 1997 from dimethylmercury poisoning after exposure to just a few drops that permeated her latex gloves serves as a stark reminder of the potential hazards of seemingly small exposures to reactive organometallic compounds.[12] Similarly, a fatal laboratory accident at UCLA in 2008 involved the pyrophoric reagent tert-butyl lithium. A research assistant was transferring the reagent when the plunger of the syringe she was using came out, causing the chemical to ignite and inflict fatal burns.[13]
These incidents, though not involving iridium, highlight critical lessons directly applicable to the handling of [Ir(cod)Cl]₂ and other reactive organometallics:
-
Never Underestimate Exposure: Even small quantities of reactive compounds can be hazardous.
-
PPE is Not Infallible: Understand the limitations of your PPE. Not all gloves are suitable for all chemicals.
-
Training is Critical: Proper, hands-on training in handling hazardous substances, including emergency procedures, is essential.
-
Risk Assessment is Paramount: Thoroughly assess the risks of every experimental step before you begin.
By integrating a deep understanding of the chemical's properties with rigorous safety protocols and a constant awareness of the potential hazards, researchers can harness the synthetic power of [Ir(cod)Cl]₂ while maintaining the highest standards of laboratory safety.
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The Rainbow Metal's Rise: An In-depth Technical Guide to the Discovery and History of Iridium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
From its serendipitous discovery in the early 19th century to its current indispensable role in modern synthetic chemistry, iridium has transitioned from a rare curiosity to a powerhouse of catalysis. Its unique electronic properties and ability to access multiple oxidation states have enabled chemists to forge new pathways for molecular construction, particularly in the realms of hydrogenation, C-H functionalization, and photoredox reactions. This guide provides a comprehensive overview of the pivotal moments and scientific breakthroughs that have defined the history of iridium catalysis. We will explore the fundamental discoveries, delve into the mechanistic underpinnings of key transformations, and present practical, field-proven insights for the modern researcher.
The Discovery of a "Rainbow" Element
Iridium's story begins in 1803 with the English chemist Smithson Tennant.[1][2] While investigating the insoluble residue of platinum ore dissolved in aqua regia, Tennant identified a new, extremely dense and corrosion-resistant element.[1][2] He named it "iridium" after the Greek goddess Iris, meaning "rainbow," due to the vibrant and varied colors of its salts in solution.[1][2] For much of the 19th century, iridium's extreme hardness and high melting point made it incredibly difficult to work with, limiting its applications to specialized uses like fountain pen nibs and the international standard for the meter and kilogram.[1] Its catalytic potential remained largely unexplored for over a century.
Early Sparks of Catalytic Activity: Vaska's Complex and the Dawn of a New Era
While scattered observations of iridium's catalytic activity likely exist in early literature, a significant milestone in the journey of iridium catalysis was the discovery and characterization of Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], in the early 1960s.[2] Synthesized by Lauri Vaska and J.W. DiLuzio, this square planar iridium(I) complex exhibited the remarkable ability to undergo reversible oxidative addition with small molecules like H₂ and O₂.[2][3][4] This reactivity provided a tangible model for understanding the elementary steps of many catalytic processes and foreshadowed iridium's future role in catalysis.[4] Vaska's work on low-valent iridium complexes was instrumental in laying the groundwork for the development of highly active and selective catalysts in the decades to follow.[2]
The Game-Changer: Crabtree's Catalyst and the Conquest of Hindered Alkenes
The 1970s marked a turning point in iridium catalysis with the development of "Crabtree's catalyst," [Ir(cod)(PCy₃)(py)]PF₆, by Robert H. Crabtree.[5] This cationic iridium(I) complex demonstrated unprecedented activity for the hydrogenation of highly substituted and sterically hindered alkenes, substrates that were notoriously difficult to reduce with existing catalysts like Wilkinson's rhodium catalyst.[5] The success of Crabtree's catalyst stemmed from its ability to readily coordinate to even tetrasubstituted olefins, a feat that was challenging for other catalysts.[5]
The generally accepted mechanism for hydrogenation with Crabtree's catalyst involves an Ir(I)/Ir(III) catalytic cycle. More recent studies, however, have suggested the possibility of an Ir(III)/Ir(V) cycle for related systems, highlighting the rich and complex mechanistic landscape of iridium catalysis.[6]
Characterization of Crabtree's Catalyst
Crabtree's catalyst is an air-stable, orange crystalline solid.[7] Its structure has been extensively characterized by various spectroscopic methods.
| Technique | Key Features |
| ¹H NMR | Resonances corresponding to the pyridine, cyclooctadiene (COD), and tricyclohexylphosphine (PCy₃) ligands. |
| ³¹P NMR | A characteristic singlet for the PCy₃ ligand. |
| IR Spectroscopy | Vibrational modes associated with the ligands and the PF₆⁻ counterion. |
The Rise of Asymmetric Catalysis: Iridium's Role in Chiral Synthesis
The development of Crabtree's catalyst set the stage for one of the most significant applications of iridium: asymmetric hydrogenation. The ability to create chiral molecules with high enantioselectivity is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry.[8] Iridium catalysts, particularly those modified with chiral ligands, have emerged as powerful tools for the enantioselective reduction of a wide range of prochiral substrates, including olefins, ketones, and imines.[8]
Asymmetric Hydrogenation of Olefins
Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins has been a major area of research. The development of chiral phosphine-oxazoline (PHOX) ligands was a significant breakthrough in this area.
Asymmetric Hydrogenation of Ketones and Imines
The enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively, is a cornerstone of modern organic synthesis. Iridium catalysts have proven to be highly effective for these transformations, often providing access to valuable chiral building blocks with excellent enantioselectivities. A variety of chiral ligands, including those based on ferrocene (e.g., WalPhos) and bidentate phosphines (e.g., BiPheP), have been successfully employed in these reactions.[8]
The mechanism of iridium-catalyzed asymmetric hydrogenation of imines is often proposed to proceed through an "outer-sphere" pathway. In this mechanism, the iridium hydride complex does not directly coordinate to the imine. Instead, a proton is transferred from the iridium dihydrogen complex to the imine, forming an iminium ion, which is then reduced by hydride transfer from the iridium center.[8]
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol is a representative example of an iridium-catalyzed asymmetric hydrogenation of an aromatic ketone.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral ligand (e.g., (R)-BINAP)
-
Substrate (e.g., acetophenone)
-
Degassed solvent (e.g., methanol)
-
Hydrogen gas (high purity)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).
-
Degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The substrate, acetophenone (1.0 mmol), is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas (3 cycles of vacuum/backfill).
-
Hydrogenation: The reaction is stirred under a positive pressure of hydrogen (e.g., 10 atm) at a specified temperature (e.g., 25 °C) for a designated time (e.g., 12 hours).
-
Workup and Analysis: Upon completion, the excess hydrogen is carefully vented. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
C–H Activation: A New Frontier in Chemical Synthesis
The selective functionalization of otherwise inert carbon-hydrogen (C–H) bonds is a long-standing goal in organic synthesis. Iridium catalysis has been at the forefront of this field, enabling the development of novel methods for C–C and C-heteroatom bond formation.[9]
Iridium-Catalyzed Borylation of Arenes
The direct borylation of arenes and heteroarenes via C–H activation is a powerful tool for the synthesis of aryl and heteroaryl boronic esters, which are versatile intermediates in cross-coupling reactions.[10] Iridium catalysts, often in conjunction with bipyridine-based ligands, have shown exceptional activity and selectivity in these transformations.[10] The reactions typically proceed with high regioselectivity, favoring the less sterically hindered C–H bonds.[10]
The catalytic cycle for iridium-catalyzed C–H borylation is thought to involve an Ir(III)/Ir(V) pathway.[11]
Iridium-Catalyzed C–H Amination
The direct amination of C–H bonds provides a streamlined approach to the synthesis of anilines and other nitrogen-containing compounds. Iridium catalysts have been successfully employed in directed C–H amination reactions, where a directing group on the substrate guides the catalyst to a specific C–H bond.[9][12] This strategy allows for high levels of regioselectivity in the functionalization of complex molecules.[12]
Harnessing the Power of Light: Iridium in Photoredox Catalysis
In recent years, visible-light photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling a wide array of transformations under mild reaction conditions.[13] Iridium complexes, particularly polypyridyl complexes such as [Ir(ppy)₃] and [Ir(ppy)₂(dtbbpy)]PF₆, have played a central role in this revolution.[14][15] These complexes possess favorable photophysical properties, including strong absorption of visible light, long-lived excited states, and tunable redox potentials, making them highly effective photocatalysts.[13]
Upon irradiation with visible light, the iridium photocatalyst is promoted to an excited state, which can then engage in single-electron transfer (SET) with a substrate, initiating a radical cascade. This process has been applied to a diverse range of reactions, including atom transfer radical polymerization, trifluoromethylation, and C–H functionalization.
The general mechanism of iridium photoredox catalysis involves the following key steps:
-
Light Absorption: The iridium catalyst absorbs a photon of visible light, leading to a metal-to-ligand charge transfer (MLCT) excited state.
-
Single-Electron Transfer (SET): The excited-state catalyst can act as either a reductant or an oxidant, engaging in SET with a substrate to generate a radical ion.
-
Catalyst Regeneration: The iridium catalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle.
Experimental Protocol: Synthesis of fac-Ir(ppy)₃
This protocol describes the synthesis of a common iridium photocatalyst.[14]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-phenylpyridine (ppy)
-
Glycerol
-
Water
-
Nitrogen atmosphere
Procedure:
-
A mixture of IrCl₃·xH₂O (1.0 equiv) and 2-phenylpyridine (3.0 equiv) in a 2:1 mixture of glycerol and water is placed in a round-bottom flask.
-
The mixture is degassed with nitrogen for 30 minutes.
-
The reaction is heated to reflux under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, water is added to the mixture, and the resulting yellow precipitate is collected by vacuum filtration.
-
The solid is washed with water and then with hexanes.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization. A common purification method involves sonicating the crude solid in hexanes with a small amount of dichloromethane to selectively dissolve impurities.[14] The purified yellow solid is then collected by filtration.[14]
Industrial Applications: Iridium Catalysis at Scale
The impact of iridium catalysis extends beyond the academic laboratory to large-scale industrial processes.
The Cativa Process
One of the most significant industrial applications of iridium catalysis is the Cativa process for the production of acetic acid, commercialized by BP.[1] This process, which involves the carbonylation of methanol, utilizes an iridium/iodide-based catalyst system that offers higher rates and selectivities compared to the previously used rhodium-based Monsanto process.
Pharmaceutical and Agrochemical Synthesis
Iridium catalysis has become an increasingly important tool in the synthesis of pharmaceuticals and agrochemicals.[8] Asymmetric hydrogenation, C–H borylation, and other iridium-catalyzed reactions are now routinely used to construct key chiral intermediates and to perform late-stage functionalization of complex drug candidates.[8][10] The ability to perform these transformations with high efficiency and selectivity on a kilogram scale is a testament to the robustness and utility of iridium catalysis in an industrial setting.[10]
The Future of Iridium Catalysis
The field of iridium catalysis continues to evolve at a rapid pace. Current research focuses on the development of more active, selective, and sustainable catalysts. Key areas of investigation include:
-
Ligand Design: The design and synthesis of novel ligands to fine-tune the reactivity and selectivity of iridium catalysts remains a central theme.
-
Earth-Abundant Metal Catalysis: While iridium is a highly effective catalyst, its low abundance and high cost are significant drawbacks. Efforts are underway to develop catalysts based on more earth-abundant metals that can mimic the reactivity of iridium.
-
Mechanistic Understanding: A deeper understanding of the mechanisms of iridium-catalyzed reactions will be crucial for the rational design of next-generation catalysts.
-
Sustainable Chemistry: The development of iridium-catalyzed reactions that operate under milder conditions, use less hazardous reagents, and can be performed in greener solvents is a key goal for the future.
Conclusion
From its discovery as a colorful and inert metal, iridium has risen to become a cornerstone of modern catalysis. The pioneering work of Vaska and Crabtree laid the foundation for a field that has since blossomed to encompass a vast array of powerful synthetic transformations. Iridium's impact is particularly profound in the areas of asymmetric hydrogenation, C–H activation, and photoredox catalysis, where it has enabled the synthesis of complex molecules with unprecedented efficiency and selectivity. As our understanding of iridium catalysis continues to grow, we can expect to see even more innovative applications of this remarkable "rainbow metal" in the years to come, driving progress in fields ranging from medicine to materials science.
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An In-Depth Technical Guide on the Fundamental Reactivity of Iridium(I) Complexes
Introduction: The Unique Position of Iridium(I) in Homogeneous Catalysis
Iridium, a dense and rare transition metal, holds a privileged position in the field of organometallic chemistry and homogeneous catalysis.[1] Its complexes, particularly those in the +1 oxidation state, exhibit a remarkable breadth of reactivity that has been harnessed for a myriad of chemical transformations, from industrial-scale production of acetic acid to the synthesis of fine chemicals and pharmaceuticals.[2][3] Iridium(I) complexes are particularly notable for their high activity in hydrogenation, transfer hydrogenation, and C-H activation reactions.[2][4][5] This guide provides a detailed exploration of the core reactivity principles of iridium(I) complexes, offering insights into the electronic and steric factors that govern their behavior and providing practical guidance for researchers in the field.
The Electronic Heart of Reactivity: The d⁸ Configuration and Square Planar Geometry
The fundamental reactivity of iridium(I) complexes is intrinsically linked to their electronic configuration and preferred geometry. As a d⁸ metal center, iridium(I) typically adopts a 16-electron, square planar geometry.[2] This configuration is electronically unsaturated, leaving two vacant coordination sites along the z-axis, perpendicular to the plane of the ligands.[6] This inherent electronic unsaturation is the primary driving force for the characteristic reactivity of these complexes, most notably their propensity to undergo oxidative addition.[2][7]
The d-orbitals of the iridium center, particularly the dz² orbital which projects along the vacant coordination axis, are poised to interact with incoming substrates.[6] This interaction involves the donation of electron density from the substrate's bonding orbital to the metal's d-orbital and back-donation from a filled metal d-orbital into the substrate's antibonding orbital.[6] This synergistic electronic interplay is crucial for weakening bonds within the substrate, facilitating their cleavage and subsequent addition to the metal center.
Core Reactivity Patterns: The Building Blocks of Catalysis
The versatility of iridium(I) complexes stems from a series of fundamental organometallic reactions. Understanding these core reactivity patterns is essential for designing and optimizing catalytic systems.
Oxidative Addition: The Gateway to Higher Oxidation States
Oxidative addition is a cornerstone of iridium(I) chemistry, wherein the metal center's oxidation state and coordination number both increase by two.[7][8] This process transforms the 16-electron, square planar Ir(I) complex into an 18-electron, octahedral Ir(III) species.[8] Iridium's greater tendency to undergo oxidative addition compared to its lighter congener, rhodium, is a key differentiator in their respective chemistries.[2]
Mechanism and Substrate Scope:
The mechanism of oxidative addition can vary depending on the nature of the substrate.
-
Concerted Mechanism: For non-polar substrates like dihydrogen (H₂) and C-H bonds, the reaction typically proceeds through a three-centered transition state, resulting in the cis-addition of the two fragments to the metal center.[7][8] The reaction of Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], with H₂ is a classic example of this concerted pathway.[7][8]
-
Sₙ2-type Mechanism: For polar substrates like alkyl halides (e.g., CH₃I), the reaction often follows a nucleophilic attack of the electron-rich metal center on the electrophilic carbon atom, displacing the halide which then coordinates to the metal.[9] This pathway typically results in a trans-addition product.
-
Radical Mechanism: In some cases, particularly with certain alkyl halides, a radical chain mechanism may be operative.
The scope of substrates that undergo oxidative addition to iridium(I) complexes is vast and includes:
Factors Influencing Oxidative Addition:
The facility of oxidative addition is highly dependent on both the electronic and steric properties of the iridium complex and the nature of the incoming substrate.
-
Ligand Effects: Electron-donating ligands on the iridium center increase its nucleophilicity, thereby promoting oxidative addition. Conversely, bulky ligands can sterically hinder the approach of the substrate, slowing down the reaction.
-
Substrate Bond Strength: Weaker bonds in the substrate (e.g., H-H vs. C-H) will generally lead to faster rates of oxidative addition.
Experimental Protocol: Monitoring Oxidative Addition by ¹H NMR Spectroscopy
This protocol provides a general method for observing the oxidative addition of dihydrogen to a representative Iridium(I) complex, such as Vaska's complex.
-
Preparation: In a glovebox, prepare a J-Young NMR tube containing a solution of the Iridium(I) complex (e.g., 5 mg of trans-[IrCl(CO)(PPh₃)₂]) in a deuterated solvent (e.g., 0.5 mL of C₆D₆).
-
Initial Spectrum: Seal the NMR tube, remove it from the glovebox, and acquire a baseline ¹H NMR spectrum.
-
Introduction of H₂: Connect the NMR tube to a hydrogen gas line via a needle adapter. Carefully purge the headspace with H₂ gas and then pressurize the tube to ~1-4 atm of H₂.
-
Reaction and Monitoring: Vigorously shake the tube to ensure good gas-liquid mixing. Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes).
-
Data Analysis: Observe the disappearance of the starting material's resonances and the appearance of new signals corresponding to the Ir(III)-dihydride product. The hydride signals will typically appear in the upfield region of the spectrum (e.g., -5 to -25 ppm) and will often show coupling to the ³¹P nuclei of the phosphine ligands.
Reductive Elimination: The Product-Releasing Step
Reductive elimination is the microscopic reverse of oxidative addition, where two cis-disposed ligands on the metal center are eliminated to form a new bond, and the metal's oxidation state and coordination number decrease by two.[12][13] This step is often the final, product-forming step in many catalytic cycles.[3][14] For reductive elimination to occur, the two ligands to be eliminated must be situated in a cis orientation to one another.[12]
Factors Favoring Reductive Elimination:
-
Steric Crowding: Bulky ligands on the octahedral Ir(III) intermediate can promote reductive elimination to relieve steric strain.
-
Electron-Withdrawing Ligands: Ligands that are electron-withdrawing can stabilize the more electron-rich, lower-valent Ir(I) state, thus favoring reductive elimination.
-
Formation of Stable Products: The formation of a thermodynamically stable organic product provides a strong driving force for the reaction.
Migratory Insertion: Carbon-Carbon and Carbon-Heteroatom Bond Formation
Migratory insertion is a fundamental step in which an unsaturated ligand, such as an alkene or carbon monoxide (CO), inserts into an adjacent metal-ligand bond (e.g., M-H or M-alkyl).[3][15] This reaction is key to many carbonylation and polymerization processes.[3] The reaction involves the migration of an anionic ligand (like a hydride or alkyl group) onto the coordinated unsaturated ligand.[16][17]
A notable example is the migratory insertion of CO into an Ir-alkyl bond, a key step in the Cativa process for acetic acid synthesis.[3] This reaction forms an acyl ligand and creates a vacant coordination site, which can then be occupied by another reactant molecule to continue the catalytic cycle.[3]
Catalytic Applications: Iridium(I) Complexes in Action
The fundamental reactivity patterns described above converge in various catalytic cycles, making iridium(I) complexes powerful tools for chemical synthesis.
Hydrogenation and Transfer Hydrogenation
Iridium complexes are highly active catalysts for the hydrogenation of a wide range of unsaturated substrates, including alkenes and ketones.[2][18] Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]⁺, is a well-known example that is particularly effective for the hydrogenation of sterically hindered alkenes.[2]
The catalytic cycle for hydrogenation typically involves:
-
Oxidative addition of H₂ to the Ir(I) center to form an Ir(III)-dihydride.
-
Coordination of the unsaturated substrate.
-
Migratory insertion of the alkene into an Ir-H bond to form an Ir(III)-alkyl hydride.
-
Reductive elimination of the alkane product, regenerating the active Ir(I) catalyst.
Transfer hydrogenation offers a convenient alternative to using high pressures of H₂ gas, instead employing hydrogen donor molecules like isopropanol or formic acid.[5][19] Iridium complexes are exceptionally efficient in this process, often operating via a metal-ligand cooperative mechanism.[19]
C-H Bond Activation
Direct functionalization of otherwise inert C-H bonds is a major goal in synthetic chemistry, and iridium complexes have emerged as leading catalysts for these transformations.[2][4][11] These reactions typically proceed through the oxidative addition of a C-H bond to the iridium center, forming an Ir(III)-hydrido-alkyl (or -aryl) intermediate.[4] This intermediate can then undergo further reactions to install a new functional group at the carbon atom.
Characterization Techniques: Elucidating Structure and Reactivity
A suite of spectroscopic and analytical techniques is indispensable for studying the structure and reactivity of iridium(I) complexes.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Provides information on the proton environment, crucial for identifying hydride ligands (upfield region) and characterizing organic ligands.[20][21] |
| ³¹P NMR | Essential for complexes with phosphine ligands, providing information on ligand coordination and complex geometry.[22] |
| ¹³C NMR | Used to characterize the carbon framework of ligands and can identify the carbon atom directly bonded to iridium in organometallic species.[23] |
| Infrared (IR) Spectroscopy | |
| Particularly useful for complexes containing CO ligands. The C-O stretching frequency is sensitive to the electron density at the metal center and changes predictably upon oxidative addition.[24] | |
| X-ray Crystallography | |
| Provides definitive structural information, including bond lengths, bond angles, and overall geometry of the complex in the solid state.[4] | |
| Mass Spectrometry | |
| Confirms the molecular weight of the complex and can provide information about its fragmentation patterns.[4] |
Self-Validating Protocol Insights:
When monitoring a reaction like oxidative addition, observing correlated changes across multiple spectroscopic techniques provides a self-validating system. For instance, in the reaction of Vaska's complex with H₂, one should observe:
-
In the ¹H NMR , the appearance of a new high-field signal for the hydride ligands.
-
In the ³¹P NMR , a shift in the phosphorus resonance, indicating a change in the electronic environment around the iridium center.
-
In the IR spectrum , a shift of the ν(CO) band to a higher frequency, consistent with the increased oxidation state of iridium (less back-bonding into the CO π* orbital).
Concomitant observation of these changes provides high confidence in the structural assignment of the product.
Conclusion
The fundamental reactivity of iridium(I) complexes, rooted in their d⁸ electronic configuration and propensity to shuttle between the +1 and +3 oxidation states, makes them exceptionally versatile and powerful catalysts. The interplay of oxidative addition, reductive elimination, and migratory insertion forms the basis of numerous catalytic cycles of significant academic and industrial importance. A thorough understanding of these core principles, coupled with the judicious application of modern characterization techniques, is paramount for the continued development of novel iridium-catalyzed transformations that address contemporary challenges in chemical synthesis and drug development.
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Organoiridium chemistry - Wikipedia. Wikipedia. [2]
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Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanist - Refubium - Freie Universität Berlin. (2021-11-23). Refubium - Freie Universität Berlin. [4]
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Organometallic Reactions Part 2: Oxidative Addition - YouTube. (2023-01-25). YouTube. [6]
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Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - RSC Publishing. (2019-12-11). RSC Publishing. [19]
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Kinetics of oxidative addition to iridium(I) complexes | Inorganic Chemistry. ACS Publications. [25]
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14.1.3: Reductive Elimination - Chemistry LibreTexts. (2026-01-08). Chemistry LibreTexts. [12]
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Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway | Journal of the American Chemical Society. ACS Publications. [18]
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Synthesis and x-ray structural characterization of binuclear iridium(I) and rhodium(I) hydroxypyridinate complexes. 1. Complete assignment of the proton NMR spectra by two dimensional and NOE techniques. The nature of inside and outside proton chemical shift differences | Inorganic Chemistry - ACS Publications. ACS Publications. [20]
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Vaska's complex - Wikipedia. Wikipedia. [9]
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Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals - Diva-Portal.org. Diva-Portal.org. [11]
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Synthesis and Migratory Insertion Reactions of (Vinylidene)iridium Complexes trans-[IrX(CCRR')(PiPr3)2] Containing Alkyl, Aryl, Alkynyl, and Azide Ligands,1 | Organometallics - ACS Publications. ACS Publications. [16]
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Stacked NMR spectra of the four iridium complexes. a) 1 H NMR (500 MHz... | Download Scientific Diagram - ResearchGate. ResearchGate. [21]
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1.26: Oxidative Addition/Reductive Elimination - Chemistry LibreTexts. (2023-12-03). Chemistry LibreTexts. [7]
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Vaska's complex- Reagent of the month - Scientific Update - UK. (2021-01-13). Scientific Update. [26]
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Migratory insertion - Wikipedia. Wikipedia. [3]
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Iridium-mediated C-H functionalisation under mild conditions - The University of Liverpool Repository. The University of Liverpool Repository. [14]
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Iridium-Catalyzed Hydrogen Transfer Reactions - the University of Bath's research portal. University of Bath. [5]
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Synthesis and reactivity of an iridium complex based on a tridentate aminophosphano ligand - RSC Publishing. (2022-04-21). RSC Publishing. [22]
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Experiment #5, Synthesis and Reactivity of Vaska's Complex - YouTube. (2021-05-12). YouTube. [24]
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Organometallic Reactions Part 3: Reductive Elimination - YouTube. (2023-02-24). YouTube. [13]
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Migratory Insertion | OpenOChem Learn. OpenOChem Learn. [17]
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Increasing the Reactivity of Vaska's Compound. Oxidative Addition of Chlorobenzene at Ambient Temperature | Organometallics - ACS Publications. ACS Publications. [10]
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IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF. [1]
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Vaska's Complex - Molecule of the Month February 2013 - JMol version. University of Birmingham.
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Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand - PubMed. PubMed. [23]
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Methodological & Application
Application Notes & Protocols: Leveraging [Ir(cod)Cl]₂ for Advanced Asymmetric Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of [Ir(cod)Cl]₂ in Asymmetric Catalysis
Transition metal-catalyzed asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, providing the most direct and atom-economical route to enantiomerically pure molecules.[1] While rhodium and ruthenium catalysts have a storied history, their efficacy is often highest for substrates containing a coordinating functional group near the carbon-carbon double bond.[2][3] This limitation created a significant gap in the synthesis of chiral compounds from sterically hindered or unfunctionalized olefins.
The advent of iridium catalysis, particularly systems derived from the (chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, has revolutionized the field. Iridium catalysts, when paired with appropriate chiral ligands, exhibit remarkable activity and selectivity for challenging substrates, including unfunctionalized tri- and tetrasubstituted olefins, imines, and heteroarenes.[2][3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and actionable protocols for utilizing [Ir(cod)Cl]₂ as a precatalyst in asymmetric hydrogenation. We will delve into the causality behind experimental design, from ligand selection to reaction optimization, ensuring a robust and reproducible methodology.
The Precatalyst: Understanding (Chloro(1,5-cyclooctadiene)iridium(I) Dimer)
[Ir(cod)Cl]₂ is an orange-red, air-stable solid that serves as an excellent and widely used precatalyst, or source of Iridium(I), for generating catalytically active species.[5][6] Its stability and commercial availability make it a convenient starting point for a vast array of catalytic transformations.
Key Properties:
-
Formula: C₁₆H₂₄Cl₂Ir₂
-
Molar Mass: 671.70 g/mol
-
Structure: A dimeric complex where each Ir(I) center is coordinated to a 1,5-cyclooctadiene (COD) ligand and two bridging chloride ligands. The iridium centers adopt a square planar geometry, characteristic of d⁸ metal complexes.[5]
-
Preparation: Typically synthesized by heating hydrated iridium trichloride (IrCl₃·xH₂O) with 1,5-cyclooctadiene in an alcohol solvent, which facilitates the reduction of Ir(III) to Ir(I).[5][7]
The core function of [Ir(cod)Cl]₂ is to provide a soluble, reactive Ir(I) source that can be readily combined in situ with a chiral ligand to form the active catalyst. The COD and chloride ligands are placeholders that are displaced during the catalyst activation sequence.
The Engine of Asymmetry: Chiral Ligand Selection
The success of an asymmetric hydrogenation is almost entirely dependent on the choice of the chiral ligand. The ligand's steric and electronic properties create a chiral environment around the iridium center, dictating the facial selectivity of hydrogen addition to the prochiral substrate. The [Ir(cod)Cl]₂ precatalyst is compatible with a diverse array of ligand classes.
| Ligand Class | Common Acronyms | Structural Features & Key Advantages | Typical Substrates |
| Phosphino-oxazolines | PHOX | Readily synthesized P,N-chelating ligands. The modular design allows for fine-tuning of both the phosphine and oxazoline components.[2][4] | Unfunctionalized olefins, imines.[4] |
| Diphosphines | Josiphos, BDPP | C₂-symmetric or unsymmetric P,P-chelating ligands. Form conformationally flexible metallacycles that can induce high enantioselectivity.[4][8] | Heteroarenes (isoquinolines), ketimines.[8] |
| Spiro Ligands | SpiroAP, SpiroPAP | Rigid and bulky spirobiindane or spirobifluorene backbones provide a well-defined and sterically demanding chiral pocket.[9][10] | Ketones, unsaturated carboxylic acids.[10] |
| Tridentate Ligands | N/A | P,N,P or similar tridentate coordination can enhance catalyst stability and activity, leading to very high turnover numbers (TON).[11] | N-phosphinoylimines.[11] |
Catalyst Activation and The Mechanistic Cycle
The transformation from the stable [Ir(cod)Cl]₂ precatalyst to the active hydrogenation catalyst is a critical, multi-step process that occurs in situ.
In Situ Formation and Activation
-
Ligand Exchange: The dimeric [Ir(cod)Cl]₂ is first cleaved by the chiral ligand (L) to form a monomeric [Ir(cod)(L)Cl] complex.
-
Anion Abstraction (for Cationic Catalysts): For many highly active systems, a halide scavenger (e.g., NaBArF, AgBF₄) is used to abstract the chloride ligand, generating a cationic [Ir(cod)(L*)]⁺ species. This creates a vacant coordination site essential for substrate binding.[12]
-
COD Hydrogenation: The active catalyst is often formed after the 1,5-cyclooctadiene (COD) ligand is removed from the iridium coordination sphere. This is typically achieved via hydrogenation of the COD ligand itself upon introduction of H₂, yielding cyclooctane and a highly reactive, solvated iridium species.[4][13]
The following diagram illustrates the general workflow for generating the active catalyst.
Caption: A simplified Ir(III) catalytic cycle for asymmetric olefin hydrogenation.
Field-Proven Protocols
The following protocols provide a validated starting point for researchers. Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be degassed and dried prior to use.
Protocol 1: In Situ Catalyst Preparation (General Procedure)
This protocol describes the formation of a cationic iridium catalyst, a common practice for hydrogenating unfunctionalized olefins.
Materials:
-
[Ir(cod)Cl]₂ (1.0 eq Ir)
-
Chiral Ligand (L*) (1.05 - 1.1 eq per Ir)
-
Halide Scavenger (e.g., NaBArF₄) (1.0 eq per Ir)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add [Ir(cod)Cl]₂ and the chiral ligand to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (approx. 0.1 M concentration relative to Ir) and stir the mixture at room temperature for 30-60 minutes. The solution should become homogeneous.
-
In a separate vial, dissolve the halide scavenger in a minimal amount of the same solvent.
-
Add the scavenger solution to the iridium-ligand mixture and stir for an additional 30 minutes at room temperature. The formation of a precipitate (e.g., NaCl) may be observed.
-
This stock solution contains the catalyst precursor and is ready for use in the hydrogenation reaction. Do not filter the precipitate unless specified by a particular procedure.
Protocol 2: Asymmetric Hydrogenation of a 1,3-Disubstituted Isoquinoline
This protocol is adapted from a procedure for the trans-selective hydrogenation of heteroarenes, demonstrating the critical role of solvent and additives. [8] Materials:
-
Catalyst stock solution (from Protocol 1, using a Josiphos-type ligand)
-
1-(hydroxymethyl)-3-phenylisoquinoline (Substrate, 1.0 eq)
-
Tetrabutylammonium bromide (TBABr) (5 mol%)
-
Anhydrous, degassed 1,2-Dichloroethane (DCE)
-
Hydrogen gas (high purity)
Reaction Setup:
-
To a glass vial or liner inside a high-pressure autoclave, add the substrate and TBABr.
-
Add the required volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., 1.25 mol% [Ir(cod)Cl]₂, which is 2.5 mol% Ir).
-
Add enough additional anhydrous DCE to reach the desired reaction concentration (e.g., 0.1 M).
-
Seal the autoclave. Purge the system by pressurizing with H₂ (e.g., to 10 bar) and venting three times, ensuring all oxygen is removed.
-
Pressurize the autoclave to the final reaction pressure (e.g., 50 bar H₂).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by analyzing aliquots via an appropriate method (e.g., ¹H NMR, GC, or HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the H₂ pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the purified product using chiral HPLC or SFC.
Data-Driven Optimization: The Impact of Additives and Solvents
Optimization is key to achieving high selectivity. The choice of solvent and additives can have a profound, and sometimes non-obvious, impact on the reaction outcome. For the hydrogenation of 1,3-disubstituted isoquinolines, both are crucial for controlling diastereoselectivity. [8]
| Entry | Solvent | Additive | dr (trans:cis) | ee (trans) | Rationale |
|---|---|---|---|---|---|
| 1 | THF | TBAI | >1:20 | 95% | Coordinating solvents like THF favor the typical cis-hydrogenation pathway. [8] |
| 2 | CH₂Cl₂ | TBAI | 1.5:1 | 97% | Switching to a non-coordinating solvent begins to favor the trans product. [8] |
| 3 | 1,2-DCE | TBABr | 10:1 | 96% | The combination of a non-coordinating solvent and a bromide additive is critical to facilitate the π-facial exchange required for trans selectivity. [8] |
| 4 | 1,2-DCE | TBAPF₆ | No Reaction | N/A | Non-halide additives can completely shut down the reaction, demonstrating the specific role of the halide in the catalytic cycle. [8]|
Data synthesized from a study on isoquinoline hydrogenation. [8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Inhibitors in substrate or solvent.3. Incorrect additive or solvent choice. | 1. Ensure rigorous inert atmosphere techniques.2. Purify substrate; use high-purity, degassed solvents.3. Screen different additives and solvents as per literature precedents for similar substrates. [8][14] |
| Low Enantioselectivity (ee) | 1. Poor match between ligand and substrate.2. Reaction temperature is too high.3. Incorrect catalyst activation. | 1. Screen a library of different ligand classes (e.g., PHOX, Josiphos).2. Lower the reaction temperature; ee often decreases at higher temperatures.3. Re-evaluate the catalyst preparation protocol, ensuring correct stoichiometry and activation time. |
| Poor Reproducibility | 1. Trace amounts of water or oxygen.2. Variable quality of reagents or solvents. | 1. Dry solvents over activated molecular sieves or a solvent purification system. Use a glovebox for all manipulations.2. Use reagents from a reliable source and purify if necessary. |
References
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- Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. (n.d.). PMC - NIH.
- The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. (2016).
- Cyclooctadiene iridium chloride dimer. (n.d.). Wikipedia.
- [Ir(COD)
- Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate. (2023). CCS Chemistry - Chinese Chemical Society.
- A Novel Catalysis of [{IrCl(cod)}2] Complex in Organic Syntheses. (2015).
- On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. (2011).
- Asymmetric Hydrogen
- Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins. (n.d.).
- An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. (n.d.). Semantic Scholar.
- Iridium-catalyzed asymmetric hydrogen
- Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. (n.d.). RSC Publishing.
- Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. (n.d.).
- Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsatur
- The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogen
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Application Notes and Protocols: Navigating Solvent Effects in Iridium-Catalyzed Borylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Reaction Medium
Iridium-catalyzed C-H borylation has emerged as a transformative tool in synthetic chemistry, enabling the direct conversion of ubiquitous C-H bonds into versatile boronate esters. This methodology streamlines the synthesis of key intermediates for cross-coupling reactions, significantly impacting drug discovery and materials science. While the choice of ligand and iridium precursor is paramount, the reaction solvent is a deceptively critical parameter that can profoundly influence reaction efficiency, selectivity, and even catalyst stability. This guide provides an in-depth exploration of solvent effects in iridium-catalyzed borylation, offering both mechanistic insights and practical, field-proven protocols to empower researchers in optimizing their synthetic endeavors.
The choice of solvent is not merely about dissolving reagents; it is an active participant in the catalytic cycle. Solvents can alter the catalyst's resting state, influence the polarity of transition states, and in some cases, become unwanted substrates.[1] Understanding these interactions is key to unlocking the full potential of this powerful catalytic system.
Mechanistic Underpinnings: How Solvents Influence the Catalytic Cycle
The generally accepted mechanism for iridium-catalyzed C-H borylation, pioneered by the work of Hartwig, Miyaura, and Smith, involves a series of steps where the solvent can play a crucial role.[2][3] The active catalyst is an iridium tris(boryl) complex, which undergoes oxidative addition of a C-H bond, followed by reductive elimination to furnish the desired arylboronate ester and a hydridoiridium boryl species.
Key Solvent Interactions:
-
Coordinating vs. Non-Coordinating Solvents: Solvents with Lewis basicity, such as ethers (THF, dioxane) or nitrogen-containing heterocycles, can coordinate to the iridium center. This coordination can be detrimental, as seen with basic heteroarenes which can bind to the catalyst and lead to deactivation by altering the catalyst's resting state.[1] In some cases, weak coordination may be beneficial, but strongly coordinating solvents are generally avoided unless they are the substrate itself.
-
Polarity and Dielectric Constant: The polarity of the solvent can influence the rates of the elementary steps in the catalytic cycle. However, for the non-polar C-H and B-H bonds involved, this effect is often less pronounced than steric and electronic factors of the substrate and ligand.
-
Solvent as a Substrate: A significant challenge in iridium-catalyzed borylation is the potential for the solvent itself to undergo C-H borylation.[4][5] This is particularly problematic with ethereal solvents like THF and alkane solvents. To circumvent this, reactions are often run with the substrate as the solvent (neat conditions) or in a highly branched, sterically hindered alkane solvent where C-H activation is disfavored.[4][5]
The following diagram illustrates the catalytic cycle and highlights potential points of solvent interaction.
Figure 1. Iridium-catalyzed C-H borylation cycle and solvent interference pathways.
Practical Guide to Solvent Selection
The optimal solvent is highly dependent on the substrate's physical properties and reactivity. The following table summarizes common solvent choices and their rationale.
| Solvent Class | Examples | Dielectric Constant (ε) | Key Considerations & Recommendations |
| Neat (Substrate as Solvent) | Liquid arenes (e.g., benzene, toluene) | Varies | Default choice for liquid substrates. Maximizes substrate concentration and avoids solvent-related side reactions.[6] |
| Non-polar, Aprotic | Cyclohexane, Heptane, Isooctane (2,2,4-Trimethylpentane) | ~2.0 | Ideal for solid substrates or to minimize solvent borylation. Isooctane is particularly effective at suppressing solvent borylation.[4][5] |
| Ethereal | Tetrahydrofuran (THF), 1,4-Dioxane | 7.6 (THF), 2.2 (Dioxane) | Use with caution. Can be borylated.[7] May be necessary for solubility but can impact selectivity in certain cases, favoring aryl over benzylic borylation.[4] |
| Polar, Aprotic | Acetonitrile, DMF, DMSO | 37.5 (MeCN), 36.7 (DMF), 46.7 (DMSO) | Generally avoided. Strong coordination to the iridium center can inhibit or completely shut down catalysis. |
Experimental Protocols
The following protocols provide a starting point for typical iridium-catalyzed borylation reactions. Safety Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.
Protocol 1: General Procedure for Borylation of a Solid Aromatic Substrate in a Hydrocarbon Solvent
This protocol is suitable for solid arenes or heteroarenes where using the substrate as the solvent is not feasible.
Workflow Overview:
Figure 2. Workflow for the borylation of a solid aromatic substrate.
Materials:
-
Aromatic Substrate (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂; 1.2 mmol, 1.2 equiv)
-
[Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy; 0.03 mmol, 3.0 mol%)
-
Anhydrous, degassed isooctane (or cyclohexane) (3-5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol), B₂pin₂ (1.2 mmol), and dtbpy (0.03 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed isooctane (3-5 mL) via syringe, followed by the [Ir(COD)OMe]₂ (0.015 mmol).
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired arylboronate ester.
Rationale for Choices:
-
Isooctane: This highly branched alkane is a poor substrate for C-H borylation, thus minimizing the formation of solvent-derived byproducts.[5]
-
dtbpy: This is a common and effective ligand for a wide range of substrates, offering good stability and activity to the iridium catalyst.[2]
-
[Ir(COD)OMe]₂: A stable and commonly used iridium precatalyst.
Protocol 2: Borylation of a Liquid Arene (Neat Conditions)
This protocol is the most atom-economical approach when the substrate is a liquid at the reaction temperature.
Materials:
-
Liquid Aromatic Substrate (e.g., anisole; 5.0 mmol, excess)
-
Bis(pinacolato)diboron (B₂pin₂; 1.0 mmol, 1.0 equiv)
-
[Ir(COD)Cl]₂ (0.01 mmol, 1.0 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy; 0.02 mmol, 2.0 mol%)
-
Oven-dried screw-cap vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: In a glovebox, add B₂pin₂ (1.0 mmol), [Ir(COD)Cl]₂ (0.01 mmol), and dtbpy (0.02 mmol) to an oven-dried vial with a stir bar.
-
Substrate Addition: Add the liquid aromatic substrate (5.0 mL).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 80 °C.
-
Monitoring: After the desired reaction time (typically 12-24 h), cool the reaction to room temperature.
-
Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a short plug of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the residue by flash chromatography or distillation.
Rationale for Choices:
-
Neat Conditions: Avoids the need for an additional solvent, simplifying the reaction setup and workup, and preventing any possibility of solvent borylation.[6]
-
[Ir(COD)Cl]₂: Another common and effective iridium precatalyst.
Troubleshooting and Advanced Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature or catalyst loading. Ensure all reagents and solvents are strictly anhydrous, as water can deactivate the catalyst.
-
Poor Regioselectivity: For substrates with multiple potential C-H activation sites, regioselectivity can be challenging. The inherent steric bias of the (dtbpy)Ir system favors the least hindered position.[3] For alternative selectivities, consider directing group strategies or different ligand systems.
-
Substrate Inhibition with Heterocycles: For nitrogen-containing heteroarenes, substrate inhibition is a common issue.[1][8] Using a less basic substrate analog or a more sterically hindered ligand can sometimes mitigate this problem. In some cases, a less coordinating solvent can also be beneficial.
Conclusion
The solvent in iridium-catalyzed borylation is far from an inert medium. A judicious choice, based on the substrate's properties and the potential for side reactions, is critical for a successful outcome. Non-polar, sterically hindered alkanes like isooctane are excellent choices for preventing solvent borylation, while neat conditions offer the most atom-economical solution for liquid substrates. By understanding the mechanistic role of the solvent and employing robust, anhydrous techniques, researchers can confidently and efficiently synthesize a vast array of valuable boronate esters for applications in drug development and beyond.
References
-
Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and - eScholarship.org. Available at: [Link]
-
Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands - PubMed. Available at: [Link]
-
Iridium-Catalyzed Borylation of Secondary C–H Bonds in Cyclic Ethers - ACS Publications. Available at: [Link]
-
Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate | Journal of the American Chemical Society. Available at: [Link]
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Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC - NIH. Available at: [Link]
-
Iridium-Catalyzed, Hydrosilyl-Directed Borylation of Unactivated Alkyl C−H Bonds - NIH. Available at: [Link]
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Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives - RSC Publishing. Available at: [Link]
-
Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines | Organic Letters - ACS Publications. Available at: [Link]
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Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism | Journal of the American Chemical Society. Available at: [Link]
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Application Notes & Protocols: Strategic Ligand Design for [Ir(cod)Cl]₂-Derived Catalysts
Abstract
This guide provides an in-depth exploration of ligand design for catalysts derived from chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We move beyond simple protocols to explain the fundamental principles—the causality—behind ligand selection and catalyst preparation. By understanding how ligand architecture modulates the steric and electronic environment of the iridium center, researchers can rationally design catalysts with enhanced activity, selectivity, and stability for a range of critical organic transformations, including hydrogenation, C-H activation, and asymmetric synthesis.
The Precursor: Understanding [Ir(cod)Cl]₂
Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, is not a catalyst itself but a premier catalyst precursor . Its prevalence in organometallic chemistry stems from its moderate air stability as a solid, commercial availability, and, most importantly, the labile nature of its constituent ligands.[1]
1.1. Structure and Properties
[Ir(cod)Cl]₂ is an orange-red, dimeric complex where two iridium(I) centers are bridged by two chloride ligands.[1] Each iridium atom is also coordinated to a 1,5-cyclooctadiene (cod) ligand. The iridium centers adopt a square planar geometry, characteristic of d⁸ metal complexes.[1]
| Property | Value |
| Formula | C₁₆H₂₄Cl₂Ir₂ |
| Molar Mass | 671.70 g/mol |
| Appearance | Red-orange solid |
| Oxidation State of Ir | +1 |
| Solubility | Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃) |
1.2. The Gateway to Active Catalysts
The synthetic utility of [Ir(cod)Cl]₂ lies in the ease with which both the chloride bridges and the cod ligands can be displaced. The reaction with a new ligand (L) typically proceeds via cleavage of the dimer to form a mononuclear complex, which is often the direct precursor to the catalytically active species.[2][3] This straightforward reaction provides a versatile entry point to a vast library of iridium catalysts.[4]
Caption: General workflow from the [Ir(cod)Cl]₂ precursor to the active catalyst.
The Heart of the Catalyst: The Ligand's Role
The ligand is not a passive spectator. It is the primary tool for tuning a catalyst's performance. By modifying the ligand scaffold, a researcher can exert precise control over the catalyst's activity and selectivity.
-
Steric Effects: The bulkiness of a ligand (its "cone angle") dictates the size of the substrate-binding pocket at the metal center. This can be used to favor the binding of one substrate over another or to control the regioselectivity of a reaction (e.g., directing C-H activation to the least hindered position).[5]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly influences the electron density at the iridium center.
-
Electron-donating ligands (e.g., alkylphosphines, N-heterocyclic carbenes) make the iridium center more electron-rich, which promotes oxidative addition—a key step in many catalytic cycles like C-H activation.[6]
-
Electron-withdrawing ligands (e.g., phosphites, fluorinated phosphines) make the iridium center more electron-poor, which can facilitate reductive elimination, the product-releasing step.
-
Caption: Ligand properties directly modulate catalyst performance outcomes.
Key Ligand Classes and Protocols
The choice of ligand class is the first major decision in catalyst design. We will cover the three most prominent classes: Phosphines, N-Heterocyclic Carbenes (NHCs), and Chiral Ligands.
Phosphine Ligands: The Versatile Workhorse
Phosphines are arguably the most studied ligand class for iridium. Their properties are readily tunable by changing the R groups on the phosphorus atom.
-
Monodentate Phosphines (PR₃): Simple and effective. Triphenylphosphine (PPh₃) is a common starting point, while bulky alkylphosphines like tricyclohexylphosphine (PCy₃) are strongly electron-donating and create a sterically hindered environment.
-
Bidentate Phosphines (Diphosphines): These ligands chelate to the metal center, forming a more stable complex and defining a specific "bite angle" (P-Ir-P angle). This angle is a critical parameter in asymmetric catalysis for controlling enantioselectivity. Examples include dppe (1,2-bis(diphenylphosphino)ethane) and Xantphos.
Protocol 1: Synthesis of [Ir(cod)(dppe)]BF₄ - A Cationic Diphosphine Complex
This protocol demonstrates the synthesis of a common cationic iridium complex where the chloride ligands are removed, creating a more electrophilic metal center suitable for reactions like hydrogenation.
Rationale: The reaction begins with the standard cleavage of the [Ir(cod)Cl]₂ dimer using the diphosphine ligand, dppe. In the second step, a halide abstractor, silver tetrafluoroborate (AgBF₄), is used to remove the chloride ligand from the iridium coordination sphere. The insoluble silver chloride (AgCl) precipitates, driving the reaction to completion and leaving the desired cationic iridium complex in solution.
Materials:
-
[Ir(cod)Cl]₂ (1 equivalent)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (2.1 equivalents)
-
Silver tetrafluoroborate (AgBF₄) (2.1 equivalents)
-
Dichloromethane (DCM), degassed
-
Diethyl ether, degassed
-
Schlenk flask, magnetic stirrer, cannula, filter cannula
Procedure (under inert atmosphere - Argon or Nitrogen):
-
To a Schlenk flask, add [Ir(cod)Cl]₂ and dppe.
-
Add degassed DCM via cannula to dissolve the reagents. The solution should turn from orange-red to yellow.
-
Stir the solution at room temperature for 30 minutes. This forms the neutral intermediate, [Ir(cod)(dppe)Cl].
-
In a separate flask, dissolve AgBF₄ in a minimal amount of degassed DCM.
-
Slowly add the AgBF₄ solution to the iridium-phosphine solution via cannula. A white precipitate (AgCl) will form immediately.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Using a filter cannula, transfer the supernatant to a clean Schlenk flask, leaving the AgCl precipitate behind.
-
Slowly add degassed diethyl ether to the filtrate until the product begins to precipitate as a yellow solid.
-
Cool the flask at -20°C for 1 hour to maximize precipitation.
-
Remove the solvent via cannula, wash the solid with cold diethyl ether, and dry under vacuum.
Characterization:
-
³¹P NMR (in CD₂Cl₂): A singlet is expected, indicating the two phosphorus atoms are chemically equivalent.
-
¹H NMR (in CD₂Cl₂): Resonances for the cod, dppe, and phenyl protons will be visible.
N-Heterocyclic Carbenes (NHCs): The Robust Anchor
NHCs are powerful neutral, two-electron donor ligands that form exceptionally strong bonds with transition metals.[6] This strong M-C bond makes NHC-ligated catalysts highly stable, often resistant to high temperatures and oxidative conditions that would degrade phosphine-based catalysts.[6] Their strong σ-donating ability makes the iridium center very electron-rich, which is highly beneficial for C-H activation and transfer hydrogenation reactions.[6]
Protocol 2: In-situ Generation of an [Ir(cod)(IMes)Cl] Catalyst
This protocol describes the convenient in-situ generation of an active catalyst from the imidazolium salt precursor of the NHC ligand.
Rationale: The NHC is generated by deprotonating the imidazolium salt precursor with a strong base (in this case, potassium tert-butoxide). The free carbene immediately reacts with [Ir(cod)Cl]₂ in the same pot, cleaving the dimer to form the target mononuclear complex. This method avoids the need to isolate the often unstable free NHC.
Materials:
-
[Ir(cod)Cl]₂ (1 equivalent)
-
1,3-Bis(mesityl)imidazolium chloride (IMes·HCl) (2.1 equivalents)
-
Potassium tert-butoxide (KOtBu) (2.1 equivalents)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, cannula
Procedure (under inert atmosphere):
-
To a Schlenk flask, add [Ir(cod)Cl]₂ and the imidazolium salt, IMes·HCl.
-
Add degassed THF via cannula.
-
Cool the resulting suspension to 0°C in an ice bath.
-
Slowly add KOtBu as a solid portion-wise over 5 minutes. The color of the reaction mixture will change, indicating complex formation.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
The resulting solution/suspension contains the active catalyst [Ir(cod)(IMes)Cl] and can often be used directly for catalysis without isolation.
-
To isolate the product, the salt byproduct (KCl) can be removed by filtration through Celite, and the product can be precipitated from the filtrate by adding a non-polar solvent like pentane.
Characterization:
-
¹H NMR: Disappearance of the acidic imidazolium proton (around 9-10 ppm) confirms NHC formation.
-
¹³C NMR: The appearance of the carbenic carbon resonance (typically >180 ppm) is a definitive sign of NHC coordination to the iridium center.[7][8]
Chiral Ligands: The Key to Asymmetry
For the pharmaceutical and agrochemical industries, controlling stereochemistry is paramount. Chiral ligands create a chiral environment around the iridium center, enabling the enantioselective synthesis of one stereoisomer of a product over the other.
-
Privileged Scaffolds: Certain ligand backbones have proven consistently effective across a range of reactions. These include C₂-symmetric diphosphines like BINAP and P,N-ligands like PHOX .
-
Mechanism of Enantioselection: The chiral ligand forces the substrate to approach and bind to the metal center in a specific orientation to minimize steric clashes. This preferred orientation leads to the formation of the major enantiomer.
Application Note: Ligand Screening for Asymmetric Hydrogenation
When developing a new asymmetric hydrogenation, a small screen of ligands with different steric and electronic properties is a highly effective starting point.
Target Reaction: Asymmetric hydrogenation of a prochiral ketone. Catalyst System: [Ir(cod)Cl]₂ + Chiral Ligand, activated with an additive (e.g., an iodide source) and H₂.
| Ligand Type | Example Ligand | Rationale for Inclusion | Expected Outcome |
| Chiral Diphosphine | (R)-BINAP | Well-established C₂-symmetric ligand. The large bite angle and chiral pockets are known to induce high enantioselectivity. | High ee% is possible, but activity may vary. |
| P,N-Ligand | (S)-SIPHOX | Combines a hard nitrogen donor with a soft phosphorus donor. The rigid backbone often provides excellent enantiocontrol. | Can offer different selectivity profiles compared to diphosphines. |
| Chiral Diamine | (R,R)-TsDPEN | Used in transfer hydrogenation. The N-H groups can participate in hydrogen bonding interactions with the substrate.[9] | Often highly effective for ketones with coordinating groups. |
This screening approach allows for the rapid identification of a promising ligand class, which can then be further optimized.
Troubleshooting and Catalyst Deactivation
Even with a well-designed ligand, catalytic performance can suffer. Understanding potential deactivation pathways is crucial for robust process development.
-
Catalyst Poisoning: Impurities in the substrate or solvent (e.g., water, sulfur compounds) can irreversibly bind to the iridium center, blocking active sites.[10]
-
Dimerization/Aggregation: Active mononuclear species can sometimes dimerize or aggregate into inactive clusters, especially at high concentrations or temperatures.[11] This is a common issue that can sometimes be mitigated by using bulky ligands that prevent the metal centers from approaching one another.
-
Ligand Degradation: Under harsh reaction conditions, the ligand itself can degrade. For example, P-C bond cleavage can occur in phosphine ligands at high temperatures.
-
Hydrolysis of Intermediates: In some reactions, the presence of trace water can lead to the hydrolysis of key catalytic intermediates, causing the catalyst to fall out of the cycle.[12][13]
Self-Validation: A robust protocol should include control experiments. Running the reaction without the iridium precursor or without the ligand will confirm that the complete complex is necessary for catalysis. A kinetic profile of the reaction can also reveal deactivation; a reaction that stops before completion is a classic sign of catalyst death.[14]
Conclusion: A Logic-Driven Approach
The development of effective [Ir(cod)Cl]₂-derived catalysts is not a matter of chance but of rational design. By understanding the interplay between the ligand's steric and electronic properties and the requirements of the catalytic cycle, researchers can intelligently select or design ligands to achieve desired outcomes. The protocols and principles outlined in this guide serve as a foundation for this logic-driven approach, empowering scientists to build more efficient, selective, and stable catalytic systems.
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Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctene and 1,5-Cyclooctadiene Complexes of Iridium(I). Inorganic Syntheses, 15, 18-20. [Link]
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Wikipedia. (2023). Cyclooctadiene iridium chloride dimer. [Link]
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Antony, J., Kadyrov, R., & Mägerlein, W. (2023). Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry. Magnetochemistry, 9(7), 163. [Link]
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Bierenstiel, M., & Cross, D. J. (2005). Synthesis, structure and reactivity of [Ir(dippe)(μ-Cl)]₂, [Ir(dippe)₂][Ir(dippe)Cl₂] and [Ir(dippe)₂]Cl. Dalton Transactions, (15), 2636-2641. [Link]
-
Crabtree, R. H., Quirk, J. M., Felkin, H., & Fillebeen-Khan, T. (1982). An Efficient Synthesis of [Ir(cod)Cl]₂ and Its Reaction with PMe₂Ph to Give FAC-[IrH(PMe₂C₆H₄)(PMe₂Ph)₃]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 12(4), 407-413. [Link]
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Chapman, C. J., Le-Poupon, C., & Wills, M. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose Research Online. [Link]
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Panda, M., Das, C., Lee, G. H., Peng, S. M., & Goswami, S. (2004). Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand. Dalton Transactions, (17), 2655-2661. [Link]
-
Kim, J. Y., Torker, S., & Hoveyda, A. H. (2008). [Ir(COD)Cl]₂ as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. Journal of the American Chemical Society, 130(44), 14655-14669. [Link]
-
Zhang, X., Hu, X., & Zhang, W. (2020). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Organic Letters, 22(21), 8565-8570. [Link]
-
Chapman, C. J., & Wills, M. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. ResearchGate. [Link]
-
Crabtree, R. H., & Morris, G. E. (1977). Carbon-13 NMR spectra of some new iridium(I) complexes: evidence for reductive character in hydrogen addition and the cis and trans influences of nitriles. Journal of Organometallic Chemistry, 135(3), 395-403. [Link]
-
Zinner, S. C., Rentzsch, C. F., Herdtweck, E., Herrmann, W. A., & Kühn, F. E. (2009). N-heterocyclic carbenes of iridium(I): ligand effects on the catalytic activity in transfer hydrogenation. Dalton Transactions, (36), 7433-7439. [Link]
-
Malpass, J. R. (2013). Iridium-Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Chemistry–A European Journal, 19(49), 16560-16573. [Link]
-
Hao, C., et al. (2024). Unveiling the pressure dependent deactivation mechanism of iridium-based catalysts for hydrogen production from formic acid. International Journal of Hydrogen Energy, 72, 744-754. [Link]
-
Bluhm, M. E., & Black, J. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 10(1), 22-44. [Link]
-
Huang, G., Kalek, M., Liao, R. Z., & Himo, F. (2015). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp³)–H borylation of chlorosilanes. Dalton Transactions, 44(6), 2645-2653. [Link]
-
Geo-Centers, Inc. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
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- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. chem.pku.edu.cn [chem.pku.edu.cn]
Application Note & Protocols: Leveraging [Ir(cod)Cl]₂ as a Versatile Catalyst Precursor in Homogeneous Catalysis
Abstract
This guide provides an in-depth technical overview and detailed experimental protocols for the use of chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, in modern homogeneous catalysis. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles of precursor activation, the causality behind experimental design, and the practical considerations for handling this pivotal organometallic compound. Protocols for high-impact applications, including asymmetric hydrogenation and transfer hydrogenation, are presented for researchers, chemists, and drug development professionals seeking to harness the power of iridium catalysis.
Introduction: The Role of [Ir(cod)Cl]₂ as a Precursor
Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, is an orange-red, air-stable solid that has become a cornerstone of organometallic chemistry.[1] Its true value lies not in its own catalytic activity, but in its function as a robust and convenient precursor to a vast array of catalytically active iridium(I) and iridium(III) species.[1][2] The 1,5-cyclooctadiene (cod) and chloride ligands are essentially placeholders that can be readily displaced in situ by more functionally relevant ligands, such as chiral phosphines or N-heterocyclic carbenes (NHCs). This modularity allows researchers to rapidly generate and screen a diverse library of catalysts from a single, stable starting material, accelerating the discovery of optimal conditions for transformations like hydrogenation, hydrosilylation, C-H bond activation, and N-alkylation.[2][3][4]
The Principle of Precursor Activation: From Dimer to Active Catalyst
A frequent misconception is that [Ir(cod)Cl]₂ is the catalyst itself. In reality, the catalytically active species must be generated in the reaction vessel. This activation process is the critical first step of the catalytic cycle and understanding it is paramount for rational reaction design.
The primary activation pathway involves two key events:
-
Chloride Bridge Cleavage: The dimeric structure is cleaved by coordinating ligands or solvents, breaking the Ir-(μ-Cl)-Ir bridges to form mononuclear iridium complexes.
-
Ligand Exchange: The desired ancillary ligand (e.g., a chiral diphosphine) coordinates to the iridium center, typically displacing the labile cod ligand. This step is crucial as the electronic and steric properties of the ancillary ligand ultimately define the catalyst's activity, selectivity, and substrate scope.
This in situ generation strategy is highly efficient, as it bypasses the often-difficult synthesis and isolation of the final, and frequently air-sensitive, active catalyst.
Figure 1: General workflow for the in situ activation of the [Ir(cod)Cl]₂ precursor to generate a catalytically active species.
Safety, Handling, and Physicochemical Properties
Scientific integrity begins with safety. While the solid form of [Ir(cod)Cl]₂ is relatively stable, proper handling is essential.
Safety and Handling:
-
Hazards: The compound is an irritant to the skin, eyes, and respiratory system.[4][5]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, nitrile or neoprene gloves, and a lab coat.[5]
-
Stability: The solid is air-stable, but its solutions are susceptible to degradation in the presence of air and should be prepared fresh before use under an inert atmosphere (e.g., nitrogen or argon).[1]
Storage:
-
For long-term stability, store the solid at 4°C, protected from light, and under a nitrogen atmosphere.[6]
Physicochemical Data Table:
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₄Cl₂Ir₂ | [3] |
| Molecular Weight | 671.70 g/mol | [3][6] |
| Appearance | Orange-red crystalline solid | [1] |
| CAS Number | 12112-67-3 | [6] |
| Common Synonyms | Chloro(1,5-cyclooctadiene)iridium(I) dimer, Iridium COD chloride | [5][6] |
Application Focus: Asymmetric Hydrogenation of Imines
Asymmetric hydrogenation is a powerful tool in pharmaceutical development for establishing stereocenters with high fidelity. Iridium catalysts generated from [Ir(cod)Cl]₂ are particularly effective for the enantioselective reduction of C=N bonds.
Causality and Experimental Rationale: The success of this transformation hinges on the selection of a chiral ligand that creates a chiral environment around the iridium center. This environment forces the substrate to coordinate in a specific orientation, leading to the preferential delivery of hydrogen to one face of the imine, resulting in one enantiomer of the product amine. Additives, such as acids (e.g., H₃PO₄) or iodine, are often critical.[7] They can facilitate the removal of the chloride ligand to generate a more electrophilic and, therefore, more active cationic iridium species, which binds the substrate more effectively.
Protocol 1: Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
This protocol is adapted from a procedure for the synthesis of a key intermediate for the drug Solifenacin.[7] It demonstrates a scalable process using a commercially available chiral phosphine ligand.
Materials and Equipment:
-
[Ir(cod)Cl]₂ (CAS: 12112-67-3)
-
(S)-P-Phos ligand (or other suitable chiral diphosphine)
-
1-Phenyl-3,4-dihydroisoquinoline (Substrate)
-
Phosphoric Acid (H₃PO₄), aqueous solution
-
Dichloromethane (DCM), degassed
-
Methanol (MeOH), degassed
-
High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet
-
Standard Schlenk line or glovebox for inert atmosphere manipulation
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under a stream of argon, add [Ir(cod)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., (S)-P-Phos, 1.1 mol%) to a Schlenk flask.
-
Add degassed DCM to dissolve the components and stir the resulting solution at room temperature for 30 minutes. The color should change, indicating ligand exchange. This step is crucial for generating the active catalyst complex reliably.
-
Reaction Setup: In a separate flask, dissolve the 1-phenyl-3,4-dihydroisoquinoline substrate (1.0 equiv) in degassed methanol.
-
Transfer the substrate solution to the glass liner of the autoclave.
-
Using a cannula or syringe, transfer the pre-formed catalyst solution from the Schlenk flask to the autoclave liner.
-
Add aqueous H₃PO₄ (1.8 equiv) to the mixture.
-
Reaction Execution: Seal the autoclave. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize the autoclave to 20 bar with hydrogen.
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-50 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or HPLC. After completion (typically 24-48 hours), cool the autoclave to room temperature and carefully vent the hydrogen pressure.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography or recrystallization. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Typical Reaction Parameters:
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Balances reaction rate and cost. |
| Substrate/Catalyst (S/C) | 50:1 to 200:1 | Higher ratios are desirable for process efficiency. |
| H₂ Pressure | 10 - 50 bar | Higher pressure increases H₂ concentration, often improving rate. |
| Temperature | 25 - 60 °C | Must be optimized for activity without promoting side reactions. |
| Additive | H₃PO₄ or I₂ | Promotes formation of the active cationic catalyst.[7] |
| Solvent | MeOH, DCM, Toluene | Must dissolve all components and be stable under reaction conditions. |
Application Focus: Transfer Hydrogenation
Transfer hydrogenation offers a highly practical alternative to using high-pressure hydrogen gas. In this method, hydrogen is sourced from a donor molecule, typically a secondary alcohol like isopropanol.
Causality and Experimental Rationale: The mechanism involves the iridium catalyst facilitating the transfer of two hydrogen atoms from the donor (isopropanol) to the substrate (e.g., a ketone). A crucial insight from mechanistic studies is that under typical transfer hydrogenation conditions (refluxing isopropanol with a strong base like KOtBu), the cod ligand of the precursor is itself hydrogenated to cyclooctene and cyclooctane and is eliminated from the iridium coordination sphere.[8] This in situ removal generates a highly active, cod-free iridium hydride species, such as [IrH₃(PPh₃)₃], which is the true catalyst. The base is essential for deprotonating the alcohol to form an alkoxide, which then undergoes β-hydride elimination to generate the active iridium-hydride species.
Figure 2: Simplified catalytic cycle for transfer hydrogenation, highlighting the generation of the active iridium hydride from an isopropoxide intermediate.
Protocol 2: General Procedure for Transfer Hydrogenation of a Ketone
This protocol provides a general framework for the reduction of ketones using isopropanol as the hydrogen source.
Materials and Equipment:
-
[Ir(cod)Cl]₂ (CAS: 12112-67-3)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium tert-butoxide (KOtBu) or another strong base
-
Substrate ketone
-
Anhydrous Isopropanol (reagent and solvent)
-
Standard reflux apparatus with condenser
-
Inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add [Ir(cod)Cl]₂ (0.5 mol% per Ir atom) and PPh₃ (2.0 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the substrate ketone (1.0 equiv).
-
Via syringe, add anhydrous isopropanol to the desired concentration (e.g., 0.2 M).
-
Stir the mixture to dissolve the components.
-
Initiation: In a separate flask, prepare a solution or slurry of KOtBu (5-10 mol%) in a small amount of anhydrous isopropanol. Add this base solution to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) under a positive pressure of inert gas.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Conclusion
[Ir(cod)Cl]₂ is far more than a simple organometallic compound; it is an entry point to a vast landscape of catalytic possibilities. Its stability and modularity make it an indispensable tool for developing efficient and selective chemical transformations. By understanding the principles of in situ activation and the critical role of ancillary ligands and additives, researchers can rationally design experiments and unlock the full potential of iridium catalysis for challenges in academic and industrial chemistry.
References
-
Hesp, K. D., & Tobisch, S. (2010). [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. Journal of the American Chemical Society, 132(1), 413–426. [Link]
-
ResearchGate. (n.d.). Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C–H Borylation of Aromatics and Heteroaromatics. Request PDF. [Link]
- Google Patents. (2002). Method for producing [Ir(cod)Cl]2. US6399804B2.
-
Johnson Matthey. (n.d.). Ir 93: [IrCl(cod)]2 | CAS 12112 67 3. [Link]
-
ResearchGate. (n.d.). A Novel Catalysis of [{IrCl(cod)}2] Complex in Organic Syntheses. [Link]
-
Royal Society of Chemistry. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Cyclooctadiene iridium chloride dimer. [Link]
-
National Institutes of Health. (n.d.). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. [Link]
-
American Chemical Society. (2021). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (2016). Iridium Cyclooctene Complex That Forms a Hyperpolarization Transfer Catalyst before Converting to a Binuclear C–H Bond Activation Product Responsible for Hydrogen Isotope Exchange. ACS Publications. [Link]
-
ResearchGate. (2016). The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. [Link]
-
American Chemical Society. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]
-
ResearchGate. (n.d.). Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis. Request PDF. [Link]
-
Gelest, Inc. (2017). IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer. Safety Data Sheet. [Link]
-
National Institutes of Health. (n.d.). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. PMC. [Link]
-
The University of Liverpool Repository. (n.d.). Iridium-mediated C-H functionalisation under mild conditions. [Link]
-
American Chemical Society. (2003). Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis. ACS Publications. [Link]
-
MDPI. (n.d.). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. [Link]
-
PubMed Central. (n.d.). Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions. [Link]
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- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Advantage of Iridium in C-N Bond Formation
An Application Guide to the Substrate Scope for Iridium-Catalyzed Hydroamination
For Researchers, Scientists, and Drug Development Professionals
Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, represents one of the most atom-economical methods for synthesizing amines, a functional group central to pharmaceuticals, agrochemicals, and materials science.[1] While thermodynamically favorable, the reaction faces significant kinetic barriers, necessitating catalytic intervention. Iridium catalysts have emerged as a powerful tool in this field, demonstrating a unique ability to navigate the persistent challenges of reactivity, chemoselectivity (hydroamination vs. oxidative amination), and regioselectivity that plague many other systems.[2]
Unlike early transition metals, which are highly active but often sensitive to air and moisture, iridium complexes offer a robust platform for hydroaminating a broad range of substrates, including challenging unactivated alkenes.[1][3] This guide provides an in-depth analysis of the substrate scope for iridium-catalyzed hydroamination, explains the mechanistic rationale behind experimental outcomes, and offers detailed protocols for practical application in a research and development setting.
Mechanistic Underpinnings: Rationalizing Reactivity and Selectivity
The efficacy and selectivity of iridium-catalyzed hydroamination are rooted in its operative mechanistic pathways. While several variants exist depending on the specific catalyst and substrates, a predominant mechanism involves the oxidative addition of the amine N-H bond to a low-valent Iridium(I) center. This step is often crucial and can be rate-determining.[2]
Two major catalytic cycles are generally considered for iridium systems:
-
N-H Oxidative Addition Pathway: The most commonly invoked mechanism begins with the oxidative addition of the amine to the Ir(I) center to form an Ir(III)-amido-hydride intermediate. This is followed by coordination and migratory insertion of the alkene into the Ir-N bond (aminometalation). The final step is a C-H reductive elimination, which releases the amine product and regenerates the active Ir(I) catalyst.[4][5] Kinetic isotope effect studies often point to the N-H bond cleavage as a key step.[2]
-
Outer-Sphere Nucleophilic Attack: An alternative pathway, particularly proposed for intramolecular reactions, involves the coordination of the alkene to the iridium center, which activates it toward external nucleophilic attack by the pendant amine.[6] This is followed by a proton transfer step to complete the C-N and C-H bond formations.[6]
The choice between these pathways and the resulting regioselectivity (Markovnikov vs. anti-Markovnikov) is delicately influenced by the ligand environment, the nature of the amine, and the structure of the alkene. The use of directing groups has become a particularly powerful strategy to control regioselectivity by forcing the formation of a stable metallacyclic intermediate.[7][8]
Caption: Generalized catalytic cycle for hydroamination via N-H oxidative addition.
Substrate Scope: A Detailed Examination
Part 1: The Amine Coupling Partner
Iridium catalysts are compatible with a diverse array of nitrogen nucleophiles, a feature that distinguishes them from more restrictive catalytic systems.
-
Anilines: Both electron-rich and electron-deficient anilines are generally effective substrates. Mechanistic studies have shown that the reaction mechanism can shift based on the electronic nature of the aniline; electron-poor anilines tend to react more rapidly, suggesting a buildup of negative charge on the nitrogen in the transition state.[2]
-
Amides and Sulfonamides: Intermolecular hydroamination of unactivated alkenes, a particularly challenging transformation, has been successfully achieved using amides and sulfonamides with iridium catalysts.[4][9] These less basic nucleophiles are well-tolerated and lead to synthetically useful protected amine products.
-
Aliphatic Amines: While often more challenging due to stronger catalyst inhibition, both cyclic and acyclic aliphatic amines can participate, especially in directed reactions.[7][10] For instance, piperidine and N-substituted piperazine derivatives have been used successfully in the hydroamination of internal homoallylic amines.[7] However, simple acyclic primary and secondary amines can be unreactive in certain systems.[7]
-
Indoles: The N-H bonds of indoles can be added across unactivated α-olefins, providing a direct route to N-alkylindoles.[11]
Part 2: The Unsaturated Substrate
The true versatility of iridium catalysis is showcased by the breadth of compatible unsaturated partners, from highly reactive strained systems to simple, unactivated olefins.
The hydroamination of alkenes is more difficult than that of alkynes due to the lower reactivity of the C=C bond.[1] Iridium catalysis has made significant inroads here.
-
Unactivated Terminal Alkenes (α-Olefins): This class represents a benchmark for any hydroamination method. Iridium systems can catalyze the intermolecular addition of amides, sulfonamides, and specific amine surrogates (like 2-aminopyridine) to α-olefins.[4][12] Recent breakthroughs have enabled these reactions with equimolar amounts of reactants and high enantioselectivity, avoiding common side reactions like alkene isomerization.[12][13]
-
Unactivated Internal Alkenes: This is arguably the most challenging substrate class due to increased steric hindrance and the potential for multiple regioisomeric products.[7] Intermolecular hydroaminations are rare and often give mixtures.[7] The most successful strategy for internal alkenes is the use of directing groups. For example, a primary amine on a homoallylic amine substrate can direct the iridium catalyst to achieve highly regioselective intermolecular hydroamination, affording valuable 1,4-diamines.[7][10] Both cyclic (e.g., cyclohexene derivatives) and acyclic internal olefins are viable partners in these directed reactions.[10]
-
Strained Alkenes (e.g., Bicycloalkenes): Strained olefins like norbornene are highly reactive and serve as excellent substrates for intermolecular hydroamination with anilines, amides, and sulfonamides.[3][9]
-
Vinylarenes: While palladium and rhodium catalysts are more commonly reported for the hydroamination of vinylarenes, iridium complexes can also effect this transformation.[3][14] The reaction typically yields the branched, Markovnikov addition product.
-
Alkynes: The hydroamination of alkynes is generally more facile than that of alkenes. While gold and rhodium catalysis are very prominent in this area, iridium systems can participate. The reaction of an amine with a terminal alkyne typically yields an imine (after tautomerization of the initial enamine), while internal alkynes can also be used, though often with lower reactivity.[15][16]
-
Allenes: Allenes are another class of unsaturated substrates suitable for hydroamination. The addition of an N-H bond can occur across one of the two double bonds, providing access to allylic amines. While gold-catalyzed hydroamination of allenes is well-studied, other late transition metals like iridium can also be effective.[17]
Experimental Protocols and Workflows
A successful hydroamination experiment relies on the careful exclusion of oxygen and moisture and the precise assembly of the catalytic system.
Caption: Standard workflow for setting up an iridium-catalyzed hydroamination reaction.
Protocol 1: Intermolecular Hydroamination of an Unactivated α-Olefin
This protocol is adapted from the work of Hartwig and coworkers for the addition of a sulfonamide to 1-octene.[5][9]
-
Catalyst System: [Ir(coe)₂Cl]₂ (precatalyst) and DTBM-Segphos (ligand).
-
Reactants: 1-octene and 4-tert-butylbenzenesulfonamide.
Step-by-Step Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Ir(coe)₂Cl]₂ (4.5 mg, 0.005 mmol, 1.0 mol%) and (R)-DTBM-Segphos (12.1 mg, 0.011 mmol, 2.2 mol%) to a 4 mL vial equipped with a stir bar.
-
Addition of Reagents: To the vial, add 4-tert-butylbenzenesulfonamide (107 mg, 0.50 mmol, 1.0 equiv).
-
Solvent and Substrate: Add anhydrous, degassed toluene (1.0 mL). Add 1-octene (157 µL, 1.0 mmol, 2.0 equiv) via microsyringe.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Monitoring and Workup: Stir the reaction for 24 hours. Monitor by TLC or GC-MS. After completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by silica gel chromatography to yield the N-alkylated sulfonamide product.
Table 1: Representative Scope for Intermolecular Hydroamination of α-Olefins [4][9]
| Alkene | Amine Nucleophile | Product | Yield (%) |
| 1-Octene | 4-CF₃-Benzamide | N-Octyl-4-(trifluoromethyl)benzamide | 85 |
| 1-Hexene | 4-tBu-Benzenesulfonamide | N-Hexyl-4-(tert-butyl)benzenesulfonamide | 91 |
| Norbornene | 4-CF₃-Benzamide | N-(bicyclo[2.2.1]heptan-2-yl)-amide | 99 |
Protocol 2: Intramolecular Asymmetric Hydroamination of an Aminoalkene
This protocol is based on the work of Dorta and coworkers using chiral NHC-iridium catalysts for the synthesis of enantioenriched pyrrolidines.[6][18]
-
Catalyst System: Chiral Cationic NHC-Iridium Complex (e.g., 2[NTf₂]).
-
Substrate: N-benzyl-2,2-diphenylpent-4-en-1-amine.
Step-by-Step Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the chiral NHC-iridium catalyst (0.006 mmol, 1 mol%) to an NMR tube.
-
Substrate and Solvent: Prepare a stock solution of the aminoalkene substrate (0.6 M) in anhydrous, degassed deuterated dichloromethane (CD₂Cl₂). Add 0.5 mL of this solution to the NMR tube.
-
Reaction: Seal the NMR tube, remove it from the glovebox, and maintain it at room temperature (or as optimized).
-
Monitoring: Monitor the reaction directly by ¹H NMR spectroscopy by observing the disappearance of starting material signals and the appearance of the cyclized pyrrolidine product signals.
-
Workup and Analysis: Once the reaction reaches completion, the product can be isolated by concentrating the solvent and purifying via chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Table 2: Scope for Asymmetric Intramolecular Hydroamination [6][18]
| Substrate | Product Ring Size | Yield (%) | ee (%) |
| N-benzyl-2,2-diphenylpent-4-en-1-amine | 5-membered (Pyrrolidine) | >99 | 98 |
| N-benzyl-2-phenylpent-4-en-1-amine | 5-membered (Pyrrolidine) | >99 | 98 |
| N-tosyl-2-allyl-aniline | 5-membered (Indoline) | 98 | 98 |
| N-benzyl-2,2-diphenylhex-5-en-1-amine | 6-membered (Piperidine) | 99 | 99 |
Protocol 3: Directed Intermolecular Hydroamination of an Internal Alkene
This protocol is adapted from the work of Hull and coworkers, demonstrating a directing-group strategy to control regioselectivity in the hydroamination of a challenging internal alkene.[7][8][10]
-
Catalyst System: [Ir(cod)Cl]₂ (precatalyst), (±)-tol-BINAP (ligand), and AgNO₃ (additive).
-
Reactants: (E)-N-(hex-3-en-1-yl)ethan-1-amine (a homoallylic amine) and aniline.
Caption: Directing group strategy for regioselective hydroamination.
Step-by-Step Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Ir(cod)Cl]₂ (2.0 mg, 0.003 mmol, 1.5 mol%), (±)-tol-BINAP (4.5 mg, 0.0066 mmol, 3.3 mol%), and AgNO₃ (8.5 mg, 0.05 mmol, 25 mol%) to a screw-cap vial.
-
Addition of Reactants: Add the homoallylic amine substrate (0.20 mmol, 1.0 equiv). Add aniline (which serves as both reactant and solvent, ~1.0 mL).
-
Reaction: Seal the vial, remove from the glovebox, and heat in an oil bath at 100 °C for 16 hours.
-
Monitoring and Workup: Monitor the reaction by GC-MS. After cooling, the product can be isolated by chromatography after an appropriate aqueous workup to remove the excess aniline. The reaction yields the 1,4-diamine as a single regioisomer.
Table 3: Scope for Directed Hydroamination of Homoallylic Amines [7][8]
| Homoallylic Amine | Amine Nucleophile | Yield (%) | Regioisomeric Ratio |
| (E)-N-(hex-3-en-1-yl)ethan-1-amine | Aniline | 74 | >20:1 |
| N-(cyclohex-2-en-1-ylmethyl)ethan-1-amine | Aniline | 51 | >20:1 |
| N-((E)-hept-3-en-1-yl)ethan-1-amine | 4-Fluoroaniline | 51 | >20:1 |
| (E)-N-(hex-3-en-1-yl)ethan-1-amine | Piperidine | 76 | >20:1 |
Conclusion and Future Outlook
Iridium catalysis has fundamentally expanded the scope of hydroamination, providing reliable access to complex amine structures from simple, readily available starting materials. The tolerance for a wide range of amine nucleophiles and the unique ability to functionalize both activated and unactivated alkenes—including challenging internal olefins via directing-group strategies—underscore its importance. For researchers in synthetic and medicinal chemistry, these methods offer powerful, atom-economical tools for C-N bond construction. Future developments will likely focus on further expanding the substrate scope to even more challenging amines (e.g., ammonia), enhancing enantioselectivity, and lowering catalyst loadings to make these powerful transformations even more practical and sustainable.
References
-
Ho, A. T., Vanable, E. P., San Miguel, C., & Hull, K. L. (2024). Iridium-catalysed hydroamination of internal homoallylic amines. Chemical Science, 15(7), 2537–2542. [Link]
-
Heruty, K. B., Vanable, E. P., & Hull, K. L. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. ACS Catalysis, 12(21), 13459–13465. [Link]
-
Han, C., & Hartwig, J. F. (2012). Iridium-catalyzed intermolecular hydroamination of unactivated aliphatic alkenes with amides and sulfonamides. Journal of the American Chemical Society, 134(29), 11960–11963. [Link]
-
Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795–3892. [Link]
-
Foster, D., Gao, P., Zhang, Z., Sipos, G., Sobolev, A. N., Nealon, G., Falivene, L., Cavallo, L., & Dorta, R. (2021). Design, scope and mechanism of highly active and selective chiral NHC–iridium catalysts for the intramolecular hydroamination of a variety of unactivated aminoalkenes. Chemical Science, 12(10), 3634–3646. [Link]
-
Han, C., & Hartwig, J. F. (2012). Iridium-catalyzed intermolecular hydroamination of unactivated aliphatic alkenes with amides and sulfonamides. SciSpace. [Link]
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Ho, A. T., Vanable, E. P., San Miguel, C., & Hull, K. L. (2024). Iridium-catalysed hydroamination of internal homoallylic amines. Royal Society of Chemistry. [Link]
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Ho, A. T., Vanable, E. P., San Miguel, C., & Hull, K. L. (2024). Iridium-catalysed hydroamination of internal homoallylic amines. National Institutes of Health. [Link]
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Johns, A. M., Utsunomiya, M., Incarvito, C. D., & Hartwig, J. F. (2006). Intermolecular, Markovnikov Hydroamination of Vinylarenes with Alkylamines. Journal of the American Chemical Society, 128(6), 1804–1805. [Link]
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Foster, D., Gao, P., Zhang, Z., Sipos, G., Sobolev, A. N., Nealon, G., Falivene, L., Cavallo, L., & Dorta, R. (2021). Design, scope and mechanism of highly active and selective chiral NHC–iridium catalysts for the intramolecular hydroamination of a variety of unactivated aminoalkenes. National Center for Biotechnology Information. [Link]
-
Han, C., & Hartwig, J. F. (2012). Iridium-Catalyzed Intermolecular Hydroamination of Unactivated Aliphatic Alkenes with Amides and Sulfonamides. The Hartwig Group, UC Berkeley. [Link]
-
Kawatsura, M., & Hartwig, J. F. (2000). Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines. Journal of the American Chemical Society, 122(39), 9546–9547. [Link]
-
Widenhoefer, R. A., & Wang, X. (2010). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Journal of the American Chemical Society, 132(12), 4443–4451. [Link]
-
Prades, A., Viciano, M., Sanaú, M., & Peris, E. (2010). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 1. [Link]
-
Sevov, C. S., & Hartwig, J. F. (2014). Iridium-Catalyzed, Intermolecular Hydroamination of Unactivated Alkenes with Indoles. The Hartwig Group, UC Berkeley. [Link]
-
Lee, S. Y., & Buchwald, S. L. (2015). Mechanistic Studies Lead to Dramatically Improved Reaction Conditions for the Cu-Catalyzed Asymmetric Hydroamination of Olefins. Journal of the American Chemical Society, 137(46), 14595–14598. [Link]
-
Johns, A. M., Utsunomiya, M., Incarvito, C. D., & Hartwig, J. F. (2006). Intermolecular, Markovnikov Hydroamination of Vinylarenes with Alkylamines. The Hartwig Group, UC Berkeley. [Link]
-
Sevov, C. S., & Hartwig, J. F. (2014). Iridium-Catalyzed, Intermolecular Hydroamination of Unactivated Alkenes with Indoles. Journal of the American Chemical Society, 136(7), 2840–2847. [Link]
-
Wang, Z., Wang, S.-S., & Liu, Y. (2024). Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. Nature Communications, 15(1), 1013. [Link]
-
Liu, R. Y., & Dong, G. (2020). Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis. Organic Letters, 22(15), 5945–5949. [Link]
-
P-A, K., & Buchwald, S. L. (2016). Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis. Journal of the American Chemical Society, 138(27), 8372–8375. [Link]
-
Ma, S., Xi, Y., Fan, H., Roediger, S., & Hartwig, J. F. (2022). Iridium-Catalyzed Enantioselective Hydroamination of Terminal Alkenes. Synfacts, 18(04), 0388. [Link]
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Ma, S. (2022). Development of Late Transition Metal Catalysts for the Hydroamination of Unactivated Alkenes. eScholarship, University of California. [Link]
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Troubleshooting & Optimization
Iridium Catalysis Excellence Center: Troubleshooting for Enhanced Yield and Performance
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in iridium-catalyzed reactions. This guide is designed to provide practical, field-proven insights to help you navigate common challenges, optimize your reaction outcomes, and ensure the integrity of your results. We will move beyond simple procedural lists to explore the underlying causality of experimental choices, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
This section addresses common initial hurdles encountered in iridium-catalyzed reactions, offering quick and actionable solutions.
Q1: My reaction shows low or no conversion. What are the first things I should check?
A1: Low conversion is a frequent issue. Before delving into complex optimization, verify these fundamentals:
-
Catalyst Integrity: Ensure your iridium catalyst has been stored correctly under an inert atmosphere and away from light and heat to prevent degradation.[1] Improper storage can lead to catalyst deactivation before the reaction even begins.
-
Reagent Purity: Impurities in substrates, solvents, or additives can act as catalyst poisons. For instance, residual amines, thioureas, or even DMSO from storing intermediates can inhibit catalytic activity.[2]
-
Inert Atmosphere: Many iridium catalysts are sensitive to oxygen and moisture. Confirm that your reaction setup was properly degassed and maintained under a robust inert atmosphere (e.g., argon or nitrogen).
-
Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Some iridium-catalyzed reactions have a narrow optimal temperature window.
Q2: I'm observing significant byproduct formation. How can I improve selectivity?
A2: Poor selectivity can often be addressed by fine-tuning the reaction conditions:
-
Ligand Choice: The electronic and steric properties of the ligand play a crucial role in determining selectivity.[3] Consider screening a panel of ligands to identify one that favors the desired reaction pathway. For example, in asymmetric hydrogenation, chiral PHOX ligands are known to provide excellent enantiocontrol.[3]
-
Solvent Effects: The solvent can influence both the rate and selectivity of a reaction by stabilizing transition states or intermediates.[4][5] A change in solvent polarity or coordinating ability can sometimes dramatically improve selectivity.
-
Additives: The presence of additives like acids, bases, or salts can significantly impact the reaction outcome. For example, silver salts have been shown to increase enantioselectivity in certain iridium-catalyzed imine hydrogenations by coordinating to the substrate.[4]
Q3: My catalyst appears to be deactivating over the course of the reaction. What are the likely causes and how can I mitigate this?
A3: Catalyst deactivation is a common cause of incomplete reactions. Key mechanisms include:
-
Dimerization/Trimerization: Some cationic iridium catalysts are prone to forming inactive dimers or trimers, especially under a hydrogen atmosphere.[4] Using bulkier ligands can often prevent this deactivation pathway.[4]
-
Product Inhibition: The product of the reaction may coordinate to the iridium center more strongly than the substrate, leading to catalyst inhibition. If this is suspected, running the reaction at a lower concentration might be beneficial.
-
Decomposition: The catalyst may be unstable under the reaction conditions. This can be influenced by temperature, the presence of certain functional groups, or impurities. A mechanistic investigation might be necessary to identify the decomposition pathway.
In-Depth Troubleshooting Guides
For more persistent issues, the following guides provide a systematic approach to problem-solving, grounded in mechanistic principles.
Guide 1: Diagnosing and Overcoming Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts well but then stalls. A systematic approach is key to identifying the root cause.
Step 1: Preliminary Analysis
-
Reaction Profile: Monitor the reaction progress over time using techniques like GC, LC, or NMR. A plateau in product formation before complete consumption of the starting material is a strong indicator of catalyst deactivation.
-
Visual Inspection: Note any color changes in the reaction mixture. The formation of precipitates could indicate catalyst decomposition or aggregation.
Step 2: Identifying the Deactivation Pathway
The following table outlines common deactivation pathways and suggests corresponding troubleshooting strategies.
| Deactivation Mechanism | Potential Cause | Suggested Solution |
| Poisoning | Impurities in reagents or solvents (e.g., sulfur, phosphorus compounds).[6] | Purify all reagents and solvents rigorously. Consider passing solvents through a column of activated alumina. |
| Fouling | Formation of insoluble byproducts or polymers that coat the catalyst surface.[6] | Optimize reaction conditions to minimize byproduct formation. In heterogeneous systems, consider periodic catalyst regeneration. |
| Sintering | Agglomeration of catalyst particles at high temperatures, reducing active surface area.[6] | Operate at the lowest effective temperature. Ensure the catalyst support is thermally stable. |
| Ligand Degradation | The ligand may be unstable under the reaction conditions, leading to the formation of an inactive catalyst.[7] | Screen alternative, more robust ligands. DFT calculations can sometimes predict ligand stability. |
| Dimerization | Self-association of active catalyst species to form inactive dimers or oligomers.[4] | Employ sterically bulky ligands to hinder dimerization.[4] Adjusting the catalyst concentration or solvent may also be effective. |
Step 3: Experimental Workflow for Troubleshooting Catalyst Deactivation
The following workflow provides a structured approach to diagnosing and resolving catalyst deactivation.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Guide 2: Optimizing Reaction Parameters for Enhanced Yield
Once catalyst integrity is assured, a systematic optimization of reaction parameters is often necessary to maximize yield. High-throughput experimentation (HTE) can be a powerful tool for rapidly screening a wide range of conditions.[2][8]
Step 1: Catalyst and Ligand Selection
The choice of iridium precursor and ligand is paramount. Different iridium oxidation states (e.g., Ir(I), Ir(III)) exhibit distinct reactivity profiles.[4] The ligand modulates the steric and electronic environment of the metal center, influencing both activity and selectivity.
Step 2: Solvent Screening
The solvent can have a profound impact on the reaction outcome.[5] It is advisable to screen a range of solvents with varying polarities and coordinating abilities. For instance, in some hydrogenations, viscous solvents can hinder mass transfer of hydrogen gas, leading to lower rates.[4] In other cases, coordinating solvents can stabilize catalytic intermediates or even participate in the catalytic cycle.[5]
Step 3: Additive Screening
Additives can play multiple roles in iridium-catalyzed reactions, including:
-
Activating the catalyst: Some reactions require an additive to generate the active catalytic species.[9]
-
Enhancing selectivity: As mentioned earlier, additives can influence the stereochemical outcome of a reaction.[4]
-
Suppressing side reactions: Additives can sometimes inhibit undesired reaction pathways.
The following table provides a starting point for screening common additives.
| Additive Type | Examples | Potential Role |
| Bases | K₂CO₃, Cs₂CO₃, Et₃N, DBU | Deprotonation of substrates or catalyst precursors. |
| Acids | Acetic acid, trifluoroacetic acid | Protonolysis of metal-carbon bonds, activation of substrates. |
| Salts | AgSbF₆, ZnF₂, NaBARF | Anion exchange, Lewis acid catalysis.[4] |
| Oxidants | O₂, benzoquinone | Regeneration of the active catalyst in oxidative C-H functionalization. |
| Reductants | H₂, isopropanol, formic acid | Hydrogen source in hydrogenation and transfer hydrogenation reactions.[4] |
Step 4: Temperature and Concentration Optimization
A temperature and concentration screen should be performed to identify the optimal conditions. It is important to note that higher temperatures do not always lead to higher yields, as they can also promote catalyst decomposition.
The logical relationship for optimizing reaction parameters can be visualized as follows:
Caption: A logical flow for systematic reaction optimization.
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Iridium Catalysts
-
Storage: Store all iridium catalysts in a glovebox or a desiccator under an inert atmosphere (argon or nitrogen).[1] Protect from light, especially for photoredox catalysts.
-
Weighing and Dispensing: Weigh the catalyst in the glovebox. If a glovebox is not available, use a Schlenk line and perform the weighing under a positive pressure of inert gas.
-
Reaction Setup: Assemble all glassware and dry it thoroughly in an oven overnight. Allow the glassware to cool under a stream of inert gas.
-
Solvent and Reagent Addition: Use cannulation or a gas-tight syringe to transfer degassed solvents and liquid reagents to the reaction flask under an inert atmosphere. Add solid reagents under a positive flow of inert gas.
Protocol 2: Small-Scale Reaction for Catalyst Screening
This protocol is designed for the rapid screening of catalysts and ligands using small quantities of material.
-
Preparation of Stock Solutions: In a glovebox, prepare stock solutions of the iridium precursor and ligands in a suitable anhydrous solvent.
-
Reaction Array: In an array of small reaction vials (e.g., in a 96-well plate), dispense the substrate and any solid additives.
-
Catalyst Addition: Add the appropriate iridium and ligand stock solutions to each vial.
-
Reaction Initiation: Add the solvent and any liquid reagents to each vial, seal the plate, and place it on a shaker at the desired temperature.
-
Analysis: After the desired reaction time, quench the reactions and analyze the product distribution by LC-MS or GC-MS.
Purification of Products from Iridium-Catalyzed Reactions
Residual iridium in the final product can be a concern, particularly in pharmaceutical applications. Several methods can be employed for its removal.[10][11]
-
Silica Gel Chromatography: In many cases, standard silica gel chromatography is sufficient to remove the iridium catalyst.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the iridium catalyst.
-
Scavenger Resins: Various scavenger resins with affinity for precious metals can be used to remove trace amounts of iridium.
-
Precipitation/Crystallization: If the product is a solid, crystallization can be an effective method for purification, leaving the iridium impurities in the mother liquor.
By applying these troubleshooting strategies and experimental protocols, researchers can overcome common challenges in iridium catalysis and achieve higher yields and cleaner reactions.
References
-
Title: Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction Source: RSC Publishing URL: [Link]
-
Title: Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals Source: PMC - PubMed Central URL: [Link]
-
Title: Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization Source: JACS Au - ACS Publications URL: [Link]
-
Title: Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution Source: Accounts of Chemical Research URL: [Link]
-
Title: Electrolysis of water Source: Wikipedia URL: [Link]
-
Title: Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization Source: ResearchGate URL: [Link]
-
Title: Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis Source: Organic Letters URL: [Link]
-
Title: Tuning Iridium Photocatalysts and Light Irradiation for Enhanced CO2 Reduction Source: ACS Catalysis URL: [Link]
-
Title: Recovery and Purification of Iridium from Secondary Resources: A Review Source: ResearchGate URL: [Link]
-
Title: Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions Source: RSC Publishing URL: [Link]
-
Title: Iridium Recovery & Purification Guide Source: Scribd URL: [Link]
-
Title: The effect of iridium content in boron carbide-supported iridium catalyst on the activity and stability of proton exchange membrane water electrolyzer Source: ResearchGate URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Difunctionalization of C–C σ-Bonds Enabled by Ring-Strained Boronate Complexes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Iridium boosts the selectivity and stability of cobalt catalysts for syngas to liquid fuels Source: WYG URL: [Link]
-
Title: Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals Source: Diva-Portal.org URL: [Link]
-
Title: Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces Source: MDPI URL: [Link]
-
Title: Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Low-Iridium Catalysts at Commercial Scale Source: ResearchGate URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Allylic Substitution Reactions Source: Chemical Reviews URL: [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH URL: [Link]
-
Title: How to Reduce Iridium Loading Without Sacrificing Electrolyser Efficiency Source: Patsnap Eureka URL: [Link]
-
Title: Z-Selective iridium-catalyzed cross-coupling of allylic carbonates and α-diazo esters Source: Nature Communications URL: [Link]
-
Title: Iridium-catalyzed enantioselective alkynylation and kinetic resolution of alkyl allylic alcohols Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Recycling Properties of Iridium Nanoparticles Anchored on Graphene as Catalysts in Alcohol Oxidation Source: PMC - PubMed Central URL: [Link]
-
Title: Iridium-mediated C-H functionalisation under mild conditions Source: The University of Liverpool Repository URL: [Link]
-
Title: Iridium-Catalyzed Formation of Carbon–Carbon and Carbon–Heteroatom Bonds Source: University of Windsor URL: [Link]
-
Title: High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization Source: PMC - NIH URL: [Link]
-
Title: Acetic acid Source: Wikipedia URL: [Link]
-
Title: Catalyst deactivation mechanisms and how to prevent them Source: Patsnap Eureka URL: [Link]
-
Title: Reinterpreting the Fate of Iridium(III) Photocatalysts Screening a Combinatorial Library to Explore Light-Driven Side-Reactions Source: ResearchGate URL: [Link]
-
Title: Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation Source: PubMed URL: [Link]
-
Title: Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry Source: MDPI URL: [Link]
-
Title: High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. Source: Semantic Scholar URL: [Link]
-
Title: Viewpoint: Challenges in Colloidal Photocatalysis and Some Strategies for Addressing Them Source: Inorganic Chemistry - ACS Publications URL: [Link]
-
Title: Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides Source: American Chemical Society URL: [Link]
-
Title: Unravelling the Super-Reductive State of Iridium Photoredox Catalysts Source: ChemRxiv URL: [Link]
-
Title: Avoiding the PEM bottleneck—Iridium-based catalysts for giga-scale production Source: H2 Tech URL: [Link]
-
Title: On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study Source: Organometallics - ACS Publications URL: [Link]
-
Title: Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds Source: PMC - NIH URL: [Link]
-
Title: Troubleshooting low catalyst activity in reforming units Source: Patsnap Eureka URL: [Link]
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- 11. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Low Enantioselectivity with [Ir(cod)Cl]₂
Welcome to the technical support center for troubleshooting iridium-catalyzed asymmetric reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity using the common precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. Asymmetric iridium catalysis is a powerful tool, but its success is highly sensitive to a multitude of experimental parameters. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Question 1: My enantioselectivity is low or nonexistent. Where do I start troubleshooting?
Low enantioselectivity is a common hurdle. The issue often lies in one of four key areas: the chiral ligand, the catalyst activation procedure, the reaction conditions, or the substrate itself. A systematic approach is crucial for efficiently identifying the root cause.
Initial Diagnostic Workflow:
Here is a logical workflow to begin your troubleshooting process. Each step is designed to isolate and test a specific variable.
Caption: Initial troubleshooting workflow for low enantioselectivity.
Question 2: How can I be sure my chiral ligand is the source of the problem?
The chiral ligand is the heart of enantioselective catalysis; its structure and purity are paramount.[1] Any deviation can lead to a dramatic loss of stereocontrol.
Common Ligand-Related Issues:
-
Purity: Impurities, including enantiomeric impurities or residual solvents from synthesis, can interfere with the catalyst's performance.
-
Decomposition: Many chiral ligands, particularly phosphoramidites, are sensitive to air and moisture.[2] Improper handling and storage can lead to degradation.
-
Ligand/Metal Ratio: An incorrect stoichiometric ratio of ligand to iridium can result in the formation of less selective or inactive catalyst species.
Troubleshooting Protocol: Ligand Integrity Check
-
Purity Verification:
-
Re-purify the ligand by recrystallization or chromatography.
-
Confirm purity and enantiomeric excess (ee) using appropriate analytical techniques (e.g., NMR, HPLC on a chiral stationary phase).
-
-
Handling and Storage:
-
Always handle air- and moisture-sensitive ligands in an inert atmosphere (glovebox or Schlenk line).[3]
-
Store ligands under argon or nitrogen at low temperatures.
-
-
Stoichiometry Optimization:
-
Systematically vary the ligand-to-iridium ratio. A common starting point is a 1.1:1 or 1.2:1 ligand to iridium monomer ratio.
-
| Ligand:Ir Ratio | Observed ee (%) |
| 1:1 | 75 |
| 1.1:1 | 92 |
| 1.2:1 | 95 |
| 1.5:1 | 88 |
Caption: Example data from ligand-to-metal ratio screening.
Question 3: My catalyst activation seems sluggish or incomplete. How does this affect enantioselectivity, and how can I improve it?
The in-situ formation of the active cationic iridium catalyst from the neutral [Ir(cod)Cl]₂ precursor is a critical step. Incomplete activation can leave residual, less selective chloride-containing species in the reaction mixture.
Catalyst Activation Pathway and Pitfalls:
The most common method for generating the active catalyst involves the abstraction of the chloride ligand with a silver salt (e.g., AgSbF₆, AgBF₄) or other halide abstractors.
Caption: Simplified catalyst activation pathway.
Troubleshooting Protocol: Catalyst Activation
-
Choice of Activator:
-
Silver salts with non-coordinating anions like SbF₆⁻ or PF₆⁻ are generally preferred. Coordinating anions can compete with the substrate for binding to the iridium center.[4]
-
-
Activation Time and Temperature:
-
Allow sufficient time for the activation to complete. This can range from 15 minutes to over an hour.[3]
-
Gentle warming (e.g., to 40 °C) can sometimes facilitate activation, but be mindful of the thermal stability of your ligand and catalyst.
-
-
Exclusion of Light:
-
Some silver salts are light-sensitive. Wrapping the reaction vessel in aluminum foil can prevent decomposition.
-
-
In Situ vs. Pre-formed Catalyst:
-
If you consistently face activation issues, consider preparing and isolating the active iridium complex before adding it to the reaction mixture. This can improve reproducibility.[5]
-
Question 4: I've confirmed my ligand and activation are sound, but the enantioselectivity is still poor. What reaction parameters should I investigate?
The reaction environment plays a crucial role in the stereochemical outcome. Solvent, temperature, and additives can all influence the enantioselectivity.[4]
Key Reaction Parameters and Their Effects:
| Parameter | Effect on Enantioselectivity |
| Solvent | Can influence catalyst solubility, aggregation, and the stability of diastereomeric transition states. Less coordinating solvents are often preferred.[4] |
| Temperature | Lowering the temperature generally increases enantioselectivity by accentuating the energy difference between the diastereomeric transition states.[6] |
| Additives | Acids, bases, or salts can act as co-catalysts or influence the nature of the active species.[6][7][8] |
| Concentration | Can affect the rate of background (non-catalyzed) reactions or catalyst aggregation state. |
Troubleshooting Protocol: Reaction Condition Screening
-
Solvent Screen:
-
Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Dioxane).
-
-
Temperature Study:
-
Run the reaction at a series of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) and analyze the effect on ee.
-
-
Additive Screen:
Question 5: Could my substrate be the problem? The reaction works well for other substrates reported in the literature.
Absolutely. The electronic and steric properties of the substrate are critical for effective stereochemical recognition by the catalyst.[9] Reaction conditions are often highly optimized for specific classes of substrates.[7]
Common Substrate-Related Issues:
-
Steric Hindrance: Bulky substituents on the substrate can prevent optimal binding to the chiral catalyst.[10]
-
Electronic Effects: Electron-withdrawing or -donating groups can alter the reactivity of the substrate and its interaction with the metal center.
-
Coordinating Functional Groups: Unprotected functional groups on the substrate can coordinate to the iridium center and interfere with the desired catalytic cycle.
Troubleshooting Protocol: Substrate Evaluation
-
Analyze Electronic and Steric Properties:
-
Compare your substrate to those that have been reported to work well. Are there significant differences in size or electronics?
-
-
Protecting Group Strategy:
-
If your substrate contains potentially coordinating groups (e.g., amines, alcohols, carboxylic acids), consider using protecting groups.
-
-
Systematic Substrate Modification:
-
If possible, synthesize and test a small library of related substrates with systematic variations to understand the structure-activity relationship.
-
References
-
Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. ACS Catalysis. [Link]
-
Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. [Link]
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Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers. Organic Chemistry Portal. [Link]
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Substrate scope and limitations. Reagents and conditions: i) 5... ResearchGate. [Link]
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A Novel Catalysis of [{IrCl(cod)}2] Complex in Organic Syntheses. ResearchGate. [Link]
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Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters. [Link]
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Ligand Enabled Iridium-Catalyzed Enantioselective Hydroalkenylation of α-Olefins and Styrenes with Acrylamides. Journal of the American Chemical Society. [Link]
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Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. PMC - NIH. [Link]
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Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. PubMed. [Link]
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Additive Effects on Asymmetric Catalysis | Request PDF. ResearchGate. [Link]
-
Enantioselectivity in the Iridium-Catalyzed Hydrogenation of Unfunctionalized Olefins | Request PDF. ResearchGate. [Link]
-
Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes. PubMed. [Link]
-
Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2. Organometallics. [Link]
-
Toward Iridium-Catalyzed Asymmetric Branched-Selective α-Alkylation of Aldehydes with Unactivated Alkenes Enabled by a Pyrazole Mediator | Request PDF. ResearchGate. [Link]
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Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. NIH. [Link]
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Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews (RSC Publishing). [Link]
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Iridium-catalyzed asymmetric addition of imides to alkenes. RSC Publishing. [Link]
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Enantioselective Iridium-Catalyzed Ring Opening of Low-Activity Azabenzonorbornadienes with Amines. Sci-Hub. [Link]
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Highly Enantioselective Iridium(I)‐Catalyzed Hydrocarbonation of Alkenes: A Versatile Approach to Heterocyclic Systems Bearing Quaternary Stereocenters. PMC - PubMed Central. [Link]
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Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science (RSC Publishing). [Link]
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On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. [Link]
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[Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. PubMed. [Link]
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Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
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Reactivity and Selectivity Studies in Iridium-Catalyzed Asymmetric Hydrogenation. Diva-Portal.org. [Link]
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Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis. ResearchGate. [Link]
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Asymmetric catalysis activated by visible light. Chemical Communications (RSC Publishing). [Link]
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Iridium-Catalyzed Asymmetric Allylic Substitution Reactions | Request PDF. ResearchGate. [Link]
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The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. [Link]
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Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. University of Science and Technology of China. [Link]
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Technical Support Center: Regeneration and Troubleshooting for [Ir(cod)Cl]₂-Derived Catalysts
Welcome to the technical support center for iridium catalysts derived from chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile precatalyst in their synthetic endeavors. As a cornerstone of homogeneous catalysis, particularly in hydrogenation and C-H activation, [Ir(cod)Cl]₂ offers immense potential.[1] However, like all high-performance catalysts, its activity can be compromised through various deactivation pathways.
This document provides in-depth, field-proven insights into identifying the root causes of catalyst deactivation and offers validated protocols for its regeneration and recovery. Our goal is to empower you to maximize the efficiency, lifespan, and cost-effectiveness of your iridium-catalyzed reactions.
Section 1: The Lifecycle of an [Ir(cod)Cl]₂-Derived Catalyst: Activation, Deactivation, and Regeneration
The journey of an iridium catalyst from its precatalyst form, [Ir(cod)Cl]₂, to a deactivated species is a dynamic process influenced by reaction conditions, substrates, and impurities.[2] Understanding this lifecycle is the first step toward effective troubleshooting. The catalytically active species is generated in situ from the Ir(I) precatalyst, but it is this active form that is also susceptible to deactivation.[3]
Common Deactivation Pathways
Catalyst deactivation is rarely a single event but rather a cascade of potential chemical transformations. The most common pathways include:
-
Formation of Iridium Nanoparticles ("Iridium Black"): This is one of the most frequent irreversible deactivation routes. Under reducing conditions or ligand loss, the soluble Ir(I) or Ir(III) species can aggregate into insoluble, catalytically inactive iridium metal nanoparticles.[2] This is often observed visually as the formation of a black precipitate.
-
Dimerization of Active Species: The monomeric active catalyst can sometimes dimerize to form a less active or inactive bridged species. This process can be irreversible and is a known pathway for deactivation in certain iridium-catalyzed hydrogenations.[4]
-
Ligand Degradation or Modification: The ligands that form the active catalyst are not always innocent bystanders. They can be degraded by reactants, products, or impurities, altering the steric and electronic properties of the iridium center and diminishing its activity.[2]
-
Inhibition by Coordinating Species: The catalyst's active site can be blocked or "poisoned." This can occur through:
-
Strong coordination by substrates or products: Some functional groups, like primary amines or arenes, can bind too strongly to the iridium center, forming stable, coordinatively saturated complexes that are catalytically inactive.[2][5]
-
Impurities: Polar species such as water or acids can interfere with the catalytic cycle.[2] The chloride ligands from the [Ir(cod)Cl]₂ precursor itself can sometimes have a deactivating effect on the reaction.[2]
-
-
Irreversible Oxidation State Change: While catalysis relies on the iridium center's ability to cycle between oxidation states (e.g., Ir(I)/Ir(III) or Ir(III)/Ir(V)), undesirable side reactions can trap the metal in a stable, inactive oxidation state.[6][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction solution turned from a clear color to black, and the reaction stopped. What happened?
This is a classic sign of catalyst decomposition into metallic iridium, often called "iridium black."[2] The catalytically active homogeneous species has likely aggregated into inactive iridium nanoparticles. This is typically caused by overly harsh reaction conditions (high temperature), the presence of strong reducing agents not part of the desired cycle, or the dissociation of stabilizing ligands from the metal center. Once formed, this iridium black is generally not catalytically active for the original transformation.
Q2: My hydrogenation reaction starts quickly but then slows down and stops before completion. What are the likely causes?
This indicates progressive catalyst deactivation or inhibition. Several factors could be at play:
-
Product Inhibition: The product of your reaction may be coordinating to the iridium center more strongly than the starting material, effectively blocking the active site.
-
Formation of Inactive Dimers: During the catalytic cycle, especially in hydrogenations, active monomeric iridium hydride species can dimerize to form stable, inactive bridged hydride complexes.[4][8]
-
Trace Impurities: Small amounts of water, oxygen, or other impurities in your substrate or solvent can gradually poison the catalyst over the course of the reaction.[2]
Q3: Could the chloride ligands from the [Ir(cod)Cl]₂ precursor be inhibiting my reaction?
Yes, this is possible. While [Ir(cod)Cl]₂ is an excellent and widely used precatalyst, the chloride ligands can sometimes be detrimental.[2] In certain catalytic cycles, the chloride may remain coordinated to the iridium, affecting its electronic properties or blocking a coordination site needed for substrate binding. If you suspect chloride inhibition, you might consider using a chloride-free precursor like [Ir(cod)(OMe)]₂ or adding a silver salt (e.g., AgBF₄, AgOTf) to abstract the chloride in situ. Exercise caution with silver salts, as they can also influence the reaction in other ways.
Q4: How critical are anhydrous and anaerobic conditions when working with [Ir(cod)Cl]₂?
While the solid [Ir(cod)Cl]₂ is reasonably stable in air, its solutions are not.[9] Oxygen can degrade the complex in solution, potentially leading to inactive iridium oxides. For the in situ generated active catalyst, which is often a coordinatively unsaturated species, the need for inert conditions is critical. Oxygen and moisture can react with the active species, leading to rapid deactivation. We strongly recommend using properly dried solvents and substrates and maintaining an inert atmosphere (Nitrogen or Argon) throughout your experiment.
Q5: What analytical techniques can I use to identify the cause of deactivation?
To properly diagnose the issue, you need to characterize the "dead" catalyst.
-
NMR Spectroscopy: ¹H and ³¹P NMR are powerful tools. The appearance of new signals or the disappearance of signals corresponding to your ligand can indicate ligand degradation. The formation of broad, unresolved signals may suggest the presence of paramagnetic species or dynamic equilibria between different deactivated forms.[5]
-
Mass Spectrometry (ESI-MS): This can help identify the mass of deactivated species, such as dimers or complexes formed by inhibitor binding.[5]
-
X-ray Photoelectron Spectroscopy (XPS): If you can isolate the precipitate, XPS is excellent for determining the oxidation state of the iridium and identifying surface poisons.[10]
-
Elemental Analysis: Can identify foreign matter that has deposited on the catalyst, pointing to a source of poisoning.[10]
Section 3: Troubleshooting Guide: A Symptom-Based Approach
Use this table to diagnose potential issues based on your experimental observations and to find guidance on corrective actions.
| Symptom Observed | Potential Cause(s) | Recommended Diagnostic & Corrective Actions |
| No reaction initiation | 1. Failure to form the active catalyst.2. Potent poison in substrate/solvent.3. Incorrect reaction temperature (too low). | 1. Verify Precatalyst Activation: Ensure any necessary co-catalysts or activators are present and pure.2. Purify Reagents: Re-purify the substrate and solvent. Consider passing the solvent through an activated alumina column.3. Re-evaluate Conditions: Confirm the literature precedent for the reaction temperature. |
| Reaction stops prematurely | 1. Product inhibition.2. Catalyst decomposition (formation of Ir black).3. Dimerization of the active species.[4] | 1. Kinetics: Run the reaction at a lower substrate concentration to check for changes in catalyst lifetime.2. Visual Check: Look for any precipitate. If black, see Protocol 3 for recovery.3. Regeneration: If it's a hydrogenation reaction, attempt in-situ regeneration with COD (Protocol 1).[8] |
| Color of solution changes to dark brown/black | 1. Formation of metallic Iridium nanoparticles.[2] | 1. Stop the reaction: Further heating will likely not restart the catalysis.2. Isolate the solid: Centrifuge or filter the mixture to collect the black precipitate.3. Recovery: The iridium metal is no longer active but can be fully recovered and reprocessed into [Ir(cod)Cl]₂ using Protocol 3.[11] |
| Low or inconsistent enantioselectivity (for asymmetric reactions) | 1. Presence of impurities that react with the chiral ligand.2. Racemization of the product under reaction conditions.3. Formation of a different, non-selective active species. | 1. Ligand Purity: Verify the purity and enantiomeric excess of your chiral ligand.2. Control Experiment: Subject the chiral product to the reaction conditions without the catalyst to check for stability.3. Analytical Check: Use NMR or MS to check for the formation of unexpected iridium species. |
Section 4: Experimental Protocols for Regeneration & Recovery
These protocols provide step-by-step instructions for regenerating or recovering your iridium catalyst.
Protocol 1: In-Situ Regeneration of Hydrogenation Catalysts via COD Addition
This protocol is particularly effective for hydrogenation reactions where the catalyst deactivates by forming dimeric iridium(III) dihydride species. The addition of 1,5-cyclooctadiene (COD) can convert these inactive dimers back into the stable [Ir(ligand)(cod)]⁺ precatalyst form, which can often be re-isolated.[8]
Causality: The COD ligand is a strong π-acceptor that can break the hydride bridges of the inactive dimer, regenerating a stable Ir(I)-COD complex that is analogous to the original precatalyst.[8]
-
Reaction Completion/Stoppage: Once the hydrogenation reaction has stopped, ensure the system is under an inert atmosphere.
-
Vent Hydrogen: Carefully vent the excess hydrogen pressure from the reaction vessel.
-
COD Addition: Add 1,5-cyclooctadiene (COD) (typically 5-10 equivalents relative to iridium) to the reaction mixture via syringe.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours. A color change may be observed as the precatalyst is reformed.
-
Isolation (Optional): The regenerated precatalyst can now be isolated from the reaction mixture using standard workup and column chromatography.[8] The recovered catalyst typically shows nearly identical reactivity and selectivity in subsequent runs.[8]
Protocol 2: Full Iridium Recovery from Decomposed Mixtures (Iridium Black)
This protocol is a lab-scale adaptation for recovering elemental iridium from waste, such as "iridium black," and converting it back to a synthetically useful precursor. It is based on a quantitative, pyrolysis-free method.[11]
Causality: This process uses a strong oxidant (bleach) to convert the highly inert iridium metal (Ir(0)) into a soluble iridium(IV) species. This is then converted to hexachloroiridic acid, a common entry point for synthesizing iridium complexes, including the parent [Ir(cod)Cl]₂.[11]
-
Collection of Waste: Collect all iridium-containing waste, including the black precipitate and any solutions, in a dedicated flask.
-
Oxidative Degradation: Carefully add household bleach (sodium hypochlorite solution) to the waste. This step should be performed in a well-ventilated fume hood. Stir the mixture vigorously. The bleach will oxidize the organic ligands and the iridium metal to form a crude iridium(IV) hydroxide precipitate.
-
Isolation of IrO₂·nH₂O: Once the reaction is complete (the black solid is gone), neutralize the mixture carefully. Isolate the resulting crude iridium(IV) hydroxide solid by filtration and wash thoroughly with water.
-
Dissolution and Conversion: The crude hydroxide is dissolved in concentrated HCl in the presence of a reducing agent like hydrazine to form Ir(III) aqua-chloride complexes. Subsequent treatment with an oxidant like H₂O₂ generates the stable hexachloroiridate(IV) anion, [IrCl₆]²⁻.[11]
-
Synthesis of [Ir(cod)Cl]₂: The resulting solution of hexachloroiridic acid (H₂IrCl₆) can be carefully evaporated and then used directly in the standard synthesis for [Ir(cod)Cl]₂ by heating with 1,5-cyclooctadiene in an alcohol solvent.[9][11] This step reduces the Ir(IV) to the desired Ir(I) state.[9]
Section 5: Visualizing the Troubleshooting Workflow
This diagram outlines the logical steps a researcher should take when encountering a problem with an iridium-catalyzed reaction.
References
-
Bianchini, C., & Meli, A. (2009). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 9(7), 582. [Link]
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Kwan, M. H. T., Pokar, N. P. B., Good, C., et al. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. Tetrahedron, 131823. (Link available via ResearchGate). [Link]
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Kwan, M. H. T., Pokar, N. P. B., Good, C., et al. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose Research Online. [Link]
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Loges, B., Boddien, A., Gevert, O., et al. (2018). Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement, and the role of co-ligands in the stabilization of the reversible method. PubMed Central. [Link]
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Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. [Link]
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Gustafsson, M., Shakeri, M., & Bäckvall, J. E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. [Link]
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Wikipedia. Cyclooctadiene iridium chloride dimer. [Link]
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Pawlas, J., & Hartwig, J. F. (2003). [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. PubMed. [Link]
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Shagabutdinov, A. R., & Fout, A. R. (2022). Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]₂. PubMed Central. [Link]
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Johnson Matthey. Ir 93: [IrCl(cod)]₂ | CAS 12112 67 3. [Link]
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Li, C., & Xiao, J. (2017). Performance of homogeneous catalysts viewed in dynamics. PubMed Central. [Link]
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Grundl, L. (2018). Recovering Chiral Iridium Catalysts. ChemistryViews. [Link]
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Iguchi, M., Himeda, Y., & Kawanami, H. (2015). Recent advances of homogeneous iridium catalysts in aqueous solution. ResearchGate. [Link]
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Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
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ResearchGate. Reactions of the (cyclooctadiene)iridium complex CpIr(cod) with halogens. [Link]
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Sahgal, S., & Yadav, S. (2024). Exploring Iridium's Catalytic Role in Redox Reactions: A Concise Review. Current Physical Chemistry, 14(3), 171-183. [Link]
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ACS Publications. Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. [Link]
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Gatti, C. (2019). Iridium-mediated C-H functionalisation under mild conditions. The University of Liverpool Repository. [Link]
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Yadav, S. (2022). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. World Journal of Advanced Research and Reviews. [Link]
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Norrby, P. O., et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2537–2545. [Link]
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Technical Support Center: Preventing Catalyst Poisoning in Iridium Catalysis
Welcome to the technical support center for iridium catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning and ensure the success of your iridium-catalyzed reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of iridium catalysis?
A: Catalyst poisoning refers to the partial or total deactivation of an iridium catalyst due to the presence of chemical substances, known as poisons, in the reaction mixture.[1] These poisons interact with the active sites of the iridium catalyst, reducing its efficiency, selectivity, and overall lifespan.[2] This interaction often involves the formation of strong chemical bonds between the poison and the iridium center, rendering the active site inaccessible to the reactants.[2]
Q2: What are the most common poisons for iridium catalysts?
A: Iridium catalysts are sensitive to a variety of substances that can act as poisons. These are often similar to poisons for other noble metal catalysts. The most common culprits include:
-
Sulfur Compounds: Thiols, sulfides, and sulfoxides are notorious for poisoning noble metal catalysts.[2][3] They can form stable metal sulfides on the catalyst surface, blocking active sites.[3]
-
Carbon Monoxide (CO): CO can strongly and often reversibly bind to iridium centers, occupying coordination sites and preventing the substrate from binding.[1][4][5] In some specific high-temperature applications, CO can paradoxically act as a stabilizer, but in solution-phase organic synthesis, it is generally considered a poison.[4]
-
Halides: Halide ions (Cl-, Br-, I-) can coordinate to the iridium center and alter its electronic properties or block active sites.[1] While some iridium catalysts are prepared from halide precursors, excess halide ions in the reaction mixture can be detrimental.
-
Phosphorus Compounds: Phosphines, phosphites, and phosphates can act as strong ligands, and while often used as ligands in catalyst design, unwanted phosphorus-containing impurities can lead to catalyst deactivation.[1]
-
Nitrogen-Containing Compounds: Certain nitrogen-containing heterocycles, nitriles, and nitro compounds can bind strongly to the catalyst.[1] Amines, especially primary amines like methylamine, can also cause deactivation in specific reactions by forming stable iridium-amine complexes.[6]
-
Heavy Metals: Impurities of other metals, such as lead, mercury, and arsenic, can deactivate iridium catalysts by forming stable alloys or complexes with the active sites.[2]
-
Water and Oxygen: While not always considered classic poisons, the presence of water or oxygen can lead to the formation of inactive iridium oxides or hydroxides, especially for air- and moisture-sensitive catalysts.[7]
Q3: How can I identify the source of a catalyst poison in my reaction?
A: Identifying the source of a catalyst poison is a critical step in troubleshooting. Potential sources include:
-
Reagents and Solvents: Impurities in your starting materials, reagents, or solvents are a primary source of poisons.
-
Gases: Ensure the purity of gases like hydrogen or nitrogen, as they can contain trace amounts of CO or other contaminants.
-
Apparatus: Residues from previous reactions or cleaning agents left in the glassware can introduce poisons.
-
Substrate Itself: The substrate may contain functional groups that can act as poisons or may have impurities from its synthesis.
A systematic approach of purifying each component of the reaction can help pinpoint the source of the poison.
Q4: What is the difference between reversible and irreversible poisoning?
A: The distinction lies in the strength of the interaction between the poison and the catalyst.
-
Reversible Poisoning: This occurs when the poison binds weakly to the catalyst's active site. The activity of the catalyst can often be restored by removing the poison from the reaction mixture, for example, by purging with an inert gas to remove CO.
-
Irreversible Poisoning: This involves the formation of a strong, stable chemical bond between the poison and the iridium center. In such cases, the catalyst's activity is permanently lost, and regeneration may be difficult or impossible without harsh chemical treatment.[8]
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered in iridium catalysis that may be related to catalyst poisoning.
Problem 1: Low or No Catalytic Activity
Your iridium-catalyzed reaction shows little to no conversion of the starting material.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Poisoning from Reagents/Solvents | Run a control experiment with highly purified reagents and solvents. Purification methods can include distillation, recrystallization, or passing through a column of activated alumina or silica gel. | If the control experiment is successful, purify all reagents and solvents for future reactions. Consider using a "guard bed" of a sacrificial adsorbent upstream of the catalyst bed in flow chemistry setups.[8] |
| Gas Purity Issues | If using gases (e.g., H2, N2), use a high-purity grade and consider passing the gas through an appropriate filter or trap to remove trace contaminants like CO, O2, and moisture. | Switch to a higher grade of gas and implement gas purification traps. |
| Substrate Inhibition/Poisoning | Analyze the substrate for impurities using techniques like NMR, GC-MS, or HPLC. Some functional groups on the substrate itself might be acting as poisons. | Purify the substrate. If a functional group on the substrate is the issue, it may need to be protected before the catalytic step and deprotected afterward. |
| Air or Moisture Sensitivity | The iridium catalyst may have been deactivated by exposure to air or moisture during setup.[7] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and degas them before use.[9] Perform the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
Problem 2: Inconsistent Reaction Rates or Stalling
The reaction starts but then slows down significantly or stops before completion.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Gradual Poisoning | This often indicates a low concentration of a poison that slowly deactivates the catalyst over time. Analyze aliquots of the reaction mixture at different time points to correlate the decrease in rate with any potential changes in the reaction composition. | Implement rigorous purification of all reaction components.[2] Consider adding the catalyst in portions throughout the reaction if feasible. |
| Product Inhibition | The product of the reaction may be binding to the catalyst and inhibiting its activity. | If possible, remove the product from the reaction mixture as it is formed (e.g., by precipitation or extraction). |
| Catalyst Decomposition | The catalyst itself may be unstable under the reaction conditions, leading to the formation of inactive species.[10] | Re-evaluate the reaction temperature, pressure, and solvent. A different ligand or iridium precursor might be more stable. |
Problem 3: Poor Selectivity
The reaction produces a mixture of products with low selectivity for the desired product.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Partial Poisoning of Active Sites | A poison may be selectively blocking certain types of active sites, leading to alternative reaction pathways. | Identify and eliminate the poison through rigorous purification.[2] |
| Ligand Modification | A poison could be reacting with the ligand of the iridium complex, altering its steric or electronic properties and thus affecting the selectivity. | Characterize the catalyst post-reaction to check for ligand integrity. Protect the ligand if it has susceptible functional groups. |
| Change in Iridium Oxidation State | Poisons can sometimes induce changes in the oxidation state of the iridium, leading to a different catalytic cycle with lower selectivity. | Use additives that can help stabilize the desired oxidation state of the iridium catalyst. |
Visualizing Poisoning Mechanisms and Workflows
Diagram: General Mechanism of Catalyst Poisoning
Caption: A simplified diagram illustrating how a poison molecule can interrupt the catalytic cycle by irreversibly binding to the active iridium catalyst, forming an inactive complex.
Diagram: Troubleshooting Workflow for Catalyst Deactivation
Caption: A step-by-step workflow for troubleshooting poor performance in iridium-catalyzed reactions, focusing on identifying and mitigating potential catalyst poisoning.
Experimental Protocols
Protocol 1: General Procedure for Reagent and Solvent Purification
This protocol provides a general guideline for purifying common laboratory chemicals to minimize the risk of catalyst poisoning.
1. Solvent Purification:
- Anhydrous solvents should be obtained by passing them through an activated alumina column (solvent purification system) or by distillation from an appropriate drying agent under an inert atmosphere.[9]
- Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by three freeze-pump-thaw cycles.
2. Substrate and Reagent Purification:
- Recrystallization: For solid compounds, dissolve the material in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to form crystals, then isolate them by filtration.
- Column Chromatography: For non-volatile liquids or solids, flash column chromatography on silica gel or alumina can effectively remove polar or non-polar impurities.[9]
- Distillation: For volatile liquids, distillation (or fractional distillation for mixtures of liquids with close boiling points) can remove non-volatile impurities.
Protocol 2: Catalyst Regeneration (for Carbonaceous Deposits)
This protocol is adapted from general procedures for regenerating noble metal catalysts and may be applicable for iridium catalysts deactivated by carbonaceous materials ("coke"). Caution: This is a harsh procedure and may not be suitable for all iridium complexes, especially those with sensitive ligands.
1. Catalyst Isolation:
- If the catalyst is heterogeneous, filter it from the reaction mixture. If it is homogeneous, it may need to be precipitated or supported on a solid material first.
2. Washing:
- Wash the isolated catalyst with a non-coordinating solvent to remove any adsorbed organic molecules.
3. Oxidative Treatment:
- In a controlled manner, pass a stream of diluted oxygen (e.g., 1-5% O2 in N2) over the catalyst at an elevated temperature (e.g., 300-500 °C).[11] This step aims to burn off the carbonaceous deposits. The temperature should be ramped up slowly to avoid overheating.
4. Reduction:
- After the oxidative treatment, purge the system with an inert gas to remove all oxygen.
- Introduce a stream of hydrogen gas at an elevated temperature to reduce the iridium oxide species back to the metallic state.[11]
5. Halide Treatment (Optional and Advanced):
- In some industrial processes, a halogen-containing gas is used to redisperse the metal particles.[11] This is a highly specialized procedure and should only be attempted by experienced researchers with appropriate safety precautions.
References
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Validation & Comparative
Illuminating the Reaction Pathway: A Comparative Guide to Characterizing Intermediates in [Ir(cod)Cl]₂ Catalysis
For researchers, scientists, and drug development professionals engaged in organometallic catalysis, a deep mechanistic understanding is paramount for reaction optimization and the rational design of novel catalysts. The iridium(I) dimer, chloro(1,5-cyclooctadiene)iridium(I) ([Ir(cod)Cl]₂), is a cornerstone precatalyst for a vast array of transformations, including hydrogenation, C-H activation, and allylic substitution.[1] Its versatility stems from the facile displacement of the cyclooctadiene (cod) and chloride ligands, opening coordination sites for substrates and ancillary ligands that generate the catalytically active species.[2][3] However, the true catalytic cycle is often a complex dance of short-lived, low-concentration intermediates. Identifying and characterizing these fleeting species is a formidable challenge, yet it is the key to unlocking the full potential of iridium catalysis.
This guide provides an in-depth comparison of the state-of-the-art techniques used to characterize catalytic intermediates derived from [Ir(cod)Cl]₂. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature. Our aim is to equip you with the knowledge to not only choose the right tool but to design experiments that yield unambiguous mechanistic insights.
The [Ir(cod)Cl]₂ Precatalyst: Activation and the Catalytic Cycle
[Ir(cod)Cl]₂ itself is typically not the active catalyst. The catalytic cycle begins with its activation, which usually involves the cleavage of the chloride bridges and reaction with ligands (e.g., phosphines, N-heterocyclic carbenes) to form a monomeric Ir(I) complex.[4] From this point, the catalytic cycle often proceeds through a series of fundamental organometallic steps, primarily involving the Ir(I)/Ir(III) redox couple. A generalized catalytic cycle for a hydrogenation reaction is depicted below to illustrate the types of intermediates that may be encountered.
Caption: A generalized catalytic cycle for iridium-catalyzed hydrogenation, highlighting key intermediate types.
The challenge lies in capturing and characterizing each state in this cycle, from the initial substrate complex to the various Ir(III) intermediates.[2] Many of these species are unstable and exist in equilibrium, demanding specialized analytical techniques.
A Comparative Analysis of Characterization Techniques
No single technique can provide a complete picture of a catalytic cycle. A multi-pronged approach, where the strengths of one technique compensate for the weaknesses of another, is essential.
| Technique | Information Gained | Advantages | Limitations |
| NMR Spectroscopy | Structural information, bonding, dynamics, kinetics | Non-destructive, provides detailed structural insights, can be used for in situ monitoring. | Lower sensitivity, may not detect very low concentration species, requires deuterated solvents for optimal resolution. |
| Mass Spectrometry (ESI-MS) | Molecular weight, stoichiometry, identification of low-concentration species | High sensitivity, ideal for detecting transient intermediates, small sample requirement. | Provides limited structural information, potential for fragmentation or misleading adduct formation.[5][6] |
| X-ray Crystallography | Unambiguous solid-state structure | Provides definitive structural proof. | Requires isolable, crystalline intermediates, which may not be catalytically relevant.[1] |
| Computational Chemistry (DFT) | Energetics of intermediates and transition states, reaction pathways | Provides insights into species that are difficult or impossible to observe experimentally, aids in spectral assignment.[7][8] | Theoretical model that requires experimental validation, accuracy is dependent on the level of theory and model used. |
| Operando Spectroscopy (IR, Raman) | Real-time monitoring of catalyst and substrate under reaction conditions | Provides a direct link between catalyst structure and activity.[9][10] | Complex experimental setup, data analysis can be challenging. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR is arguably the most powerful tool for elucidating the structure of catalytic intermediates in solution. Multinuclear NMR experiments (¹H, ³¹P, ¹³C) provide a wealth of information.
Key Intermediates and their NMR Signatures:
-
Iridium Hydrides (Ir-H): These are pivotal intermediates in hydrogenation and transfer hydrogenation reactions. The hydride resonance in ¹H NMR is highly diagnostic, typically appearing in the upfield region (δ -10 to -40 ppm). The coupling to other nuclei, particularly ³¹P of phosphine ligands, provides crucial information about the geometry of the complex.[11][12]
-
Iridium Alkyls (Ir-Alkyl): Formed after migratory insertion, these species are characterized by upfield-shifted resonances for the protons on the carbon bound to iridium.
-
Substrate and Ligand Coordination: Changes in the chemical shifts of the substrate and ligands upon coordination to the iridium center provide evidence for complex formation.
Protocol for In Situ NMR Monitoring of an Iridium-Catalyzed Reaction:
This protocol is designed for the in situ monitoring of a reaction under thermal conditions.
-
Sample Preparation:
-
In a nitrogen-filled glovebox, accurately weigh the [Ir(cod)Cl]₂ precatalyst and the desired ligand into a vial.
-
Add the appropriate deuterated solvent (e.g., toluene-d₈, THF-d₈) to dissolve the catalyst precursor and ligand.
-
In a separate vial, prepare a solution of the substrate and an internal standard (e.g., ferrocene, mesitylene) in the same deuterated solvent.
-
-
NMR Tube Assembly:
-
Use a high-pressure NMR tube (e.g., J. Young tube) to allow for heating and potential pressure buildup.[13]
-
Transfer the catalyst solution to the NMR tube.
-
Securely cap the tube and remove it from the glovebox.
-
-
Initial Spectrum Acquisition:
-
Acquire a set of initial spectra at room temperature (¹H, ³¹P{¹H}, and other relevant nuclei). This will serve as the t=0 reference.
-
-
In Situ Reaction Monitoring:
-
Using a pre-heated NMR spectrometer, inject the substrate solution into the NMR tube containing the catalyst solution via a syringe through the sidearm of the J. Young tube.
-
Immediately begin acquiring spectra at regular time intervals. Automated acquisition is highly recommended.
-
Monitor the disappearance of starting materials, the appearance of product signals, and, crucially, the emergence of new signals in the hydride and other regions that may correspond to catalytic intermediates.
-
-
Data Analysis:
-
Integrate the signals of the starting material, product, and any observed intermediates against the internal standard to obtain concentration profiles over time.
-
Analyze the coupling patterns and chemical shifts of the intermediate signals to propose structures. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed on quenched samples or stable intermediates to aid in structure elucidation.
-
Caption: Workflow for in-situ NMR monitoring of an iridium-catalyzed reaction.
Electrospray Ionization Mass Spectrometry (ESI-MS): The Sensitivity Champion
ESI-MS is an exceptionally sensitive technique for detecting charged species in solution, making it ideal for identifying low-concentration, charged intermediates in a catalytic cycle.[6]
Causality in ESI-MS Analysis: ESI is a soft ionization technique that transfers ions from solution to the gas phase with minimal fragmentation.[6] This allows for the detection of intact organometallic complexes. However, the observed ions may not always be representative of the species in solution. Careful consideration of potential side reactions in the ESI source (e.g., oxidation, solvent adduction) is crucial for accurate data interpretation.[5]
Protocol for ESI-MS Analysis of a Catalytic Reaction:
-
Sample Preparation:
-
Prepare a stock solution of the catalyst system (e.g., [Ir(cod)Cl]₂ and ligand) in a suitable solvent (e.g., acetonitrile, methanol). The concentration should be in the low micromolar range.
-
Initiate the reaction by adding the substrate to the catalyst solution.
-
-
Direct Infusion Analysis:
-
Immediately after mixing, infuse the reaction solution directly into the ESI-MS instrument using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra over a relevant m/z range. For iridium complexes, this is typically in the range of 500-2000 m/z.
-
-
Data Interpretation:
-
Look for ions corresponding to the expected masses of catalytic intermediates (e.g., [Ir(L)₂(substrate)]⁺, [Ir(H)₂(L)₂(substrate)]⁺).
-
Crucially, compare the isotopic pattern of the observed ions with the theoretical isotopic pattern for iridium-containing species. This is a key step in confirming the presence of iridium in the detected ion.
-
Tandem MS (MS/MS) can be used to fragment the ions of interest, providing further structural information based on the fragmentation pattern.
-
X-ray Crystallography: The Definitive Structure Proof
While challenging, obtaining single crystals of catalytic intermediates provides unambiguous structural information that can validate or refute proposed structures from spectroscopic and computational data.[1]
Experimental Considerations: Intermediates are often too unstable to be isolated. Strategies to obtain crystals include:
-
Use of bulky ligands: These can stabilize the metal center and promote crystallization.
-
Low-temperature crystallization: This can trap reactive species.
-
Synthesis of stable analogues: Preparing a complex that is electronically and sterically similar to a proposed intermediate but more stable can provide valuable structural insights.
Density Functional Theory (DFT): The Computational Microscope
DFT calculations have become an indispensable tool for studying reaction mechanisms.[8][14] They can provide detailed information about the structures and relative energies of intermediates and transition states, offering insights that are often inaccessible experimentally.
A Self-Validating System: The power of DFT is maximized when used in conjunction with experimental data. For example, calculated NMR chemical shifts or vibrational frequencies of a proposed intermediate can be compared with experimental spectra to support its identification.
Case Study: A Multi-Technique Approach to Understanding an Iridium-Catalyzed Reaction
A comprehensive study on the intramolecular hydroamination of unactivated alkenes catalyzed by [Ir(cod)Cl]₂ provides an excellent example of a multi-technique approach.[15]
-
Kinetics and In Situ Monitoring: The reaction rate was found to be first-order in iridium concentration and inversely dependent on both substrate and product concentrations, suggesting a complex equilibrium involving the catalyst.
-
DFT Calculations: Computational studies were used to scrutinize plausible mechanisms. They revealed that an energetically demanding oxidative addition of the amine N-H bond to the Ir(I) center was unlikely. Instead, the calculations supported a mechanism involving olefin activation, nucleophilic attack of the amine, and a turnover-limiting reductive elimination from a highly reactive Ir(III)-hydrido intermediate.[15]
-
Complementary Techniques: While direct observation of all intermediates was not possible, the combination of kinetic data and DFT calculations provided a coherent and compelling mechanistic picture.
Conclusion
Characterizing the fleeting intermediates in [Ir(cod)Cl]₂ catalysis requires a carefully chosen arsenal of analytical techniques. NMR spectroscopy provides the structural backbone, ESI-MS offers unparalleled sensitivity for detecting low-concentration species, X-ray crystallography delivers definitive structural proof for isolable complexes, and DFT calculations provide a theoretical framework to connect the dots. By understanding the strengths and limitations of each technique and designing experiments that leverage their synergies, researchers can move beyond black-box catalysis and gain a true, atomistic understanding of the reactions they are developing. This knowledge is the key to pushing the boundaries of what is possible in modern chemical synthesis.
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Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. (2019). RSC Publishing. [Link]
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An Efficient Synthesis of [Ir(cod)Cl]₂ and Its Reaction with PMe₂Ph to Give FAC-[IrH(PMe₂C₆H₄)(PMe₂Ph)₃]. (1982). Semantic Scholar. [Link]
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In Situ X-ray Spectroscopy of the Electrochemical Development of Iridium Nanoparticles in Confined Electrolyte. (2019). ACS Publications. [Link]
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Synthesis, structure and reactivity of [Ir(dippe)(μ-Cl)]₂, [Ir(dippe)₂][Ir(dippe)Cl₂] and [Ir(dippe)₂]Cl. (2014). ResearchGate. [Link]
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Operando Structure–Activity–Stability Relationship of Iridium Oxides during the Oxygen Evolution Reaction. (2022). ACS Publications. [Link]
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Assigning the ESI mass spectra of organometallic and coordination compounds. (2019). University of Victoria. [Link]
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Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. (2024). ResearchGate. [Link]
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Operando monitoring of mechanisms and deactivation of molecular catalysts. (2022). RSC Publishing. [Link]
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In-situ NMR spectroscopy in catalysis. (2020). Wiley Analytical Science. [Link]
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Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. (2021). ACS Publications. [Link]
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Structural analysis of organometallic compounds with soft ionization mass spectrometry. (2010). ResearchGate. [Link]
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Iridium trihydride and tetrahydride complexes and their role in catalytic polarisation transfer from parahydrogen to pyruvate. (2020). National Institutes of Health. [Link]
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Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. (2021). ACS Publications. [Link]
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Computational insights into Ir(iii)-catalyzed allylic C–H amination of terminal alkenes: mechanism, regioselectivity, and catalytic activity. (2021). National Institutes of Health. [Link]
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Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. (2018). National Institutes of Health. [Link]
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Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. (2023). ACS Publications. [Link]
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Synthesis, NMR, and X-ray Studies of Iridium Dihydride C,N and N,P Ligand Complexes. (2016). ACS Publications. [Link]
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Computational (DFT) and Experimental (NMR) Study of the Chelation of an Iridium Hyperpolarization Transfer Catalyst by Amino Acids. (2023). ResearchGate. [Link]
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DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized Cp*Ir Complexes. (2020). ACS Publications. [Link]
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¹H NMR spectra showing iridium hydride resonances under (A) varied... (2020). ResearchGate. [Link]
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Identification of an Activated Catalyst in the Iridium-Catalyzed Allylic Amination and Etherification. Increased Rates, Scope, and Selectivity. (2003). ACS Publications. [Link]
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Catalysis and Operando IR Spectroscopy. (n.d.). Oak Ridge National Laboratory. [Link]
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[Ir(COD)Cl]₂ as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. (2011). PubMed. [Link]
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Structural Analysis of Organometallic Complexes by Nano ESI-MS. (2019). Toray Research Center. [Link]
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In Situ NMR Systems. (n.d.). Caister Academic Press. [Link]
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Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). (2016). National Institutes of Health. [Link]
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Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Scattering. (2024). PubMed. [Link]
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Synthesis and reactivity of an iridium complex based on a tridentate aminophosphano ligand. (2022). RSC Publishing. [Link]
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Assigning the ESI mass spectra of organometallic and coordination compounds. (2019). PubMed. [Link]
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Operando X-ray Characterization of High Surface Area Iridium Oxides to Decouple their Activity Losses for the Oxygen Evolution Reaction. (2019). Paul Scherrer Institut. [Link]
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Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Boryl. (2023). ACS Publications. [Link]
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Coordination Chemistry and Diphenylacetylene Hydrogenation Catalysis of Planar Chiral Ferrocenylphosphane‐Thioether Ligands with Cyclooctadieneiridium(I). (2007). ResearchGate. [Link]
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A Comparative Guide to the Kinetic Analysis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer and its Alternatives in Asymmetric Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive comparison of the kinetic performance of the widely used catalyst precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, with its rhodium and palladium analogues. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the causal factors influencing catalytic efficiency in the context of asymmetric transfer hydrogenation (ATH), a critical reaction in the synthesis of chiral molecules for drug development and fine chemicals.
Introduction: The Imperative of Kinetic Studies in Catalysis
The selection of an optimal catalyst system is paramount for the development of efficient and economically viable chemical processes. While a catalyst's ability to promote a desired transformation is a primary consideration, a thorough understanding of its kinetic behavior is what truly unlocks its potential for process optimization and scale-up. Kinetic studies provide invaluable insights into reaction mechanisms, catalyst stability, and the influence of various reaction parameters on both activity and selectivity. This guide focuses on the comparative kinetics of catalysts derived from iridium, rhodium, and palladium precursors in the asymmetric transfer hydrogenation of prochiral ketones and imines, offering a framework for rational catalyst selection and performance evaluation.
The Catalyst Precursors: A Comparative Overview
The chloro(1,5-cyclooctadiene)metal(I) dimers of iridium and rhodium, along with the allylpalladium(II) chloride dimer, are workhorse precursors in homogeneous catalysis. Their stability, commercial availability, and facile conversion to active catalytic species make them attractive starting points for a vast array of transformations.
| Precursor | Structure | Key Features |
| Chloro(1,5-cyclooctadiene)iridium(I) dimer | [Ir(cod)Cl]₂ | Highly efficient for a wide range of hydrogenations and C-H activation reactions. Often exhibits high turnover numbers and frequencies.[1] |
| Chloro(1,5-cyclooctadiene)rhodium(I) dimer | [Rh(cod)Cl]₂ | A versatile precursor for various catalytic reactions, including hydrogenation, hydroformylation, and C-C bond formation.[2][3] |
| Allylpalladium(II) chloride dimer | [Pd(allyl)Cl]₂ | A common precursor for palladium-catalyzed reactions, particularly allylic substitutions and cross-coupling reactions.[4] |
Asymmetric Transfer Hydrogenation: A Case Study for Kinetic Comparison
To provide a meaningful comparison, we will focus on the asymmetric transfer hydrogenation (ATH) of a representative prochiral ketone, acetophenone , and a prochiral imine, 1-methyl-3,4-dihydroisoquinoline . These reactions are of significant interest in the pharmaceutical industry for the synthesis of chiral alcohols and amines, respectively.
The Catalytic Systems
The active catalysts are typically generated in situ from the precursor dimers by the addition of a chiral ligand. The choice of ligand is critical and profoundly influences the catalyst's activity and enantioselectivity. For this comparison, we will consider commonly employed and highly effective chiral ligands for each metal.
-
Iridium: Chiral diamine ligands, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are frequently used in combination with [Ir(cod)Cl]₂ or its pentamethylcyclopentadienyl (Cp) analogue, [CpIrCl₂]₂.[5][6][7]
-
Rhodium: Similar to iridium, chiral diamines like TsDPEN are effective ligands for rhodium-catalyzed ATH.[2][8]
-
Palladium: Chiral phosphine ligands, such as those based on binaphthyl scaffolds, are often employed in palladium-catalyzed asymmetric hydrogenations.[9][10][11]
Comparative Kinetic Performance
The following table summarizes representative kinetic data for the ATH of acetophenone. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, the data provides a valuable snapshot of the relative performance of these catalyst systems.
| Catalyst System | Substrate | TOF (h⁻¹) | TON | Enantiomeric Excess (ee, %) | Conditions | Reference(s) |
| [CpIrCl(TsDPEN)] | Acetophenone | >100,000 | 80,000 | >99 (R) | EtOH, tBuOLi, 30 bar H₂ | [12] |
| [CpRhCl(TsDPEN)] | Acetophenone | ~50-100 | 100-1000 | up to 99 | H₂O, formate, pH 5.5-10.0 | [13] |
| Pd-Chitosan/Silica | Acetophenone | - | - | 99 (R) | Isopropanol, formate | [14] |
Analysis of Kinetic Data:
-
Iridium-based catalysts generally exhibit exceptionally high turnover frequencies and turnover numbers, making them highly efficient for industrial applications where catalyst loading is a critical cost factor.[12] The high activity is often attributed to the stability of the iridium-hydride species and the efficient hydride transfer step.
-
Rhodium-based catalysts are also highly effective for ATH, often providing excellent enantioselectivities.[13] Their activity can be significantly influenced by the reaction medium, with aqueous systems showing promising results. Kinetic studies on rhodium-catalyzed transfer hydrogenation have revealed complex dependencies on reactant and product concentrations.[5]
-
Palladium-based catalysts , while highly effective for a range of hydrogenations, have been historically less explored for the ATH of simple ketones compared to iridium and rhodium. However, recent advancements have demonstrated their potential, particularly with the development of novel ligand systems.[10][15] Kinetic data for palladium-catalyzed ATH of acetophenone is less abundant in the literature, but studies on similar substrates show promising activity.
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are the bedrock of any meaningful catalyst comparison. This section provides detailed, step-by-step methodologies for conducting kinetic studies of ATH reactions using in-situ spectroscopic techniques.
In-Situ NMR Spectroscopy for Kinetic Profiling
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for reaction monitoring as it provides quantitative information on the concentration of multiple species (reactants, intermediates, and products) simultaneously and in real-time.[16][17][18]
Experimental Workflow Diagram:
Caption: Workflow for kinetic analysis using in-situ NMR spectroscopy.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare accurate stock solutions of the catalyst precursor (e.g., [Ir(cod)Cl]₂), the chiral ligand, the substrate (e.g., acetophenone), and a suitable internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) in the chosen deuterated solvent. The internal standard is crucial for accurate quantification.
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, add the required volumes of the catalyst precursor and chiral ligand stock solutions to a J. Young NMR tube.
-
Add the deuterated solvent and the internal standard stock solution.
-
Seal the NMR tube.
-
-
Spectrometer Setup and Equilibration:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer on the sample.
-
Set the desired reaction temperature and allow the sample to equilibrate for at least 10-15 minutes.
-
-
Initiation of the Reaction and Data Acquisition:
-
Acquire a one-scan ¹H NMR spectrum before adding the substrate to serve as a t=0 reference.
-
Carefully and quickly inject the substrate stock solution into the NMR tube using a syringe.
-
Immediately start the automated acquisition of a series of ¹H NMR spectra at predetermined time intervals. The time between spectra should be chosen based on the expected reaction rate.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of the substrate, product, and the internal standard for each time point.
-
Calculate the concentration of the substrate and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the substrate and/or product as a function of time.
-
From these plots, determine the initial reaction rate and the rate constant(s) by fitting the data to an appropriate rate law.
-
In-Situ Infrared (IR) Spectroscopy for Reaction Monitoring
Rationale: In-situ IR spectroscopy is particularly useful for monitoring reactions involving changes in functional groups that have distinct vibrational frequencies, such as the C=O stretch of a ketone and the C-O stretch of the resulting alcohol in a hydrogenation reaction.[19][20][21]
Experimental Workflow Diagram:
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A Computational Compass: Navigating Iridium-Catalyzed Asymmetric Imine Hydrogenation with DFT
A Senior Application Scientist's Guide to Mechanistic Analysis and Catalyst Comparison
In the landscape of fine chemical synthesis, the quest for efficient and highly selective methods for creating chiral amines is paramount. [Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer) has emerged as a cornerstone precatalyst for a multitude of asymmetric transformations, most notably the hydrogenation of prochiral imines. This guide provides an in-depth analysis of the reaction mechanism for iridium-catalyzed asymmetric imine hydrogenation, leveraging Density Functional Theory (DFT) to illuminate the catalytic cycle. We will objectively compare the performance of this iridium system with its rhodium counterparts, supported by computational data and experimental protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of these powerful catalytic tools.
The Central Role of [Ir(cod)Cl]₂ in Asymmetric Catalysis
[Ir(cod)Cl]₂ is a red-orange, air-stable solid that serves as a versatile entry point into a vast array of catalytically active iridium complexes.[1][2] Its prevalence stems from the ease with which the 1,5-cyclooctadiene (cod) and chloride ligands can be displaced by chiral ligands, allowing for the in-situ generation of highly effective and enantioselective catalysts.[3][4] This precatalyst is particularly renowned for its application in the hydrogenation of challenging substrates, including unfunctionalized imines, where it often exhibits superior performance compared to traditional rhodium or ruthenium catalysts.[3]
The general activation process involves the reaction of [Ir(cod)Cl]₂ with a chiral ligand, typically a bidentate phosphine-oxazoline (PHOX) or related P,N-ligand, in a suitable solvent. This generates a cationic iridium(I) complex, [Ir(cod)(P,N)]⁺, which is the precatalyst that enters the catalytic cycle upon activation with hydrogen.[3]
Unraveling the Mechanism: An Ir(III)/Ir(V) Pathway Illuminated by DFT
The precise mechanism of iridium-catalyzed asymmetric hydrogenation has been a subject of considerable investigation, with both Ir(I)/Ir(III) and Ir(III)/Ir(V) catalytic cycles being proposed.[3] Extensive DFT studies, however, have provided compelling evidence for an Ir(III)/Ir(V) pathway for the hydrogenation of both alkenes and imines, particularly with PHOX-type ligands.[3]
Let us consider the asymmetric hydrogenation of a model N-aryl imine, N-(1-phenylethylidene)aniline, catalyzed by an iridium complex bearing a chiral PHOX ligand. The catalytic cycle, as elucidated by DFT calculations, can be dissected into the following key steps:
-
Catalyst Activation: The cationic [Ir(I)(cod)(P,N)]⁺ precatalyst reacts with dihydrogen (H₂) to form the active catalyst, an iridium(III) dihydride complex, [Ir(III)(H)₂(P,N)(S)₂]⁺ (where S represents solvent molecules), with concomitant hydrogenation and release of the cyclooctadiene ligand as cyclooctane.
-
Substrate Coordination: The prochiral imine substrate coordinates to the iridium(III) center.
-
Oxidative Addition and Hydride Migration (Rate-Determining Step): In a concerted but asynchronous step, a second molecule of H₂ undergoes oxidative addition to the iridium center as one of the existing hydride ligands migrates to the imine carbon. This forms a transient, high-energy iridium(V) intermediate. The barrier for this step is a critical factor in determining the overall reaction rate.[3]
-
Reductive Elimination: The newly formed C-H bond and the remaining Ir-H bond undergo reductive elimination, releasing the chiral amine product and regenerating the iridium(III) dihydride active catalyst.
A comprehensive DFT study by Hopmann and Bayer on a full model of an Ir-(iPr-PHOX) catalyst for the hydrogenation of N-(1-phenylethylidene)aniline revealed that the Ir(III)/Ir(V) mechanism has a significantly lower overall barrier compared to the proposed Ir(I)/Ir(III) pathway.[3] For the favored Ir(III)/Ir(V) pathway, the first step of substrate insertion and oxidative addition of H₂ has a calculated barrier of 18.6 kcal/mol, while the subsequent proton transfer and reductive elimination has a barrier of 16.2 kcal/mol.[3]
Catalytic Cycle of Iridium-Catalyzed Imine Hydrogenation
Figure 1. A simplified representation of the Ir(III)/Ir(V) catalytic cycle for asymmetric imine hydrogenation.
Comparative Analysis: Iridium vs. Rhodium Catalysts
Rhodium-catalyzed hydrogenations of enamides and imines are generally accepted to proceed through an Ir(I)/Ir(III) cycle. The key mechanistic steps involve:
-
Oxidative Addition: H₂ adds to the rhodium(I)-substrate complex to form a rhodium(III) dihydride.
-
Migratory Insertion: One of the hydride ligands migrates to the coordinated double bond.
-
Reductive Elimination: The newly formed alkyl group and the remaining hydride ligand couple and are eliminated as the product, regenerating the rhodium(I) catalyst.
| Feature | Iridium-Catalyzed Hydrogenation (PHOX ligand) | Rhodium-Catalyzed Hydrogenation (Diphosphine ligand) |
| Dominant Catalytic Cycle | Ir(III)/Ir(V)[3] | Rh(I)/Rh(III) |
| Rate-Determining Step | Typically the concerted oxidative addition of H₂ and hydride migration to the substrate.[3] | Often the oxidative addition of H₂ or the reductive elimination of the product. |
| Key Intermediate | A high-energy, seven-coordinate Ir(V) species.[3] | A six-coordinate Rh(III) dihydride-substrate complex. |
| Substrate Scope | Particularly effective for unfunctionalized and sterically hindered imines.[3] | Highly effective for functionalized olefins and enamides, with more limited success for simple imines.[5] |
The higher oxidation states accessible to iridium allow for the Ir(III)/Ir(V) pathway, which can be more favorable for certain substrates. This is a key reason for the often-observed superior performance of iridium catalysts in the hydrogenation of less-functionalized and sterically demanding imines.
Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of N-(1-phenylethylidene)aniline
Workflow for Catalyst Preparation and Hydrogenation
Figure 2. A schematic workflow for the iridium-catalyzed asymmetric hydrogenation of an N-aryl imine.
Step-by-Step Methodology:
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Ir(cod)Cl]₂ (0.5 mol%) and the chiral PHOX ligand (1.1 mol%).
-
Solvent Addition: Degassed dichloromethane (CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst precursor.
-
Substrate Addition: N-(1-phenylethylidene)aniline (1.0 equiv) is added to the catalyst solution.
-
Hydrogenation: The reaction mixture is transferred to a stainless-steel autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a controlled temperature (e.g., 25 °C) for the specified time.
-
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
DFT Calculation Protocol
A robust DFT protocol is crucial for obtaining meaningful and predictive results. The following outlines a best-practice approach for studying the mechanism of iridium-catalyzed imine hydrogenation.
Step-by-Step Computational Workflow:
-
Model Building: Construct the 3D structures of the reactants, intermediates, transition states, and products. The full structure of the chiral ligand and the substrate should be used for accurate results.[3]
-
Geometry Optimization: Perform geometry optimizations of all species.
-
Functional: A hybrid functional such as B3LYP is a common and reliable choice.[3] For improved accuracy, especially regarding dispersion interactions which can be important in transition metal complexes, a dispersion-corrected functional like B3LYP-D3 is recommended.
-
Basis Set: For the iridium atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is employed to account for relativistic effects. For all other atoms (C, H, N, P, O), a Pople-style basis set like 6-31G(d) or a larger triple-zeta basis set like 6-311G(d,p) is appropriate.[3]
-
-
Frequency Calculations: Perform frequency calculations on all optimized geometries to:
-
Confirm that minima have zero imaginary frequencies.
-
Verify that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.
-
-
Transition State Searching: Use methods like the Berny algorithm for transition state optimization. It is often beneficial to start from an initial guess generated by a linear interpolation between the reactant and product structures.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations on the located transition states to confirm that they connect the desired reactants and products on the potential energy surface.
-
Solvation Effects: Include the effects of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), as solvent effects can significantly influence the energetics of the reaction.[3]
Computational Protocol Flowchart
Figure 3. A flowchart outlining the key steps in a DFT analysis of a catalytic reaction mechanism.
Conclusion
The chloro(1,5-cyclooctadiene)iridium(I) dimer is a remarkably effective and versatile precatalyst, providing access to a wide range of highly enantioselective hydrogenation catalysts. DFT calculations have been instrumental in elucidating the preferred Ir(III)/Ir(V) mechanistic pathway for the asymmetric hydrogenation of N-aryl imines, offering a rationale for the high efficiency of these systems. This computational insight, when coupled with experimental data, allows for a deeper understanding of the factors governing catalyst performance and selectivity. While rhodium catalysts remain powerful tools for certain substrate classes, the unique electronic properties of iridium open up distinct and often more favorable mechanistic pathways for challenging transformations. By leveraging the predictive power of DFT, researchers can accelerate the rational design of new and improved iridium-based catalysts for the synthesis of valuable chiral amines, ultimately advancing the fields of drug discovery and materials science.
References
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Hopmann, K. H., & Bayer, A. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2483–2497. [Link]
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Diéguez, M., Pàmies, O., & Claver, C. (2021). Density Functional Theory-Inspired Design of Ir/P,S-Catalysts for Asymmetric Hydrogenation of Olefins. Organometallics, 40(21), 3538–3554. [Link]
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Haynes, A., Meakin, P., & Maitlis, P. M. (1993). Chloro(1,5-cyclooctadiene)iridium(I) dimer. Inorganic Syntheses, 29, 214-216. [Link]
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García-Álvarez, R., Díez, J., & Gimeno, J. (2013). Iridium-catalyzed asymmetric hydrogenation of N-aryl imines. Chemical Society Reviews, 42(18), 7546-7565. [Link]
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Blaser, H. U., Pugin, B., & Spindler, F. (2005). Iridium-catalyzed asymmetric hydrogenation of N-aryl imines: a historical perspective. Advanced Synthesis & Catalysis, 347(7-8), 933-940. [Link]
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Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402-1411. [Link]
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Zhou, Y. G. (2009). Iridium-catalyzed asymmetric hydrogenation of unfunctionalized ketones. Angewandte Chemie International Edition, 48(44), 8206-8208. [Link]
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Gridnev, I. D., & Imamoto, T. (2004). On the mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides. Accounts of Chemical Research, 37(9), 633-644. [Link]
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Hallman, P. S., McGarvey, B. R., & Wilkinson, G. (1968). The preparation and properties of some new rhodium and iridium phosphine hydride complexes and their catalytic activity for the hydrogenation of olefins and acetylenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3143-3150. [Link]
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Wikipedia. (2023, December 2). Cyclooctadiene iridium chloride dimer. Retrieved January 25, 2026, from [Link]
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Passarelli, V., Pérez-Torrente, J. J., & Oro, L. A. (2015). Intramolecular C–H oxidative addition to iridium(I) triggered by trimethyl phosphite in N,N′-diphosphanesilanediamine complexes. Dalton Transactions, 44(42), 18596-18606. [Link]
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A Senior Application Scientist's Guide to In Situ Monitoring of Iridium-Catalyzed Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Iridium-catalyzed reactions have become indispensable tools in modern synthetic chemistry, enabling challenging transformations from asymmetric hydrogenations to complex C-H functionalizations.[1][2][3] The high efficiency and unique selectivity of these catalysts are often governed by subtle changes in the catalyst's structure and oxidation state throughout the reaction.[4] To move beyond trial-and-error optimization and toward rational catalyst design, it is crucial to observe the catalyst as it works. This is the domain of in situ, or operando, monitoring—a suite of analytical techniques that provide a real-time window into the reacting vessel.[5][6]
This guide provides a comparative overview of the most powerful in situ techniques for monitoring iridium-catalyzed reactions. We will delve into the "why" and "how" of each method, offering field-proven insights into their application, alongside detailed experimental protocols and supporting data. Our focus is on establishing structure-reactivity relationships to unravel reaction mechanisms and guide process optimization.[5]
Vibrational Spectroscopy: A Real-Time Look at Functional Groups
Infrared (IR) spectroscopy is a cornerstone of in situ reaction analysis, providing rich information about the changes in chemical bonds as reactants are converted to products.[7] By inserting a probe directly into the reaction, techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allow for continuous monitoring of key vibrational bands.[8]
Why it's powerful for Iridium Catalysis: Many iridium-catalyzed reactions involve carbonyls, imines, or other functional groups with strong, distinct IR absorbances. This makes it straightforward to track the disappearance of starting materials and the appearance of products. More importantly, it can reveal the formation and consumption of iridium-carbonyl or iridium-hydride intermediates, which are often key players in the catalytic cycle.[9][10]
Comparative Analysis: ATR-FTIR vs. Transmission IR
| Feature | ATR-FTIR | Transmission IR |
| Principle | Evanescent wave probes the solution at the crystal surface. | IR beam passes directly through the reaction mixture. |
| Pathlength | Short, fixed (microns). | Longer, variable. |
| Ideal For | Concentrated, strongly absorbing solutions. Good for identifying surface species on heterogeneous catalysts.[11] | Dilute solutions where longer pathlengths are needed for detection. |
| Iridium Application | Excellent for monitoring homogeneous reactions with high catalyst loading or reactions involving slurries. | Better suited for detecting low-concentration catalytic intermediates in solution.[8] |
| Limitations | Signal can be saturated by solvent or high concentration species. | Can be challenging with highly absorbing solvents or heterogeneous mixtures. |
Experimental Protocol: In Situ ATR-FTIR Monitoring of an Iridium-Catalyzed Hydrogenation
This protocol outlines the monitoring of an iridium-catalyzed hydrogenation of an unsaturated ketone. The goal is to track the consumption of the C=O and C=C bonds of the starting material and the appearance of the C-O bond of the alcohol product.
-
System Setup & Background Spectrum:
-
Assemble the high-pressure reactor equipped with a diamond ATR-FTIR probe (e.g., Mettler-Toledo ReactIR).
-
Charge the reactor with the solvent and the iridium precatalyst.
-
Seal the reactor and begin stirring. Collect a background spectrum of this mixture. This is a critical step to ensure that solvent and catalyst signals are subtracted from subsequent reaction spectra.
-
-
Reaction Initiation:
-
Add the unsaturated ketone substrate to the reactor.
-
Begin collecting spectra continuously (e.g., one spectrum every 30 seconds).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).
-
-
Data Acquisition & Analysis:
-
Monitor the reaction progress by observing the decrease in the carbonyl (~1680 cm⁻¹) and alkene (~1620 cm⁻¹) stretching frequencies of the starting material.
-
Simultaneously, track the increase in the C-O stretching frequency (~1100 cm⁻¹) of the alcohol product.
-
If observable, monitor for the appearance of any transient iridium-hydride species, typically found in the 2000-2200 cm⁻¹ region.
-
-
Post-Reaction Validation:
-
After the reaction is complete (indicated by the stabilization of spectral features), depressurize the reactor.
-
Take an aliquot for offline analysis (e.g., GC or NMR) to correlate the final spectral data with the actual yield and conversion. This step is essential for building a trustworthy quantitative model.
-
NMR Spectroscopy: Unveiling Structural Details
While IR spectroscopy excels at monitoring functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about all soluble species in the reaction.[12] For iridium catalysis, this is particularly powerful for identifying the exact structure of catalyst resting states and intermediates.
Why it's powerful for Iridium Catalysis: NMR can distinguish between different isomers and conformers of iridium complexes. Key nuclei to observe include:
-
¹H NMR: For observing hydride ligands, ligand protons, and substrate/product evolution.
-
³¹P NMR: Essential for reactions using phosphine ligands, as the chemical shift is highly sensitive to the coordination environment of the iridium center.
-
¹³C NMR: Useful for tracking changes in the carbon backbone of substrates and ligands.
Challenges and Solutions in Operando NMR
A primary challenge is the lower sensitivity and longer acquisition times of NMR compared to IR.[12] Furthermore, running reactions under pressure within an NMR spectrometer requires specialized equipment.
-
High-Pressure NMR Tubes: Sapphire or PEEK tubes rated for high pressure allow reactions to be run directly in the spectrometer.
-
Flow NMR: A more advanced setup involves circulating the reaction mixture from a high-pressure reactor to the NMR spectrometer.[12] This allows for monitoring reactions under true process conditions but introduces a delay between the reaction and the measurement.
Experimental Protocol: In Situ NMR Monitoring of an Iridium-Catalyzed C-H Activation
This protocol describes the use of a high-pressure NMR tube to monitor the C-H activation and functionalization of a benzoic acid derivative, a common transformation using [Cp*Ir(III)] catalysts.[1]
-
Sample Preparation (in a Glovebox):
-
To a high-pressure NMR tube (e.g., a Norell screw-cap tube), add the benzoic acid substrate, the iridium precatalyst (e.g., [Cp*IrCl₂]₂), a silver salt additive (often used as a halide scavenger), and the deuterated solvent.[13]
-
The choice of a deuterated solvent with a wide temperature range and good solubility for all components is critical for data quality.
-
Seal the tube tightly.
-
-
Initial Spectrum (t=0):
-
Take the sealed tube to the NMR spectrometer.
-
Acquire initial ¹H and, if applicable, ³¹P spectra at room temperature before heating. This provides a baseline and confirms the initial state of the catalyst and substrate.
-
-
Reaction Monitoring:
-
Insert the tube into the preheated NMR probe set to the reaction temperature (e.g., 80 °C).
-
Acquire spectra at regular intervals. The time between spectra is a trade-off between time resolution and signal-to-noise. For a typical reaction, a 10-15 minute interval for ¹H spectra is a good starting point.
-
Expert Tip: Use automated acquisition software to program a series of experiments over the entire reaction time (e.g., 24 hours).
-
-
Data Analysis:
-
Process the series of spectra to create kinetic profiles. Integrate the signals for the starting material and the product protons to determine the reaction rate.
-
Carefully examine the spectra for new signals corresponding to catalytic intermediates. For example, the appearance of a new Cp* signal could indicate the formation of a catalyst resting state.[14]
-
Mass Spectrometry: Intercepting Catalytic Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique for detecting charged species in solution.[15] This makes it uniquely suited for intercepting and characterizing ionic intermediates in a catalytic cycle, even at very low concentrations.
Why it's powerful for Iridium Catalysis: Many iridium catalytic cycles proceed through cationic Ir(III) or Ir(V) intermediates.[4] ESI-MS can directly sample the reaction mixture and provide the mass-to-charge ratio of these species, offering direct evidence for proposed mechanistic pathways.[16]
Experimental Protocol: In Situ ESI-MS Monitoring
This protocol involves continuously drawing a small amount of the reaction mixture into the mass spectrometer.
-
System Setup:
-
Set up the reaction in a standard flask or reactor.
-
Use a syringe pump to continuously draw a small flow (e.g., 5-10 µL/min) from the reaction mixture.
-
Deliver this flow directly to the ESI source of the mass spectrometer. A fused silica capillary is ideal for this transfer.
-
-
Method Development:
-
The ESI source parameters (e.g., capillary voltage, drying gas temperature) must be optimized to gently ionize the iridium complexes without causing fragmentation. This is a crucial, self-validating step; harsh conditions can create fragments that could be misinterpreted as real intermediates.
-
Run a solution of the stable iridium precatalyst first to find its signature and confirm the ionization conditions are appropriate.
-
-
Reaction Monitoring:
-
Initiate the reaction by adding the final reagent (e.g., the substrate or a co-catalyst).
-
Begin acquiring mass spectra continuously.
-
Monitor the total ion chromatogram for changes and examine individual mass spectra for the appearance and disappearance of ions corresponding to proposed intermediates.[17]
-
-
Tandem MS (MS/MS) for Structural Confirmation:
-
When a potential intermediate is detected, perform a tandem MS experiment.
-
Isolate the ion of interest in the mass spectrometer and fragment it by colliding it with an inert gas.
-
The fragmentation pattern provides structural information that can confirm the identity of the intermediate. For example, the loss of a specific ligand is strong evidence for its coordination to the iridium center.
-
Comparison of In Situ Monitoring Techniques
| Technique | Information Provided | Temporal Resolution | Sensitivity | Key Advantage for Ir Catalysis | Key Limitation |
| ATR-FTIR | Functional group changes, kinetics.[7] | High (seconds). | Moderate to High. | Excellent for tracking carbonyls and hydrides; robust for process environments. | Provides limited structural information. |
| NMR | Detailed structure, quantification, kinetics.[12] | Low (minutes). | Low to Moderate. | Unambiguous identification of catalyst resting states and intermediates.[14] | Requires specialized equipment for high-pressure reactions; lower sensitivity. |
| ESI-MS | Mass of ionic species, structural fragments (MS/MS).[16] | High (seconds to minutes). | Very High. | Unparalleled sensitivity for detecting low-concentration ionic intermediates.[15] | Only detects species that can be ionized; quantification is challenging. |
| UV-Vis | Electronic transitions, catalyst oxidation state. | Very High (sub-second). | High. | Can track changes in the metal's oxidation state during redox processes.[12] | Spectra are often broad and lack detailed structural information. |
| Calorimetry | Reaction heat flow, thermodynamics, kinetics. | High (seconds). | Moderate. | Provides a direct measure of reaction rate without spectral modeling. | Gives no structural information about the species involved. |
Conclusion: A Multi-Technique Approach for a Complete Picture
No single in situ technique tells the whole story. The most powerful insights into complex iridium-catalyzed reactions come from a multi-technique approach.[18][19] For instance, operando FTIR can provide fast kinetic data, while parallel in situ NMR experiments can identify the catalyst resting state responsible for that kinetic behavior. ESI-MS can then be used to hunt for the low-concentration, high-energy intermediates that connect the observable species.
By carefully selecting and combining these in situ monitoring tools, researchers can move beyond simply observing reaction outcomes to truly understanding the dynamic behavior of the catalyst at a molecular level. This knowledge is the key to designing more efficient, selective, and robust iridium catalysts for applications ranging from academic discovery to industrial drug development.
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination in [Ir(cod)Cl]₂ Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Asymmetric catalysis, employing chiral transition metal complexes, has emerged as a powerful tool in this endeavor. Among the versatile precursors for such catalysts is the cyclooctadiene iridium(I) chloride dimer, [Ir(cod)Cl]₂. While the synthesis of chiral molecules is the primary goal, the accurate determination of the enantiomeric excess (ee) of the reaction products is a critical and often challenging aspect of the workflow.
This guide provides a comparative analysis of the primary analytical techniques for determining enantiomeric excess in the context of [Ir(cod)Cl]₂-catalyzed reactions. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights gleaned from extensive field experience to empower researchers to select and optimize the most appropriate method for their specific needs.
The [Ir(cod)Cl]₂ Catalyst System: A Primer
[Ir(cod)Cl]₂ is an air-stable, orange-red solid that serves as a common and versatile precursor for a wide range of iridium(I) and iridium(III) catalysts.[1] Its utility in asymmetric catalysis stems from the ease with which the cyclooctadiene (cod) and chloride ligands can be displaced by chiral ligands, such as chiral phosphines, to generate catalytically active species in situ. These chiral iridium complexes are highly effective in a variety of asymmetric transformations, including hydrogenations and C-C bond-forming reactions. The success of these reactions is quantified by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer in the product mixture.
A Comparative Overview of Analytical Techniques for Enantiomeric Excess Determination
The three most prevalent and reliable methods for determining enantiomeric excess are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. The choice of method is not arbitrary and depends on several factors including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents |
| Analyte Volatility | Not required | Required | Not required |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Sensitivity | High (UV, MS detectors) | Very High (FID, MS detectors) | Low |
| Accuracy | High | High | Moderate to High |
| Development Time | Can be lengthy | Moderate | Relatively short |
| Cost per Sample | Moderate | Low | High (instrument time) |
| Direct Analysis | Yes | Yes | Indirect (requires chiral auxiliary) |
| Information Provided | ee, purity | ee, purity | ee, structural information |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for the separation and quantification of enantiomers due to its broad applicability and high accuracy.[2]
The Principle of Chiral Recognition in HPLC
The cornerstone of chiral HPLC is the chiral stationary phase (CSP). These are typically silica-based supports to which a chiral selector is covalently bonded or coated. The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the enantiomers and the CSP.[3][4] The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers.[5] The choice of CSP is critical and is often the most challenging aspect of method development.[2]
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for developing a chiral HPLC method for the product of an [Ir(cod)Cl]₂-catalyzed reaction.
-
Column Selection:
-
Rationale: The selection of the appropriate chiral stationary phase is the most critical step and is largely empirical. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are a good starting point due to their broad applicability.
-
Procedure: Screen a small number of columns with different chiral selectors.
-
-
Mobile Phase Selection:
-
Rationale: The mobile phase composition significantly influences the retention and resolution of the enantiomers. A typical starting point for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol).
-
Procedure: Begin with a standard mobile phase, for example, 90:10 hexane:isopropanol, and adjust the ratio of the modifier to optimize the separation. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively.
-
-
Sample Preparation:
-
Rationale: The sample must be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.
-
Procedure: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Analysis and Quantification:
-
Rationale: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
-
Procedure: Inject the sample onto the HPLC system. Integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Causality in Experimental Choices
-
Why Normal Phase? Normal phase chromatography often provides better selectivity for chiral separations because the non-polar mobile phase minimizes interactions with the analyte, allowing the chiral recognition by the CSP to dominate the separation mechanism.
-
The Role of the Modifier: The polar modifier in the mobile phase competes with the analyte for interaction sites on the CSP. Increasing the modifier concentration generally reduces retention times but may also decrease resolution. Therefore, a careful balance must be struck.
Caption: A typical workflow for enantiomeric excess determination by chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers a high-resolution and high-throughput alternative to HPLC.[6]
The Principle of Chiral Recognition in GC
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase. In GC, the CSP is typically a cyclodextrin derivative coated on the inner wall of a fused silica capillary column.[7] The enantiomers partition differently between the inert carrier gas (mobile phase) and the chiral stationary phase, leading to different retention times. The chiral recognition is based on the formation of transient inclusion complexes between the analytes and the cyclodextrin cavities.[4]
Experimental Protocol: A Step-by-Step Guide
-
Column Selection:
-
Rationale: The choice of cyclodextrin derivative is crucial for achieving separation. Columns with different cyclodextrin modifications (e.g., permethylated, trifluoroacetylated) offer varying selectivities.
-
Procedure: Select a chiral GC column based on the functional groups present in the analyte. A good starting point for many products of asymmetric hydrogenation is a β-cyclodextrin-based column.
-
-
Temperature Programming:
-
Rationale: The column temperature affects the volatility of the analytes and their interaction with the stationary phase. A temperature program is often used to ensure good separation of all components in a reasonable time.
-
Procedure: Start with an isothermal method at a relatively low temperature (e.g., 100 °C). If the peaks are broad or the retention times are too long, introduce a temperature ramp (e.g., 5-10 °C/min) to a higher final temperature.
-
-
Sample Preparation:
-
Rationale: The sample must be volatile and dissolved in a volatile solvent.
-
Procedure: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or diethyl ether. The concentration should be low to avoid column overloading.
-
-
Analysis and Quantification:
-
Rationale: The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.
-
Procedure: Inject the sample into the GC. Integrate the peak areas of the enantiomers and calculate the ee using the same formula as for HPLC.
-
Causality in Experimental Choices
-
Why Cyclodextrins? Cyclodextrins have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. This structure allows them to form inclusion complexes with a wide variety of molecules, with the chirality of the cavity leading to differential interactions with enantiomers.
-
Importance of Temperature Control: The interactions between the analyte and the CSP are temperature-dependent. Lower temperatures generally lead to stronger interactions and better resolution, but also longer analysis times. A carefully optimized temperature program is therefore key to achieving a good balance.
Caption: A streamlined workflow for determining enantiomeric excess using chiral GC.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers spectroscopically distinguishable.
The Principle of Chiral Shift Reagents
Enantiomers are chemically and physically identical in an achiral environment and thus have identical NMR spectra. However, in the presence of a chiral auxiliary, they can form diastereomeric complexes. Diastereomers have different physical properties and, therefore, different NMR spectra. Chiral shift reagents (CSRs) are chiral lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that can coordinate to Lewis basic sites in the analyte (e.g., alcohols, amines, ketones).[8][9] This coordination induces large shifts in the NMR signals of the analyte, and because the two enantiomers form diastereomeric complexes with the CSR, their corresponding signals are shifted to different extents.[10]
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
Rationale: The sample must be pure and dry, as impurities can interfere with the CSR.
-
Procedure: Dissolve a known amount of the purified product in a dry deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Acquisition of a Reference Spectrum:
-
Rationale: A spectrum of the analyte without the CSR is necessary to identify the signals of interest and to serve as a baseline.
-
Procedure: Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of the Chiral Shift Reagent:
-
Rationale: The CSR is added incrementally to achieve optimal separation of the enantiomeric signals without excessive line broadening.
-
Procedure: Add a small, known amount of the CSR to the NMR tube. Shake well to ensure complete mixing.
-
-
Spectral Acquisition and Optimization:
-
Rationale: The degree of signal separation depends on the concentration of the CSR.
-
Procedure: Acquire a ¹H NMR spectrum after each addition of the CSR. Continue adding the CSR in small portions until baseline resolution of a pair of corresponding signals for the two enantiomers is achieved.
-
-
Quantification:
-
Rationale: The enantiomeric excess is determined by the ratio of the integrals of the separated signals.
-
Procedure: Carefully integrate the well-resolved signals corresponding to the two enantiomers. Calculate the ee using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100
-
Causality in Experimental Choices
-
Why Lanthanides? Lanthanide ions have a strong paramagnetic effect, which induces large chemical shifts in the NMR signals of nearby nuclei without causing significant line broadening. This allows for the resolution of otherwise overlapping signals.
-
Stepwise Addition of CSR: Adding the CSR in small portions is crucial because too little will not provide sufficient separation, while too much can lead to significant line broadening, making accurate integration difficult.
Caption: A systematic approach for ee determination by NMR with a chiral shift reagent.
Troubleshooting Common Issues
-
Chiral HPLC/GC:
-
NMR with CSRs:
-
Line Broadening: The concentration of the CSR is likely too high. Prepare a new sample with a lower concentration.
-
No Signal Separation: The chosen CSR may not be suitable for the analyte. Try a different lanthanide metal or a different chiral ligand on the CSR.
-
Conclusion
The accurate determination of enantiomeric excess is a non-negotiable aspect of asymmetric catalysis. While chiral HPLC, chiral GC, and NMR with chiral shift reagents are all powerful techniques, they are not interchangeable. A thorough understanding of the principles behind each method, coupled with a systematic and logical approach to method development, is essential for obtaining reliable and reproducible results. This guide has provided a framework for making informed decisions and for troubleshooting common problems, empowering researchers to confidently and accurately assess the outcomes of their [Ir(cod)Cl]₂-catalyzed asymmetric reactions.
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Canary, J. W., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Various Authors. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? ResearchGate. [Link]
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Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]
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Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652. [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-853. [Link]
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Chromatography Today. (2020). Trouble with chiral separations. [Link]
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Zhang, Y., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports, 11(1), 24345. [Link]
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Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 125A-131A. [Link]
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A Comparative Guide to the X-ray Crystallography of [Ir(cod)Cl]₂ Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The Central Role of [Ir(cod)Cl]₂ in Iridium Chemistry
[Ir(cod)Cl]₂ is an air-stable, orange-red solid that serves as a common starting material for the synthesis of a multitude of iridium(I) and iridium(III) complexes.[1][2] Its utility stems from the lability of the chloride bridges and the 1,5-cyclooctadiene (cod) ligands, which can be readily displaced by a variety of other ligands. This reactivity allows for the facile synthesis of complexes with tailored electronic and steric properties for applications in homogeneous catalysis, including hydrogenation, hydrosilylation, and C-H activation.[2][3][4]
The fundamental reactions of [Ir(cod)Cl]₂ that lead to crystallographically characterizable products include:
-
Bridge-Cleavage Reactions: The dimeric structure is easily cleaved by donor ligands (L), such as phosphines or amines, to yield mononuclear square planar Ir(I) complexes of the type [Ir(cod)(L)Cl] or [Ir(cod)(L)₂]⁺.[5]
-
Ligand Substitution: The cod ligand itself can be substituted by other dienes or chelating ligands.
-
Oxidative Addition: The iridium(I) center can undergo oxidative addition with various substrates (e.g., H₂, alkyl halides) to form octahedral iridium(III) complexes.[6][7]
The precise geometry and coordination environment of the resulting iridium complexes dictate their reactivity and catalytic efficacy. X-ray crystallography stands as the definitive method for unambiguously determining these structural features.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. This level of structural detail is often unattainable with other analytical techniques.[8][9]
Causality in Experimental Design: From Synthesis to Structure
The journey from a reaction vial to a refined crystal structure is a multi-step process where each stage is critical for success. The underlying principle is the slow, controlled growth of a single crystal of sufficient size and quality for diffraction.
Figure 1: A generalized workflow for the X-ray crystallographic analysis of [Ir(cod)Cl]₂ reaction products.
Experimental Protocol: A Self-Validating System
The following protocol outlines the key steps for obtaining a crystal structure of a reaction product of [Ir(cod)Cl]₂. The self-validating nature of this process lies in the iterative refinement of the structural model against the experimental diffraction data.
Step 1: Synthesis and Purification
-
Conduct the desired reaction with [Ir(cod)Cl]₂ under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as many organometallic compounds are air- and moisture-sensitive.[10]
-
Purify the product using appropriate methods such as column chromatography, recrystallization, or precipitation to achieve high purity, which is crucial for successful crystallization.
Step 2: Crystallization
-
Select a suitable solvent or a mixture of solvents. The ideal solvent system is one in which the compound is sparingly soluble.
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Loosely cap a vial containing a solution of the compound to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and then place this vial inside a larger, sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant into the solution of the compound can induce crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Step 3: Crystal Selection and Mounting
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., Paratone-N oil) to prevent crystal degradation during data collection at low temperatures (typically 100 K).
Step 4: Data Collection
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images as the crystal is rotated.
Step 5: Structure Solution and Refinement
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
Step 6: Validation and Analysis
-
Validate the final structure using software tools like PLATON to check for missed symmetry or other potential issues.
-
Analyze the final structure to determine key geometric parameters. The results are typically reported in a Crystallographic Information File (CIF).
A Comparative Analysis of Characterization Techniques
While X-ray crystallography provides unparalleled structural detail, a comprehensive characterization of organometallic compounds relies on a suite of complementary techniques.[9][11] The choice of methods depends on the specific information required and the nature of the compound.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, packing.[12] | Definitive structural elucidation. | Requires a suitable single crystal; provides solid-state structure which may differ from solution-state. |
| NMR Spectroscopy (¹H, ¹³C, ³¹P, etc.) | Connectivity, solution-state structure, dynamic processes, purity.[8] | Excellent for solution-state analysis; non-destructive. | Provides information on average structure in solution; interpretation can be complex for fluxional molecules. |
| Mass Spectrometry (ESI, MALDI, etc.) | Molecular weight, isotopic distribution, fragmentation patterns. | High sensitivity; provides elemental composition. | Can induce fragmentation, making interpretation challenging; does not provide structural isomers. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, metal-hydride). | Fast and simple; good for identifying key functional moieties. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements (C, H, N, etc.). | Confirms the empirical formula of the compound. | Requires a pure sample; does not distinguish between isomers. |
Case Studies: Unveiling the Structures of [Ir(cod)Cl]₂ Derivatives
The following case studies, drawn from the chemical literature, highlight the power of X-ray crystallography in characterizing the diverse reaction products of [Ir(cod)Cl]₂.
Case Study 1: Ligand Substitution and Bridge Cleavage
The reaction of [Ir(cod)Cl]₂ with a bidentate N,N'-donor ligand, such as bis(diisopropylphenyl)iminoacenaphthene (dpp-bian), results in the cleavage of the chloride bridges to form a mononuclear complex, [Ir(cod)(dpp-bian)Cl].[5]
-
Reaction: [Ir₂(cod)₂(µ-Cl)₂] + 2 dpp-bian → 2 [Ir(cod)(dpp-bian)Cl][5]
-
X-ray Crystallography Reveals: The crystal structure of the product confirms the formation of a mononuclear iridium(I) complex.[5] The iridium center adopts a distorted square pyramidal geometry, with the two C=C bonds of the cod ligand and the two nitrogen atoms of the dpp-bian ligand defining the base, and the chloride ion at the apex.[5]
Case Study 2: Formation of a Mononuclear Bis(cod) Complex
Under conditions of a large excess of 1,5-cyclooctadiene, [Ir(cod)Cl]₂ can be converted into the mononuclear complex IrCl(cod)₂.[13][14]
-
Reaction: [Ir(cod)(µ-Cl)]₂ + 2 cod ⇌ 2 IrCl(cod)₂[14]
-
X-ray Crystallography Reveals: The single-crystal X-ray diffraction study of this product confirmed its mononuclear nature.[13] The iridium atom is five-coordinate, with a geometry that is intermediate between square pyramidal and trigonal bipyramidal.[13] The two cod ligands are each bound to the iridium center through two C=C double bonds.[13]
Case Study 3: Oxidative Addition and Ligand Transformation
The reaction of [Ir(cod)Cl]₂ with a benzotriphyrin ligand leads to a sandwich complex where the iridium center is oxidized from Ir(I) to Ir(III).[7]
-
Reaction: [Ir(cod)Cl]₂ + benzotriphyrin → [Ir(III)(benzotriphyrin)(η¹,η³-C₈H₁₂)][7]
-
X-ray Crystallography Reveals: The crystal structure shows that the iridium is sandwiched between the triphyrin macrocycle and the cyclooctadiene ligand.[7] Significantly, the cod ligand has been transformed from a 1,5-diene to an η¹,η³-allyl ligand, a structural change that is directly coupled to the change in the oxidation state of the iridium center from +1 to +3.[7]
Figure 2: Common reaction pathways of [Ir(cod)Cl]₂ leading to structurally diverse products.
Conclusion: An Indispensable Tool in Organometallic Chemistry
X-ray crystallography is an indispensable tool for researchers working with [Ir(cod)Cl]₂ and its derivatives. It provides the definitive structural information necessary to understand the outcomes of chemical reactions, rationalize catalytic activity, and design new and improved iridium complexes. While a suite of spectroscopic and analytical techniques is essential for a full characterization, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional architecture of these important organometallic compounds. The insights gained from crystallographic studies will continue to drive innovation in catalysis, materials science, and drug development.
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A Senior Application Scientist's Guide to Validating Synthetic Methods with [Ir(cod)Cl]₂
For researchers, scientists, and professionals in drug development, the selection of a catalyst precursor is a critical decision that dictates the efficiency, selectivity, and scalability of a synthetic route. Among the arsenal of transition-metal catalysts, chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, has emerged as a remarkably versatile and robust precursor for a multitude of synthetic transformations. This guide provides an in-depth comparison of [Ir(cod)Cl]₂-derived catalytic systems in key synthetic applications, supported by experimental data and mechanistic insights to inform your research and development endeavors.
The Enduring Utility of [Ir(cod)Cl]₂: A Chemist's Swiss Army Knife
[Ir(cod)Cl]₂ is an air-stable, orange-red solid that serves as a gateway to a vast landscape of iridium(I) and iridium(III) catalysis.[1] Its prevalence in the field stems from its convenient synthesis and its ability to readily undergo ligand exchange and oxidative addition, forming the catalytically active species in situ. The 1,5-cyclooctadiene (cod) ligand, while stable, can be easily hydrogenated or displaced by stronger binding ligands such as phosphines, carbenes, or amines, allowing for the facile generation of a diverse library of catalysts from a single, reliable precursor.[2][3][4] This adaptability is paramount when validating new synthetic methods, as it enables rapid screening and optimization of reaction conditions.
This guide will focus on two transformative areas where [Ir(cod)Cl]₂ has proven indispensable: Asymmetric Hydrogenation and C-H Functionalization.
Asymmetric Hydrogenation: Crafting Chirality with Iridium
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. [Ir(cod)Cl]₂-based catalysts are at the forefront of asymmetric hydrogenation, offering unparalleled efficiency and enantioselectivity for a broad range of substrates.[4][5]
The Causality Behind Experimental Choices
The success of an asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the iridium center. [Ir(cod)Cl]₂ serves as the ideal starting point for generating the active cationic iridium(I) catalyst, which, upon coordination to a chiral diphosphine ligand, creates a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of hydrogen addition to the prochiral substrate.
The choice of ligand is therefore critical. Ligands with rigid backbones and tunable electronic properties, such as those from the Josiphos or SEGPHOS families, are often employed to induce high levels of stereocontrol.[4][6] The solvent and any additives also play a crucial role. Non-coordinating or weakly coordinating solvents are preferred to avoid competition with the substrate for coordination sites on the iridium center. Additives like halides can influence both the activity and selectivity of the catalyst, in some cases even reversing the sense of diastereoselectivity.[6]
Performance Comparison: [Ir(cod)Cl]₂ vs. Other Systems
The following table summarizes the performance of [Ir(cod)Cl]₂-derived catalysts in the asymmetric hydrogenation of challenging substrates, comparing them with alternative catalytic systems.
| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
| 1-(hydroxymethyl)-3-phenylisoquinoline | 1.25 mol% [Ir(cod)Cl]₂, 3 mol% Josiphos L1, 7.5 mol% TBABr, CH₂Cl₂, 50 bar H₂ | 95 | 97 (trans) | [6] | |
| 1-alkyl-3,4-dihydroisoquinoline | [Ir(cod)Cl]₂-TaniaPhos, I₂ additive, 6 bar H₂ | 86 | >96 | [7] | |
| Unfunctionalized Ketones | [Rh(cod)Cl]₂-PennPhos, KBr, 2,6-lutidine | - | - | Excellent | [8] |
| 2-Alkyl Quinolines | Ir/(S)-SEGPHOS/ClCO₂Bn/Li₂CO₃/THF | - | up to 94 | up to 96 | [4] |
As the data indicates, iridium-based catalysts generated from [Ir(cod)Cl]₂ often exhibit superior enantioselectivity and activity, particularly for challenging substrates like N-heterocycles.[4][6][7] While rhodium catalysts are also highly effective for certain ketone hydrogenations, iridium systems demonstrate broader applicability.[8]
Experimental Protocol: Asymmetric Hydrogenation of a Dihydroisoquinoline
This protocol is a representative example of the validation of a new asymmetric hydrogenation method using [Ir(cod)Cl]₂.
Objective: To synthesize an enantioenriched tetrahydroisoquinoline, a common scaffold in pharmaceuticals.[7]
Materials:
-
[Ir(cod)Cl]₂
-
Chiral Diphosphine Ligand (e.g., (S)-P-Phos)
-
1-Phenyl-3,4-dihydroisoquinoline
-
Phosphoric Acid (aqueous)
-
Degassed solvent (e.g., Methanol)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with [Ir(cod)Cl]₂ (e.g., 0.01 mmol) and the chiral diphosphine ligand (e.g., 0.022 mmol).
-
Degassed methanol (e.g., 5 mL) is added, and the mixture is stirred for 30 minutes to allow for the formation of the active catalyst.
-
The substrate, 1-phenyl-3,4-dihydroisoquinoline (e.g., 1 mmol), and aqueous phosphoric acid (e.g., 1.8 mmol) are added to the catalyst solution.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged with hydrogen gas (3 cycles) and then pressurized to the desired pressure (e.g., 20 bar).
-
The reaction is stirred at a set temperature (e.g., 50 °C) for a specified time (e.g., 48 hours).
-
After cooling and venting the autoclave, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Self-Validation: The protocol's integrity is confirmed by the consistent achievement of high yield and enantioselectivity. The reaction's sensitivity to the chiral ligand validates the role of the iridium complex in the stereodetermining step.
C-H Functionalization: A Paradigm Shift in Synthesis
Direct C-H functionalization has revolutionized synthetic chemistry by enabling the construction of complex molecules from simple, unactivated precursors. [Ir(cod)Cl]₂-based catalysts are pivotal in this field, particularly in C-H borylation reactions.[9][10]
The Causality Behind Experimental Choices
Iridium-catalyzed C-H borylation typically proceeds through a concerted metalation-deprotonation (CMD) mechanism.[11][12] The catalyst precursor, [Ir(cod)Cl]₂ or its methoxy analogue [Ir(cod)OMe]₂, reacts with a bidentate nitrogen-based ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) and a boron source (e.g., bis(pinacolato)diboron, B₂pin₂) to generate the active Ir(III) tris(boryl) species. This species then undergoes oxidative addition to a C-H bond, followed by reductive elimination to furnish the borylated product and regenerate the catalyst.
The choice of ligand is crucial for catalyst stability and reactivity. For instance, 3,4,7,8-tetramethylphenanthroline (tmphen) has been shown to form a more stable and longer-lived catalyst compared to dtbpy, leading to higher yields in challenging borylation reactions.[13][14] The regioselectivity of the borylation is primarily governed by steric factors, with the reaction favoring the least hindered C-H bond.
Performance Comparison: Iridium-Catalyzed C-H Borylation
The following table compares the performance of [Ir(cod)Cl]₂-derived catalysts with other systems for C-H borylation.
| Substrate | Catalyst System | Conditions | Yield (%) | Regioselectivity | Reference |
| Tetrahydrofuran | [Ir(cod)OMe]₂ / Me₄phen, B₂pin₂ | 120 °C | 70 | 3-boryl | [15] |
| Aromatic Imines | [Ir(cod)Cl]₂ / AQ, B₂pin₂ | - | - | Ortho-selective | [16] |
| Tertiary Benzamides | [Ir(cod)OMe]₂ / 3-thiophenylpyridine, B₂pin₂ | - | Good | Ortho-selective | [10] |
| Arenes | [Rh(indenyl)(cod)] / P(OPh)₃, HBPin | - | - | - | [17] |
Iridium catalysts demonstrate exceptional performance in C-H borylation, offering high yields and predictable regioselectivity.[10][15][16] While rhodium catalysts are also effective, iridium systems often exhibit broader substrate scope and functional group tolerance.[17]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of an Arene
This protocol provides a general procedure for the validation of a new C-H borylation method.
Objective: To regioselectively install a boronate ester onto an aromatic ring, creating a versatile intermediate for cross-coupling reactions.
Materials:
-
[Ir(cod)Cl]₂
-
Bidentate Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aromatic Substrate
-
Anhydrous, degassed solvent (e.g., Cyclohexane)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with [Ir(cod)Cl]₂ (e.g., 0.015 mmol), the bidentate ligand (e.g., 0.03 mmol), and B₂pin₂ (e.g., 1.0 mmol).
-
The aromatic substrate (e.g., 1.0 mmol) and anhydrous, degassed cyclohexane (e.g., 2 mL) are added.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 16 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the arylboronate ester.
-
The product structure and regioselectivity are confirmed by NMR spectroscopy and mass spectrometry.
Self-Validation: The protocol is validated by the selective formation of the desired regioisomer in high yield. Control experiments without the iridium catalyst or the ligand should not yield the product, confirming the catalytic nature of the transformation.
Visualizing Catalytic Processes
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for validating a new synthetic method using [Ir(cod)Cl]₂ as a precursor.
Generalized Catalytic Cycle for Iridium-Catalyzed C-H Borylation
Caption: A simplified catalytic cycle for iridium-catalyzed C-H borylation.
Logic Diagram: Choosing Between Iridium and Rhodium Catalysis
Caption: A decision-making framework for selecting between iridium and rhodium catalysts.
Conclusion
[Ir(cod)Cl]₂ is a cornerstone of modern catalytic chemistry, providing a reliable and versatile entry point into a wide array of powerful synthetic transformations. Its utility in asymmetric hydrogenation and C-H functionalization, two areas of immense importance to the pharmaceutical and fine chemical industries, is well-established. By understanding the mechanistic underpinnings of these reactions and leveraging the modularity of [Ir(cod)Cl]₂-based catalytic systems, researchers can confidently validate and implement new synthetic methods that are both efficient and selective. This guide serves as a starting point for exploring the vast potential of this remarkable catalyst precursor.
References
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Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI.[Link]
-
Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-Portal.org.[Link]
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The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. ResearchGate.[Link]
-
IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. Journal of Advanced Scientific Research.[Link]
-
Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis.[Link]
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Cyclooctadiene iridium chloride dimer. Wikipedia.[Link]
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Iridium-Catalyzed Borylation of Secondary C–H Bonds in Cyclic Ethers. ACS Publications.[Link]
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Mechanistic Analysis of Iridium(III) Catalyzed Direct C H Arylations: A DFT Study. Sci-Hub.[Link]
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Comparison of Amorphous Iridium Water-Oxidation Electrocatalysts Prepared from Soluble Precursors. Inorganic Chemistry.[Link]
-
Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research.[Link]
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Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics.[Link]
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Total synthesis of natural products via iridium catalysis. RSC Publishing.[Link]
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Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing.[Link]
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Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. JACS Au.[Link]
-
Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI.[Link]
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Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org.[Link]
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enhanced catalytic performance of iridium catalysts for the scr reaction of no using mixtures of c3h6 and h2. ResearchGate.[Link]
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Recent Advances in Iridium-Catalyzed Organic Synthesis. ResearchGate.[Link]
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Metallic Iridium Thin-Films as Model Catalysts for the Electrochemical Oxygen Evolution Reaction (OER)—Morphology and Activity. MDPI.[Link]
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Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. PMC - PubMed Central.[Link]
-
Recycling Properties of Iridium Nanoparticles Anchored on Graphene as Catalysts in Alcohol Oxidation. PMC - PubMed Central.[Link]
-
[Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. PubMed.[Link]
-
Chiral Proline-Based Ligands for Iridium-Catalyzed Asymmetric Hydrogenation. CORE.[Link]
-
Organic Synthesis Involving Iridium-Catalyzed Oxidation. Chemical Reviews.[Link]
-
Phosphine-free chiral iridium catalysts for asymmetric catalytic hydrogenation of simple ketones. RSC Publishing.[Link]
-
Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds. ResearchGate.[Link]
- Method for producing [Ir(cod)Cl]2.
-
Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. PMC - NIH.[Link]
-
Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. RSC Publishing.[Link]
-
NHC,P- and N,P-Iridium Catalysts for Hydrogenations and Hydrogen Transfer Reactions. DiVA portal.[Link]
-
Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org.[Link]
-
Catalyst Design for Rh-Catalyzed Arene and Alkane C–H Borylation: The NHC Affects the Induction Period, and Indenyl is Superior to Cp. Organometallics.[Link]
-
Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. PMC - NIH.[Link]
-
Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines. ResearchGate.[Link]
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A Senior Application Scientist's Guide to Ligand Selection for Chloro(1,5-cyclooctadiene)iridium(I) Dimer
Introduction: The Central Role of [Ir(COD)Cl]₂ and Its Ligands
Chloro(1,5-cyclooctadiene)iridium(I) dimer, formally known as di-μ-chlorobis[(1,5-cyclooctadiene)iridium(I)] and commonly abbreviated as [Ir(COD)Cl]₂, is a cornerstone air-stable precursor in the field of homogeneous catalysis.[1] This orange-red solid is the entry point to a vast array of catalytically active iridium complexes, enabling transformations critical to pharmaceutical synthesis, materials science, and fine chemical production.[1][2] The iridium(I) center, a d⁸ metal, is primed for oxidative addition, a key step in many catalytic cycles.[1] However, the full potential of the iridium center is only unlocked through the judicious selection of ancillary ligands that displace the labile 1,5-cyclooctadiene (COD) ligand.
The ligands coordinated to the iridium atom are not mere spectators; they are crucial modulators of the catalyst's electronic and steric environment. This, in turn, dictates the catalyst's activity, selectivity (chemo-, regio-, and enantio-), and stability. This guide provides a comparative analysis of two dominant classes of ligands for [Ir(COD)Cl]₂—phosphines and N-heterocyclic carbenes (NHCs)—offering field-proven insights and experimental protocols to aid researchers in catalyst design and optimization.
The Great Debate: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The choice between phosphine and NHC ligands is a frequent consideration in catalyst development. Both have proven to be exceptionally versatile, yet they impart distinct properties to the iridium center.
Phosphine Ligands: The Workhorse of Homogeneous Catalysis
Tertiary phosphines (PR₃) have been the bedrock of catalyst development for decades. Their properties are tunable by modifying the R groups, which allows for a systematic study of their influence on catalysis.
-
Electronic Properties: Phosphines are strong σ-donors and variable π-acceptors. The electron-donating ability can be quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of nickel carbonyl complexes. More electron-donating phosphines increase the electron density on the iridium center, which can facilitate oxidative addition.
-
Steric Properties: The steric bulk of a phosphine ligand is described by the Tolman Cone Angle. A larger cone angle can promote reductive elimination and may create a specific chiral pocket in asymmetric catalysis, but can also hinder substrate coordination.
N-Heterocyclic Carbenes (NHCs): The New Champion of Stability and Activity
Since their isolation by Arduengo in 1991, stable NHCs have emerged as powerful alternatives to phosphines.[3] They are typically stronger σ-donors than even the most electron-rich phosphines and are considered pure σ-donors with negligible π-accepting character.[4][5]
-
Key Advantages:
-
Stronger M-C Bond: The Iridium-NHC bond is generally stronger and more stable than the Iridium-Phosphine bond, leading to more robust catalysts that resist decomposition and ligand dissociation.[4]
-
Enhanced Electron Donation: The powerful σ-donating ability of NHCs makes the iridium center highly electron-rich, often leading to higher catalytic activity, especially in reactions involving oxidative addition.[4]
-
Tunability: Similar to phosphines, the steric and electronic properties of NHCs can be systematically modified by changing the substituents on the nitrogen atoms and the heterocyclic backbone.[3] A key advantage is that the steric and electronic properties of NHCs can often be tuned more independently than in phosphines.[3]
-
Comparative Data Summary
The following table summarizes key comparative metrics for representative phosphine and NHC ligands when complexed with iridium.
| Ligand Class | Representative Ligand | Key Properties | Typical Applications with [Ir(COD)Cl]₂ |
| Phosphines | Triphenylphosphine (PPh₃) | Moderate σ-donor, moderate bulk | Hydrogenation, hydrosilylation |
| Tricyclohexylphosphine (PCy₃) | Strong σ-donor, very bulky | C-H activation, hydrogenation of hindered alkenes | |
| BINAP (chiral diphosphine) | Chiral, electron-rich | Asymmetric hydrogenation | |
| NHCs | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | Very strong σ-donor, bulky | C-H activation, transfer hydrogenation, hydrosilylation |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Very strong σ-donor, extremely bulky | Cross-coupling, challenging C-H functionalization |
Visualization of Ligand Exchange and Catalytic Cycle
The initial step in generating an active catalyst involves the reaction of the [Ir(COD)Cl]₂ dimer with the chosen ligand (L) to form a monomeric complex, which then serves as the precatalyst.
Caption: General reaction scheme for the formation of monomeric Iridium(I) complexes.
A simplified catalytic cycle for hydrogenation illustrates the role of the ligand-modified iridium complex.
Caption: Simplified catalytic cycle for iridium-catalyzed alkene hydrogenation.
Experimental Protocols: A Self-Validating System
The following protocols provide step-by-step methodologies for the synthesis of representative iridium-phosphine and iridium-NHC complexes from [Ir(COD)Cl]₂. The causality behind experimental choices is explained to ensure scientific integrity.
Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)(triphenylphosphine)iridium(I), [Ir(COD)(PPh₃)Cl]
This protocol describes a straightforward bridge-splitting reaction of the iridium dimer with a monodentate phosphine ligand.
Rationale: The chloride bridges of the [Ir(COD)Cl]₂ dimer are relatively weak and can be cleaved by donor ligands like PPh₃ to form stable, 16-electron square planar monomeric complexes. The reaction is typically performed in a non-coordinating solvent like dichloromethane under an inert atmosphere to prevent oxidation of the Ir(I) center or the phosphine.
Step-by-Step Methodology:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. This is crucial as Ir(I) complexes can be air-sensitive in solution.
-
Reagent Preparation: In a Schlenk flask, dissolve [Ir(COD)Cl]₂ (1.0 eq) in anhydrous, degassed dichloromethane (DCM). In a separate flask, dissolve triphenylphosphine (PPh₃) (2.1 eq) in anhydrous, degassed DCM. The slight excess of phosphine ensures complete reaction.
-
Reaction: Slowly add the PPh₃ solution to the stirring solution of [Ir(COD)Cl]₂ at room temperature. The color of the solution will typically change from orange-red to yellow.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. In the ³¹P NMR spectrum, the disappearance of the free PPh₃ signal and the appearance of a new, coordinated phosphine signal confirms the reaction progress.
-
Isolation: Reduce the solvent volume in vacuo until precipitation begins. Add a non-polar solvent like pentane or hexane to precipitate the product fully.
-
Purification: Filter the resulting yellow solid, wash with pentane, and dry under high vacuum.
-
Characterization: The final product, [Ir(COD)(PPh₃)Cl], can be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry and elemental analysis.
Protocol 2: Synthesis of Chloro(1,5-cyclooctadiene)(IMes)iridium(I), [Ir(COD)(IMes)Cl]
This protocol utilizes an in-situ deprotonation of the imidazolium salt precursor to generate the free NHC, which then reacts with the iridium dimer.
Rationale: Free NHCs are often highly reactive and can be challenging to isolate and store. A more convenient and common method is to generate them in situ by deprotonating the corresponding imidazolium salt with a strong base. The free carbene then readily displaces the COD ligand or cleaves the chloride bridge of the iridium dimer.
Step-by-Step Methodology:
-
Inert Atmosphere: As with the phosphine synthesis, rigorous inert atmosphere techniques are mandatory.
-
Reagent Preparation: To a Schlenk flask, add IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) (1.0 eq) and a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) (1.05 eq). Add anhydrous, degassed tetrahydrofuran (THF). Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the free carbene.
-
Reaction: In a separate Schlenk flask, dissolve [Ir(COD)Cl]₂ (0.5 eq) in anhydrous, degassed THF.
-
Addition: Cannula transfer the solution of the iridium dimer to the suspension of the in-situ generated NHC. The reaction mixture will typically change color. Stir at room temperature for 2-4 hours or until completion.
-
Workup: Once the reaction is complete (monitored by TLC or ¹H NMR), remove the THF in vacuo. The residue will contain the product and potassium salts.
-
Purification: Extract the product into a non-polar solvent like toluene or hexane and filter through a pad of Celite to remove the inorganic salts.
-
Isolation: Evaporate the filtrate to dryness to yield the [Ir(COD)(IMes)Cl] complex as a solid. The product can be further purified by recrystallization.
-
Characterization: Confirm the structure using ¹H and ¹³C NMR spectroscopy. The disappearance of the acidic proton signal from the imidazolium salt (around 8-10 ppm) and the appearance of the characteristic carbene carbon in the ¹³C NMR spectrum (around 180-200 ppm) are key indicators of success.
Conclusion and Future Outlook
The choice of ligand for the [Ir(COD)Cl]₂ precursor is a critical decision that profoundly impacts catalytic performance. Phosphines represent a well-established and highly versatile class of ligands, offering a wealth of literature and predictable tuning of steric and electronic properties. NHCs, on the other hand, have emerged as a superior class for many applications, providing exceptional stability and often higher activity due to their strong σ-donating nature.[4]
For researchers, the decision should be guided by the specific demands of the catalytic transformation. For standard hydrogenations or when cost is a primary concern, traditional phosphines may suffice. For more challenging transformations requiring high stability, such as C-H activation or reactions run at elevated temperatures, NHC-iridium complexes are often the superior choice. The experimental protocols provided herein offer a robust starting point for synthesizing and evaluating these fundamental classes of iridium catalysts. The continued development of novel ligand architectures, including chiral NHCs and functionalized phosphines, promises to further expand the synthetic utility of iridium catalysis.
References
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Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctadiene-iridium(I) and -rhodium(I) chloride dimers. Inorganic Syntheses, 15, 18-20. [Link]
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Crabtree, R. H., & Morris, G. E. (1977). Some diolefin complexes of iridium(I) and a trans-influence series for the complexes [IrCl(cod)L]. Journal of Organometallic Chemistry, 135(3), 395-403. [Link]
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Winkhaus, G., & Singer, H. (1966). Iridium(I)-Olefinkomplexe. Chemische Berichte, 99(11), 3610-3618. [Link]
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Diez, J., et al. (2004). Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis. Organometallics, 23(20), 4609-4620. [Link]
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Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122-3172. [Link]
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Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]
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Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons. [Link]
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Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their use in catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]
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Safety Operating Guide
Chloro(1,5-cyclooctadiene)iridium(I) dimer proper disposal procedures
As a Senior Application Scientist, I understand that excellence in the lab goes beyond the synthesis. It extends to the responsible management of every chemical we use, from procurement to disposal. Chloro(1,5-cyclooctadiene)iridium(I) dimer, a cornerstone catalyst in modern organic chemistry, demands our particular attention. Its disposal is not merely a matter of regulatory compliance; it's an issue of safety, environmental stewardship, and economic prudence.
This guide provides a comprehensive framework for the proper disposal of Chloro(1,5-cyclooctadiene)iridium(I) dimer. We will move beyond simple checklists to explore the causality behind these procedures, ensuring that every step is understood and executed with precision. The ultimate goal is twofold: to ensure the complete safety of laboratory personnel and to recover the valuable precious metal it contains, thereby contributing to a circular economy.
Hazard Assessment: Know Your Material
Before handling any waste, a thorough understanding of the material's hazards is paramount. Chloro(1,5-cyclooctadiene)iridium(I) dimer is not benign. According to its Safety Data Sheets (SDS), it is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] This necessitates stringent adherence to personal protective equipment (PPE) protocols not just during its use in a reaction, but throughout the collection and disposal process.
The causality here is direct: the physical properties of the solid compound (a fine powder) increase the risk of inadvertent inhalation or contact.[1] Therefore, handling should always occur in a well-ventilated area, preferably within a fume hood, to minimize exposure.[1]
| Hazard ID | Description | Required Personal Protective Equipment (PPE) & Handling |
| Skin Irritation | Causes skin irritation upon contact (H315).[2] | Handle with compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[1] |
| Eye Irritation | Causes serious eye irritation (H319).[2] | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1] |
| Respiratory Irritation | May cause respiratory irritation (H335).[2] | Avoid dust formation.[1] Handle in a well-ventilated area or fume hood. Avoid breathing dust.[1] |
At-the-Source Waste Management: A Self-Validating System
The most critical phase of disposal occurs at the point of generation. A robust and unambiguous collection system prevents downstream complications, ensuring safety and facilitating efficient processing, whether for recovery or disposal.
Step 1: Designate a Waste Stream
Create a dedicated waste container specifically for Chloro(1,5-cyclooctadiene)iridium(I) dimer and materials heavily contaminated with it.
-
Causality: Co-mingling this iridium complex with other chemical wastes, especially other metal catalysts, can complicate the precious metal recovery process, potentially rendering it economically unviable.[4][5] Furthermore, mixing incompatible chemicals is a primary source of laboratory accidents.[6]
Step 2: Select the Proper Container
Use a container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid.[7]
-
Causality: The container must be robust and chemically resistant to prevent leaks.[6] A sealed container is crucial to prevent the release of dust and to protect the hygroscopic compound from moisture.[1] The container should not be filled beyond 90% of its capacity to avoid over-pressurization or spills.[8]
Step 3: Labeling Protocol
Immediately label the container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Chloro(1,5-cyclooctadiene)iridium(I) dimer"
-
CAS Number: 12112-67-3
-
Associated Hazards: "Skin Irritant, Eye Irritant, Respiratory Irritant"[1][2]
-
Accumulation Start Date
-
Causality: Accurate and complete labeling is a cornerstone of regulatory compliance and safe handling. It communicates the container's contents and associated risks to everyone in the laboratory and to the professionals at the disposal or recovery facility.
Disposal Pathways: Recovery vs. Final Disposal
As a precious metal compound, Chloro(1,5-cyclooctadiene)iridium(I) dimer should be viewed as a recyclable resource, not just as waste.[9][10] The economic and environmental benefits of recovering iridium are substantial.[4] Therefore, the primary disposal route should always be through a specialized precious metals recovery service.
Protocol A: Preparing for Precious Metal Recovery (Preferred)
This pathway is ideal for unused product, spent catalyst from reactions, or materials with a high concentration of the iridium complex.
-
Segregate and Collect: Follow the "At-the-Source" protocol described above, ensuring the waste is as pure as possible.
-
Contact a Recovery Specialist: Engage with a company that specializes in the reclamation of precious metals from chemical waste.[9] They will provide specific instructions for packaging and shipment.
-
Package for Shipment: Securely package the well-labeled waste container according to the recycler's and your institution's EHS guidelines. This often involves placing the primary container within a larger, durable shipping container.
-
Manifest and Ship: Complete all necessary shipping manifests and documentation as required by local and national transportation regulations.
Protocol B: Preparing for Hazardous Waste Disposal
If recovery is not feasible (e.g., for minimally contaminated consumables), the material must be disposed of as hazardous waste.
-
Segregate and Collect: Follow the "At-the-Source" protocol. Ensure solid wastes (like contaminated wipes or filter paper) are collected separately from liquid wastes.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[1][11]
-
Store Securely: Store the sealed and labeled container in a designated satellite accumulation area (SAA) away from incompatible materials until collection.[12]
-
Final Disposal Method: The licensed waste contractor will transport the material to a permitted facility. The ultimate disposal method is typically high-temperature incineration in a unit equipped with an afterburner and scrubber to handle hazardous combustion products.[1] Never attempt to dispose of this chemical via drains or as common refuse.[11][13]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear appropriate PPE, including respiratory protection if dust is airborne.
-
Carefully sweep up the solid material without creating dust.[1] Alternatively, absorb with an inert material like sand or diatomite.[13]
-
Place the collected material into a suitable, closed, and labeled container for hazardous waste disposal.[1]
In Case of Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
By implementing these rigorous, well-understood procedures, you build a culture of safety and responsibility. The proper disposal of Chloro(1,5-cyclooctadiene)iridium(I) dimer is a direct reflection of our commitment to scientific integrity—protecting ourselves, our environment, and preserving valuable resources for future innovation.
References
- 1,5-Cyclooctadiene - Safety Data Sheet. (2019).
- MSDS of Chloro(1,5-cyclooctadiene)iridium(I) dimer. (2017).
- IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer - Safety Data Sheet. (2017). Gelest, Inc.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- SAFETY DATA SHEET - Chloro(1,5-cyclooctadiene)iridium(I) dimer. (2015). Fisher Scientific.
- Radioactive Waste Disposal Guidelines. University of Illinois Chicago Environmental Health and Safety.
- SAFETY DATA SHEET - Chloro(1,5-cyclooctadiene)iridium(I) dimer. (2015). Thermo Fisher Scientific.
- Safety Data Sheet - 1,5-Cyclooctadiene(acetylacetonato)iridium(I). (2021). Strem.
- Storage and Disposal of Radioactive Waste. (2024). World Nuclear Association.
- Chemical Waste. MIT Environmental Health & Safety.
- The regeneration or disposal of deactivated heterogeneous catalysts. (2025). ResearchGate.
- Disposal Options for Disused Radioactive Sources. (2005). International Atomic Energy Agency.
- Chemicals. MIT Environmental Health & Safety.
- Precious Metals Catalyst Recycling. Heraeus.
- ONSITE DISPOSAL OF RADIOACTIVE WASTE. Guidance For Disposal By Subsurface Burial. (1986). Nuclear Regulatory Commission.
- Chemical Waste. The University of Texas at Austin Environmental Health & Safety.
- Radioactive Waste. Cornell University Environment, Health and Safety.
- Greening Industry Through Catalyst Recycling. (2024). The Amlon Group.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- From Waste to Treasure: Recovering Spent Catalysts. (2025). Environmental Solutions Asia.
- Spent catalyst management INDUSTRY GUIDANCE. European Catalyst Manufacturers Association (ECMA).
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Personal protective equipment for handling Chloro(1,5-cyclooctadiene)iridium(I) dimer
A Researcher's Guide to Safely Handling Chloro(1,5-cyclooctadiene)iridium(I) Dimer
As a cornerstone catalyst and precursor in synthetic chemistry, Chloro(1,5-cyclooctadiene)iridium(I) dimer is a staple in many research and development laboratories. Its utility, however, is paired with specific hazards that necessitate a robust safety protocol to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven approach to the safe handling, use, and disposal of this valuable organometallic compound.
Understanding the Risks: A Proactive Stance on Safety
Chloro(1,5-cyclooctadiene)iridium(I) dimer is an orange-red, air-stable solid; however, its solutions are susceptible to degradation in the presence of air.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3][4][5][6]
-
Serious Eye Irritation: The compound poses a significant risk of serious eye irritation upon contact.[2][3][4][5][6]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[2][3][4][6]
A thorough understanding of these risks is the first step in cultivating a safe laboratory environment. The following sections will detail the necessary personal protective equipment (PPE) and procedural controls to mitigate these hazards effectively.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling Chloro(1,5-cyclooctadiene)iridium(I) dimer. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each choice.
| Body Part | Recommended PPE | Rationale |
| Eyes | Chemical safety goggles | Protects against airborne particles and accidental splashes, addressing the risk of serious eye irritation.[4][5] |
| Hands | Nitrile or Neoprene gloves | Provides a chemical barrier to prevent skin contact and subsequent irritation.[5] Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating your hands.[2] |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (for dusts and mists) | Necessary when there is a potential for generating dust or aerosols, or when working outside of a ventilated enclosure, to prevent respiratory tract irritation.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize exposure and ensure operational efficiency. The following workflow is designed to guide researchers through the process, from preparation to immediate post-handling procedures.
Caption: A clear pathway for the responsible disposal of waste.
By adhering to these guidelines, researchers can confidently and safely utilize Chloro(1,5-cyclooctadiene)iridium(I) dimer in their work, fostering a culture of safety and scientific excellence.
References
- MSDS of Chloro(1,5-cyclooctadiene)iridium(I) dimer. (2017-03-21).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2015-02-10).
- SAFETY DATA SHEET - Fisher Scientific. (2015-02-10).
- SAFETY DATA SHEET - Fisher Scientific. (2015-02-10).
- IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer - Gelest, Inc. (2017-01-17).
- Chloro(1,5-cyclooctadiene)iridium(I) Dimer | 12112-67-3 - TCI Chemicals.
- Cyclooctadiene iridium chloride dimer - Wikipedia.
- Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381 - PubChem.
Sources
- 1. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. capotchem.cn [capotchem.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. gelest.com [gelest.com]
- 6. Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
